molecular formula C6H3BrF2 B1273032 1-Bromo-2,3-difluorobenzene CAS No. 38573-88-5

1-Bromo-2,3-difluorobenzene

Cat. No.: B1273032
CAS No.: 38573-88-5
M. Wt: 192.99 g/mol
InChI Key: RKWWASUTWAFKHA-UHFFFAOYSA-N
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Description

Microbial oxidation of 1-bromo-2,3-difluorobenzene by Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109(pDTG601)) has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWWASUTWAFKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369814
Record name 1-Bromo-2,3-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38573-88-5
Record name 1-Bromo-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38573-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluorobenzene is a halogenated aromatic hydrocarbon that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on a benzene (B151609) ring, imparts a distinct combination of reactivity and physicochemical properties.[3][4] This makes it a highly sought-after intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][4] The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable component in drug design.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow or peach-colored liquid under standard conditions.[4][5][6] It is soluble in common organic solvents such as methanol, ethanol, chloroform, and benzene.[4] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₃BrF₂[1][4][7][8][9][10]
Molecular Weight 192.99 g/mol [1][3][4][7][8][10]
CAS Number 38573-88-5[1][3][4][5][7][11]
Appearance Colorless to light yellow/peach liquid[4][5][6]
Boiling Point 157-158 °C at 760 mmHg[12]
186-188 °C[4]
234 °C at 765 mmHg[1][5]
Melting Point -3 °C[4]
265 °C[5]
Density 1.724 g/mL at 25 °C[1][7]
1.692 g/cm³[12]
Refractive Index n20/D 1.509[1][7][12]
Flash Point 61 °C (141.8 °F) - closed cup[7][13][14]
49.5 °C[12]
142 °F[1][5]
InChI Key RKWWASUTWAFKHA-UHFFFAOYSA-N[3][7]
Purity ≥98.0% (GC) to ≥99.0%[1][5][12][13]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

SpectroscopyDataSource(s)
¹H NMR (CDCl₃, 300.1 MHz), δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar)[6][11][15]
¹³C NMR (CDCl₃, 75.5 MHz), δ: 110.40 (d, C(1), J = 17.5 Hz); 116.40 (d, C(4), J = 17.7 Hz); 124.70 (dd, C(5), J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, C(6), J = 3.6 Hz); 148.10 (dd, C(2), J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, C(3), J = 251.9 Hz, J = 13.3 Hz)[15]
¹⁹F NMR (CDCl₃, 282.4 MHz), δ: -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar)[11][15]
Mass Spec (MS) m/z (Irel (%)): 194, 192 [M]+ (100, 99), 113 [M-Br]+ (88), 63 (60)[11][15]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting materials and desired scale.

Method 1: Bromination of 2,3-Difluorotoluene (B1304731)

One of the most common laboratory-scale syntheses involves the radical bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).[4][15]

Experimental Protocol:

  • To a reaction flask, add 2,3-difluorotoluene (1 kg) and dichloromethane (B109758) (6 L).[15]

  • Add AIBN (10 g).[15]

  • Cool the mixture to 0-10 °C.[15]

  • Add N-bromosuccinimide (1.46 kg) in batches, maintaining the temperature between 0-10 °C.[15]

  • After the addition is complete, warm the reaction mixture to 40 °C and monitor the reaction progress.[15]

  • Upon completion, cool the mixture to room temperature and filter.[15]

  • Wash the filtrate with water and separate the organic layer.[15]

  • Concentrate the organic phase to yield the product. A yield of 91% has been reported for a similar intermediate.[15]

Method 2: Dehydrohalogenation of Halogenated Cyclohexenes

This method involves a multi-step process starting from tetrafluoroethylene (B6358150) and buta-1,3-diene.[3][11]

Experimental Protocol (from 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene):

  • Prepare a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol).[6][11][15]

  • Add a 50% aqueous solution of KOH (18.0 g, 160 mmol) to the mixture at 30-35 °C over 30 minutes.[6][11][15]

  • Heat the reaction mixture to 75-85 °C and maintain for 2 hours.[6][11][15]

  • Cool the reaction mixture and dilute with water.[6][11][15]

  • Extract the organic product with dichloromethane (CH₂Cl₂).[6][11][15]

  • Dry the organic extract over calcium chloride (CaCl₂).[6][11][15]

  • Distill the product to purify.[6][11][15]

Experimental Protocol (from 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane):

  • To a mixture of 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane (100.0 g) and triethylbenzylammonium chloride (0.94 g, 4 mmol), add a 50% aqueous solution of KOH (140.0 g, 1.25 mol) while maintaining the temperature between 20-30 °C for 1.5 hours.[11]

  • Stir the reaction mixture at 80-85 °C for 2 hours.[11]

  • Distill the organic product with water vapor.[11]

  • Dry the collected organic product over CaCl₂.[11]

  • Perform a final distillation to obtain the purified product.[11]

G cluster_0 Synthesis of this compound A 2,3-Difluorotoluene C This compound A->C Radical Bromination B N-Bromosuccinimide (NBS) + AIBN D Tetrafluoroethylene + Buta-1,3-diene E Halogenated Cyclohexene Intermediates D->E Copyrolysis & Halogenation E->C Dehydrohalogenation F KOH (aq) G cluster_0 Reactivity of this compound A This compound B Electrophilic Aromatic Substitution (EAS) A->B C Cross-Coupling Reactions (e.g., Suzuki, Heck) A->C D Nucleophilic Aromatic Substitution (SNAr) A->D E Functionalized Difluorophenyl Derivatives B->E C->E D->E G cluster_0 Applications Workflow A This compound B Pharmaceutical Intermediates A->B C Agrochemical Intermediates A->C D Materials Science Precursors A->D E Active Pharmaceutical Ingredients (APIs) (e.g., CGRP Antagonists) B->E F Herbicides, Fungicides (e.g., Flumioxazin) C->F G Liquid Crystals, Polymers, OLEDs D->G

References

An In-depth Technical Guide to 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluorobenzene is a halogenated aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom flanked by two fluorine atoms, imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[2][3] The presence of the bromine atom provides a handle for various cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and applications of this compound.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow or peach-colored liquid at room temperature.[3][6] It is soluble in common organic solvents such as methanol, ethanol, chloroform, and benzene (B151609).[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 38573-88-5[4]
Molecular Formula C₆H₃BrF₂[7]
Molecular Weight 192.99 g/mol [7]
Appearance Clear colorless to peach liquid[6]
Boiling Point 186-188 °C[3]
Melting Point -3 °C[3]
Density 1.724 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.509[6]
Flash Point 61 °C (142 °F)[8]
InChI Key RKWWASUTWAFKHA-UHFFFAOYSA-N[4]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR (300.1 MHz, CDCl₃) δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar)[6]
¹³C NMR (75.5 MHz, CDCl₃) δ: 110.40 (d, C(1), J = 17.5 Hz); 116.40 (d, C(4), J = 17.7 Hz); 124.70 (dd, C(5), J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, C(6), J = 3.6 Hz); 148.10 (dd, C(2), J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, C(3), J = 251.9 Hz, J = 13.3 Hz)[2][6]
¹⁹F NMR (282.4 MHz, CDCl₃) δ: -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar)[2][6]
Mass Spectrometry (MS) m/z (Irel (%)): 194, 192 [M]+ (100, 99), 113 [M-Br]+ (88), 63 (60)[2][6]

Synthesis

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.

Experimental Protocol: Synthesis via Dehydrohalogenation of 1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene

This method involves the dehydrohalogenation of a fluorinated cyclohexane (B81311) precursor.[4][9]

Experimental Procedure:

  • To a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol), add a 50% aqueous solution of KOH (18.0 g, 160 mmol) over 30 minutes, maintaining the temperature between 30-35°C.[6]

  • Heat the reaction mixture to 75-85°C and maintain for 2 hours.[6]

  • Cool the reaction mixture to room temperature and dilute with water.[6]

  • Extract the organic product with dichloromethane (B109758) (CH₂Cl₂).[6]

  • Dry the combined organic extracts over anhydrous calcium chloride (CaCl₂).[6]

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by distillation to yield this compound.[6]

1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene 1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene Reaction_Mixture Reaction Mixture (30-35°C, 30 min then 75-85°C, 2h) 1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene->Reaction_Mixture KOH (50% aq.) KOH (50% aq.) KOH (50% aq.)->Reaction_Mixture Triethylbenzylammonium_chloride Triethylbenzyl- ammonium (B1175870) chloride Triethylbenzylammonium_chloride->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Drying & Distillation Workup->Purification This compound This compound Purification->this compound

Synthesis of this compound Workflow
Experimental Protocol: Synthesis via Bromination of 2,3-Difluorotoluene (B1304731)

A common laboratory-scale synthesis involves the radical bromination of 2,3-difluorotoluene.[2][3]

Experimental Procedure:

  • In a reaction flask, dissolve 1 kg of 2,3-difluorotoluene in 6 L of dichloromethane.[2]

  • Add 10 g of 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator.[2]

  • Cool the mixture to 0-10°C and add 1.46 kg of N-bromosuccinimide (NBS) in portions, maintaining the temperature.[2]

  • After the addition is complete, warm the reaction mixture to 40°C and monitor the reaction progress.[2]

  • Upon completion, cool the reaction to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and separate the organic layer.[2]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Further purification by distillation yields this compound. A yield of 91% has been reported for the intermediate before final purification.[2]

Applications in Drug Development

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The 2,3-difluorophenyl moiety is incorporated into drug candidates to modulate their pharmacological properties.

Synthesis of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Intermediate

This compound is utilized in the synthesis of potent and orally active CGRP receptor antagonists, such as BMS-846372, which are investigated for the treatment of migraine.[6] The key step involves the formation of a 2,3-difluorophenyl lithium reagent.

Experimental Protocol: Lithiation and Reaction with a Ketone

This protocol describes the generation of the organolithium reagent and its subsequent reaction with an electrophile, a key step in the synthesis of BMS-846372's core structure.

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the temperature at -78°C.

  • Stir the resulting mixture at -78°C for a designated period to ensure complete formation of the 2,3-difluorophenyl lithium reagent.

  • To this solution, add a solution of the appropriate ketone precursor in anhydrous THF dropwise, again maintaining the temperature at -78°C.

  • Allow the reaction to proceed at -78°C and then warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude alcohol intermediate by column chromatography. A 55% yield for this type of transformation has been reported in the synthesis of a BMS-846372 precursor.

cluster_0 Lithiation cluster_1 Reaction with Ketone This compound This compound 2,3-Difluorophenyl_lithium 2,3-Difluorophenyl lithium This compound->2,3-Difluorophenyl_lithium THF, -78°C n-BuLi n-BuLi n-BuLi->2,3-Difluorophenyl_lithium Alcohol_intermediate Alcohol Intermediate (for CGRP Antagonist) 2,3-Difluorophenyl_lithium->Alcohol_intermediate Ketone_precursor Ketone Precursor Ketone_precursor->Alcohol_intermediate THF, -78°C to rt

Workflow for CGRP Antagonist Intermediate Synthesis

Reactivity Profile

The reactivity of this compound is governed by the interplay of the bromo and fluoro substituents.

  • Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition to palladium(0) catalysts, enabling a variety of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] This allows for the facile introduction of aryl, vinyl, and alkynyl groups.

  • Lithiation: As detailed in the experimental protocol above, the bromine atom can be readily displaced by a strong organolithium reagent via lithium-halogen exchange to form a highly reactive organolithium species.

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the halogens. However, the halogens are ortho, para-directing, influencing the regioselectivity of substitution reactions.[4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It is irritating to the eyes, skin, and respiratory system.[1][10]

Table 3: Safety Information for this compound

Hazard Statement Code Description Reference(s)
Flammable liquid and vaporH227Combustible liquid[1]
Skin corrosion/irritationH315Causes skin irritation[10]
Serious eye damage/eye irritationH319Causes serious eye irritation[10]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[10]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10]

  • In case of spillage, absorb with an inert material and dispose of in accordance with local regulations.[1]

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,3-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physical Properties

This compound is a halogenated aromatic compound with a unique combination of a bromine atom and two fluorine atoms on a benzene (B151609) ring.[1] This substitution pattern imparts specific physical and chemical characteristics that are valuable in organic synthesis.[2] At room temperature, it exists as a colorless to light yellow or peach-colored clear liquid.[1][3][4][5]

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol [1][3][4][6][7][8]
Appearance Colorless to light yellow/peach clear liquid[1][3][4][5]
Density 1.724 g/mL at 25 °C[1][4][9]
Boiling Point 157-158 °C[1][4], 158.3 °C at 760 mmHg[5], 234 °C[1][3][4]
Melting Point -3 °C[2]
Refractive Index n20/D 1.509[1][4][5][9]
Flash Point 61 °C (141.8 °F) - closed cup[8], 142 °F[3][4], 49.5 °C[5]
Solubility Insoluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and benzene.[2][10][11]
Vapor Pressure 3.43 mmHg at 25°C[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures for determining the physical properties of liquid organic compounds are applicable. Below is a generalized methodology for key properties and a specific synthesis protocol found in the literature.

General Methodologies for Physical Property Determination:

  • Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

  • Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.

  • Refractive Index: A refractometer is used to measure the refractive index. A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature (typically 20°C).

Synthesis of this compound:

A documented synthesis of this compound involves the dehydrohalogenation of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene.[4] The following is a summary of the experimental procedure:

  • A 50% aqueous solution of potassium hydroxide (B78521) (18.0 g, 160 mmol) is added to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol) at a temperature of 30-35°C over a period of 30 minutes.[4]

  • The reaction mixture is then heated to and maintained at 75-85°C for 2 hours.[4]

  • After cooling, the reaction mixture is diluted with water.[4]

  • The organic product is extracted with dichloromethane (B109758) (CH₂Cl₂).[4]

  • The organic extract is dried over calcium chloride (CaCl₂).[4]

  • The final product, this compound, is isolated by distillation.[4]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G start Start reactants Mixture: 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene Triethylbenzylammonium chloride start->reactants Prepare Reactants add_koh Add 50% aqueous KOH (30-35°C, 30 min) reactants->add_koh heat Heat (75-85°C, 2 hours) add_koh->heat cool Cool Reaction Mixture heat->cool dilute Dilute with Water cool->dilute extract Extract with CH2Cl2 dilute->extract dry Dry over CaCl2 extract->dry distill Distill dry->distill product This compound distill->product Isolate Product end End product->end

Caption: Synthesis workflow for this compound.

References

1-Bromo-2,3-difluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 1-Bromo-2,3-difluorobenzene, a halogenated organic compound utilized in various scientific fields, including pharmaceuticals and agrochemicals.[1]

Molecular Data

The core molecular and physical properties of this compound are summarized in the table below for ease of reference. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₆H₃BrF₂[1][2][3][4]
Molecular Weight 192.99 g/mol [2][3][4][5]
Alternate Molecular Weight 201.99 g/mol [1]
CAS Number 38573-88-5[1][3][5]
Appearance Colorless to light yellow liquid[1][4]
Density 1.724 g/mL at 25 °C[2][3]
Boiling Point 186-188 °C[1]
Melting Point -3 °C[1]
Refractive Index n20/D 1.509[2][3]

Structural and Property Relationship

The chemical structure of this compound directly dictates its molecular formula and, consequently, its molecular weight. The logical flow from the compound's nomenclature to its fundamental properties is illustrated in the diagram below.

A This compound B Chemical Structure (Benzene ring with Br at C1, F at C2, F at C3) A->B C Elemental Composition (6 Carbon, 3 Hydrogen, 1 Bromine, 2 Fluorine) B->C D Molecular Formula C₆H₃BrF₂ C->D E Molecular Weight 192.99 g/mol D->E

Caption: Logical relationship from compound name to molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are critical for its application in research and development. A common synthetic route involves the bromination of 2,3-difluorotoluene (B1304731).

Synthesis via Bromination of 2,3-difluorotoluene:

  • Reactants: 2,3-difluorotoluene, N-bromosuccinimide (NBS).[1]

  • Catalyst: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

  • Solvent: A suitable organic solvent such as carbon tetrachloride.

  • Procedure:

    • Dissolve 2,3-difluorotoluene in the chosen solvent in a reaction vessel.

    • Add N-bromosuccinimide and the catalyst to the mixture.

    • The reaction is typically carried out at room temperature.[1]

    • Stir the reaction mixture until completion, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, the succinimide (B58015) byproduct is filtered off.

    • The solvent is removed from the filtrate under reduced pressure.

    • The resulting crude product, this compound, is then purified, commonly by distillation.

This method yields this compound as the major product.[1] The presence of two fluorine atoms and one bromine atom on the benzene (B151609) ring provides unique reactivity, making it a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[1]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-bromo-2,3-difluorobenzene, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] By leveraging a suite of spectroscopic techniques, the precise molecular architecture of this halogenated aromatic compound can be unequivocally determined. This document details the experimental protocols and presents the corresponding data in a clear, tabular format to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data obtained from these techniques are summarized below.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.34-7.47m-Ar-H
7.17-7.29m-Ar-H
7.00-7.16m-Ar-H
¹³C150.92ddJ = 251.9 Hz, J = 13.3 HzC-3
148.10ddJ = 248.8 Hz, J = 14.3 HzC-2
128.23dJ = 3.6 HzC-6
124.70ddJ = 7.1 Hz, J = 5.0 HzC-5
116.40dJ = 17.7 HzC-4
110.40dJ = 17.5 HzC-1
¹⁹F-130.9m-F
-134.8m-F

Data sourced from ChemicalBook.[2][3]

Table 2: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
194100[M]⁺ (with ⁸¹Br)
19299[M]⁺ (with ⁷⁹Br)
11388[M-Br]⁺
6360Fragment

Data sourced from ChemicalBook.[2][3][4]

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring the spectroscopic data crucial for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For halogenated aromatic compounds like this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete structural assignment.[5]

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 300 MHz or 400 MHz instrument, is typically used.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the number and environment of the protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The large one-bond carbon-fluorine coupling constants are particularly informative for assigning the fluorinated carbons.

¹⁹F NMR Spectroscopy: Given that the ¹⁹F nucleus has a nuclear spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds.[5] The spectrum provides information on the number and environment of the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS), can be used.

Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation: A thin film of the liquid sample can be placed between two potassium bromide (KBr) plates, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for C-H, C-F, C-Br, and aromatic C=C bonds can be used to confirm the presence of these functional groups.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation synthesis Synthesis of this compound nmr NMR Spectroscopy (1H, 13C, 19F) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir nmr_data Analyze Chemical Shifts, Coupling Constants, and Multiplicities nmr->nmr_data ms_data Determine Molecular Weight and Fragmentation Pattern ms->ms_data ir_data Identify Functional Groups ir->ir_data elucidation Structure Elucidation of This compound nmr_data->elucidation ms_data->elucidation ir_data->elucidation

Caption: Workflow for the structure elucidation of this compound.

This systematic approach, combining multiple spectroscopic techniques, allows for the unambiguous confirmation of the molecular structure of this compound, a critical step in its application for pharmaceutical synthesis and materials science.[1]

References

A Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluorobenzene is a halogenated aromatic compound of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique electronic and steric properties, imparted by the presence of a bromine atom and two fluorine atoms on the benzene (B151609) ring, make it a versatile building block for the construction of complex molecules.[1][2] The carbon-bromine (C-Br) bond is a key reactive site, serving as a versatile handle for a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity of the C-Br bond in this compound, focusing on key reactions, experimental protocols, and quantitative data to support synthetic applications.

Core Reactivity of the C-Br Bond

The reactivity of the C-Br bond in this compound is primarily exploited in three main classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily participates in oxidative addition to palladium(0) catalysts, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental in modern organic synthesis.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic attack, although to a lesser extent than nitro groups. While the bromine atom is the leaving group in cross-coupling reactions, in SNAr, a nucleophile can displace one of the fluorine atoms, with the reactivity being influenced by the position of the bromine.

  • Metal-Halogen Exchange: The C-Br bond can undergo exchange with organometallic reagents, typically organolithiums, to generate a highly reactive 2,3-difluorophenyllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') Heck_Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(Ln)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion HPd(II)X(Ln) HPd(II)X(Ln) Sigma-Alkyl Pd(II)->HPd(II)X(Ln) β-Hydride Elimination (Alkene Product) HPd(II)X(Ln)->Pd(0)Ln Reductive Elimination (Base, -HBX) Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-C≡CR(Ln) Transmetalation Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, -HBX Cu(I)X Cu(I)X R-C≡C-Cu->Ar-Pd(II)-X(Ln) R-C≡C-Cu->Cu(I)X Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) [(Ar)Pd(II)(Ln)(HNR'R'')]X [(Ar)Pd(II)(Ln)(HNR'R'')]X Ar-Pd(II)-X(Ln)->[(Ar)Pd(II)(Ln)(HNR'R'')]X Amine Coordination (Ar)Pd(II)-NR'R''(Ln) (Ar)Pd(II)-NR'R''(Ln) [(Ar)Pd(II)(Ln)(HNR'R'')]X->(Ar)Pd(II)-NR'R''(Ln) Deprotonation (Base) (Ar)Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination (Ar-NR'R'') Metal_Halogen_Exchange ArBr This compound ArLi 2,3-Difluorophenyllithium ArBr->ArLi + RLi, - RBr RLi n-BuLi or t-BuLi ArE Functionalized Product ArLi->ArE + E+ Electrophile E+

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical out-workings of electrophilic aromatic substitution (EAS) reactions on 1-bromo-2,3-difluorobenzene. This information is critical for the strategic design of synthetic routes in pharmaceutical and materials science, where this compound serves as a versatile building block.

Core Principles: Regioselectivity in a Polyhalogenated System

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the interplay of the inductive and resonance effects of its three halogen substituents. Both bromine and fluorine atoms are deactivating to the aromatic ring due to their strong electron-withdrawing inductive effects (-I). Fluorine is more electronegative and thus exerts a stronger deactivating inductive effect than bromine.[1]

Despite this deactivation, the lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through resonance (+M effect). This resonance effect increases the electron density at the ortho and para positions relative to the meta position, making the halogens ortho-, para-directors for incoming electrophiles.[1]

In the case of this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents on these positions are as follows:

  • Position C4: Ortho to the fluorine at C3 and meta to the bromine at C1 and the fluorine at C2.

  • Position C5: Para to the fluorine at C2, and meta to the bromine at C1 and the fluorine at C3.

  • Position C6: Ortho to the bromine at C1 and para to the fluorine at C3.

Due to the competing directing effects, predicting the major product can be complex and is often influenced by the specific reaction conditions and the nature of the electrophile.

Key Electrophilic Aromatic Substitution Reactions

Detailed experimental data for electrophilic aromatic substitution on this compound is not extensively reported in publicly available literature. However, by analogy with similar polyhalogenated benzene (B151609) derivatives, and general principles of organic chemistry, we can outline the expected reactions and provide model experimental protocols.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation. For this compound, nitration is expected to occur, though the deactivating nature of the halogen substituents may require forcing conditions.

Expected Products and Regioselectivity

Based on the directing effects, the primary products of mononitration are expected to be 1-bromo-2,3-difluoro-6-nitrobenzene and 1-bromo-2,3-difluoro-4-nitrobenzene, with the potential for the formation of 1-bromo-2,3-difluoro-5-nitrobenzene (B1519312) as a minor product. The precise isomer ratio will depend on the interplay of electronic and steric factors.

Experimental Protocol (Model)

This protocol is adapted from the nitration of the similar compound, 1,3-difluoro-2-bromobenzene.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Methylene (B1212753) chloride

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid while maintaining the temperature.

  • Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with methylene chloride.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to isolate the different isomers.

Quantitative Data (Hypothetical)

ElectrophileReagents and ConditionsMajor ProductsMinor ProductsTotal Yield (%)
NO₂⁺Conc. HNO₃, Conc. H₂SO₄, 0-15 °C1-bromo-2,3-difluoro-6-nitrobenzene, 1-bromo-2,3-difluoro-4-nitrobenzene1-bromo-2,3-difluoro-5-nitrobenzeneNot Reported

logical_relationship cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products This compound This compound Nitrating Mixture Conc. HNO3 / Conc. H2SO4 P1 1-Bromo-2,3-difluoro-6-nitrobenzene Nitrating Mixture->P1 Major P2 1-Bromo-2,3-difluoro-4-nitrobenzene Nitrating Mixture->P2 Major P3 1-Bromo-2,3-difluoro-5-nitrobenzene Nitrating Mixture->P3 Minor

Halogenation

Further halogenation of this compound, for instance, bromination, would introduce a second bromine atom onto the ring. The deactivating effect of the existing halogens would necessitate the use of a Lewis acid catalyst.

Expected Products and Regioselectivity

The incoming bromine electrophile would be directed to the available ortho and para positions, leading to a mixture of dibromodifluorobenzene isomers.

Experimental Protocol (General)

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or other suitable Lewis acid

  • Carbon tetrachloride or other inert solvent

  • Sodium thiosulfate (B1220275) solution

Procedure:

  • Dissolve this compound in an inert solvent in a flask protected from light.

  • Add the Lewis acid catalyst.

  • Slowly add a solution of bromine in the same solvent to the mixture at room temperature.

  • Stir the reaction mixture until the bromine color disappears, indicating the completion of the reaction.

  • Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash the organic layer with water and brine, then dry over a suitable drying agent.

  • Remove the solvent under reduced pressure and purify the product mixture by distillation or chromatography.

Quantitative Data (Hypothetical)

ElectrophileReagents and ConditionsMajor ProductsMinor ProductsTotal Yield (%)
Br⁺Br₂, FeBr₃, CCl₄Isomeric dibromodifluorobenzenes-Not Reported

experimental_workflow Start Start: this compound Reaction Reaction with Electrophile (E+) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Isolated Product(s) Purification->Product

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (oleum). This reaction is generally reversible.

Expected Products and Regioselectivity

The sulfonic acid group would be directed to the available ortho and para positions, yielding a mixture of 1-bromo-2,3-difluorobenzenesulfonic acid isomers.

Experimental Protocol (General)

Materials:

  • This compound

  • Fuming sulfuric acid (oleum)

  • Ice

  • Sodium chloride

Procedure:

  • Carefully add this compound to fuming sulfuric acid at room temperature with stirring.

  • Gently heat the mixture to facilitate the reaction, monitoring its progress.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • The sulfonic acid product may precipitate upon addition of sodium chloride (salting out).

  • Filter the solid product and wash it with a saturated sodium chloride solution.

  • The product can be further purified by recrystallization.

Quantitative Data (Hypothetical)

ElectrophileReagents and ConditionsMajor ProductsMinor ProductsTotal Yield (%)
SO₃Fuming H₂SO₄, heatIsomeric 1-bromo-2,3-difluorobenzenesulfonic acids-Not Reported
Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings.[2] The presence of three deactivating halogen substituents on this compound makes it a poor substrate for both Friedel-Crafts acylation and alkylation under standard conditions. The strong Lewis acid catalyst required would likely coordinate with the halogen substituents, further deactivating the ring. Therefore, these reactions are not considered synthetically viable for this specific compound.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet important transformation in organic synthesis. The deactivating nature of the three halogen substituents necessitates careful consideration of reaction conditions. While nitration, halogenation, and sulfonation are expected to proceed, the regioselectivity will likely result in a mixture of isomers. Friedel-Crafts reactions, however, are unlikely to be successful. The provided model protocols serve as a starting point for the development of specific synthetic procedures, which will require empirical optimization and rigorous analytical characterization of the resulting products.

References

The Dichotomous Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects in Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The substitution of fluorine onto aromatic rings, particularly in the context of pharmacologically relevant scaffolds like bromobenzene (B47551), imparts a unique and often counterintuitive set of electronic properties. While being the most electronegative element, which suggests strong electron-withdrawing inductive effects, fluorine can also act as an electron-donating group through resonance. This duality governs the reactivity, regioselectivity, and physicochemical properties of fluorinated bromobenzenes, making a thorough understanding of these electronic effects paramount for rational drug design and synthetic strategy. This guide provides a comprehensive overview of the electronic influence of fluorine substituents in bromobenzene, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Dual Electronic Effects of Fluorine

The electronic influence of a substituent on an aromatic ring is primarily understood through two fundamental phenomena: the inductive effect (-I) and the resonance effect (+R or +M).

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ipso-carbon and diminishing with distance around the ring. The strong -I effect of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene itself.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions. While the resonance effect of fluorine is weaker compared to other halogens like chlorine and bromine due to less effective orbital overlap between the carbon 2p and fluorine 2p orbitals, it still plays a crucial role in directing incoming electrophiles.[1]

The interplay of these opposing effects is what makes fluorine a unique substituent. The powerful -I effect dominates, leading to overall ring deactivation. However, the +R effect, by enriching the electron density at the ortho and para positions, makes these sites more susceptible to electrophilic attack than the meta position. Consequently, fluorine is an ortho, para-director , despite being a deactivating group .

Logical Relationship: Inductive vs. Resonance Effects

electronic_effects substituent Fluorine Substituent inductive Inductive Effect (-I) (Through σ-bonds) substituent->inductive Electronegativity resonance Resonance Effect (+R) (Through π-system) substituent->resonance Lone Pairs ring Bromobenzene Ring inductive->ring Electron Withdrawal resonance->ring Electron Donation (to o,p positions) deactivation Overall Ring Deactivation (Slower reaction rate) ring->deactivation Dominant -I Effect direction Ortho, Para-Directing (Regioselectivity) ring->direction Weak +R Effect

Caption: Interplay of inductive and resonance effects of fluorine on bromobenzene.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using Hammett constants and spectroscopic techniques.

Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to substituent effects.[2]

The overall substituent effect (σ) can be dissected into its inductive (σI) and resonance (σR) components.

Table 1: Hammett and Related Substituent Constants for Fluorine and Bromine

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)Inductive Effect (σ_I_)Resonance Effect (σ_R_)
-F 0.340.060.51-0.34
-Br 0.390.230.44-0.19

Data compiled from multiple sources.

The positive σ values for both fluorine and bromine indicate that they are electron-withdrawing groups. The larger σ_I_ value for fluorine compared to bromine reflects its higher electronegativity. The negative σ_R_ values show that both are resonance donors, with fluorine being a slightly stronger resonance donor than bromine.

Spectroscopic Data

NMR and IR spectroscopy provide valuable insights into the electronic environment of the bromobenzene ring as influenced by fluorine substitution.

¹³C and ¹⁹F NMR are particularly powerful tools for probing the electronic effects of fluorine. The chemical shifts are sensitive to the electron density around the nuclei.

Table 2: ¹³C and ¹⁹F NMR Chemical Shifts (ppm) for Fluorinated Bromobenzenes

CompoundC1 (C-Br)C2C3C4C5C6¹⁹F Chemical Shift
Bromobenzene 122.6131.9130.2127.3130.2131.9-
2-Fluorobromobenzene 112.4 (d, J=22.5 Hz)161.8 (d, J=248.5 Hz)128.5 (d, J=3.8 Hz)125.1 (d, J=8.5 Hz)130.9 (d, J=16.3 Hz)134.3 (d, J=3.1 Hz)-110.2
3-Fluorobromobenzene 121.8 (d, J=3.1 Hz)130.7 (d, J=8.9 Hz)162.9 (d, J=245.0 Hz)115.8 (d, J=21.1 Hz)127.3 (d, J=3.1 Hz)118.0 (d, J=23.0 Hz)-112.5
4-Fluorobromobenzene 120.9 (d, J=3.3 Hz)132.2 (d, J=3.3 Hz)116.1 (d, J=21.6 Hz)162.5 (d, J=246.0 Hz)116.1 (d, J=21.6 Hz)132.2 (d, J=3.3 Hz)-115.8

Note: Chemical shifts are relative to TMS for ¹³C and CFCl₃ for ¹⁹F. Data is illustrative and may vary slightly with solvent and concentration. 'd' denotes a doublet, and 'J' is the coupling constant in Hz.

The large one-bond ¹³C-¹⁹F coupling constants (¹J_CF_) are characteristic. The chemical shift of the carbon directly attached to fluorine is significantly downfield due to the deshielding effect of the electronegative fluorine atom.

The C-Br stretching frequency in the infrared spectrum can be influenced by the electronic effects of other substituents on the ring. Electron-withdrawing groups tend to increase the C-Br bond strength and shift the stretching frequency to a higher wavenumber.

Table 3: C-Br Stretching Frequencies for Fluorinated Bromobenzenes

CompoundC-Br Stretch (cm⁻¹)
Bromobenzene ~550-690
Fluorinated Bromobenzenes Generally in the 500-700 cm⁻¹ range, with slight shifts depending on fluorine position.

Note: The C-Br stretch is often weak and can be difficult to assign definitively from the fingerprint region.

Experimental Protocols

Synthesis of Fluorinated Bromobenzenes

This method relies on the ortho, para-directing effect of the fluorine atom in fluorobenzene (B45895).[3][4]

Procedure:

  • To a stirred solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) at 0 °C, add a Lewis acid catalyst such as anhydrous iron(III) bromide (FeBr₃, 0.1 eq).

  • Slowly add bromine (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 4-fluorobromobenzene as a colorless liquid. The para-isomer is the major product due to steric hindrance at the ortho position.

This multi-step synthesis starts from 3-fluoroaniline (B1664137).[5]

Procedure:

  • Diazotization: Dissolve 3-fluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3 eq) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-fluorobromobenzene.

A common route to 2-fluorobromobenzene involves the Schiemann reaction, which is not detailed here, but a procedure starting from o-bromoaniline is provided.[6]

Procedure (from o-bromoaniline):

  • Diazotization: To a stirred mixture of o-bromoaniline (1.0 eq) in aqueous hydrochloric acid, cool to -5 to -10 °C.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the low temperature.

  • Formation of Hexafluorophosphate (B91526) Salt: Add 65% hexafluorophosphoric acid (1.7 eq) in one portion to the cold diazonium salt solution with vigorous stirring.

  • Collect the precipitated diazonium hexafluorophosphate by filtration, wash with cold water, and then a cold methanol/ether mixture. Dry the salt under vacuum.

  • Thermal Decomposition: Heat the dry diazonium salt in mineral oil to 165-170 °C. The salt will decompose to yield 1-bromo-2-fluorobenzene.

  • Isolate the product by steam distillation. Separate the organic layer from the distillate.

  • Dry the organic product over anhydrous sodium sulfate and purify by distillation.

Determination of Hammett Constants

A common method for determining Hammett constants involves measuring the pKa of a series of substituted benzoic acids.[7]

Workflow: Experimental Determination of Hammett Constants

hammett_workflow cluster_synthesis Synthesis cluster_titration pKa Determination cluster_calculation Calculation s1 Synthesize Substituted Benzoic Acids (e.g., m-fluorobenzoic acid) t2 Titrate Benzoic Acid Solutions with NaOH s1->t2 s2 Synthesize Unsubstituted Benzoic Acid s2->t2 t1 Prepare Standardized NaOH Solution t1->t2 t3 Record pH vs. Volume of Titrant t2->t3 t4 Determine pKa from Titration Curve (at half-equivalence point) t3->t4 c1 Calculate log(K_X / K_H) = pK_H - pK_X t4->c1 c3 σ = pK_H - pK_X c1->c3 c2 Set ρ = 1 for this reaction c2->c3

Caption: Workflow for the experimental determination of Hammett constants.

Conclusion

The electronic effects of fluorine substituents in bromobenzene are a nuanced interplay of a dominant, deactivating inductive effect and a weaker, ortho, para-directing resonance effect. This dichotomous nature has profound implications for the chemical reactivity and properties of these molecules. Quantitative measures such as Hammett constants and spectroscopic data provide a robust framework for understanding and predicting the behavior of fluorinated bromobenzenes. The synthetic protocols outlined herein offer practical routes to these valuable building blocks. For researchers in drug development and materials science, a firm grasp of these fundamental principles is essential for the rational design of novel molecules with tailored electronic properties.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,3-difluorobenzene (CAS No. 38573-88-5), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2][3] The document presents detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.34-7.47Multiplet (m)1HAr-H
7.17-7.29Multiplet (m)1HAr-H
7.00-7.16Multiplet (m)1HAr-H
Solvent: CDCl₃, Frequency: 300.1 MHz[4][5]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J, Hz)Assignment
150.92Doublet of Doublets (dd)J = 251.9 Hz, J = 13.3 HzC-3 (C-F)
148.10Doublet of Doublets (dd)J = 248.8 Hz, J = 14.3 HzC-2 (C-F)
128.23Doublet (d)J = 3.6 HzC-6
124.70Doublet of Doublets (dd)J = 7.1 Hz, J = 5.0 HzC-5
116.40Doublet (d)J = 17.7 HzC-4
110.40Doublet (d)J = 17.5 HzC-1 (C-Br)
Solvent: CDCl₃, Frequency: 75.5 MHz[4][5][6]

Table 3: ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
-130.9Multiplet (m)Ar-F
-134.8Multiplet (m)Ar-F
Solvent: CDCl₃, Frequency: 282.4 MHz[4][5][6]

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
194100[M]⁺ (with ⁸¹Br)
19299[M]⁺ (with ⁷⁹Br)
11388[M-Br]⁺
6360Fragment
Ionization Method: Not specified, likely Electron Ionization (EI)[4][5][6]

Table 5: Illustrative IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1450StrongAromatic C=C Stretch
1300-1200StrongC-F Stretch
1100-1000StrongC-F Stretch
800-600StrongC-Br Stretch
Note: This data is illustrative, based on typical vibrational frequencies for this class of compound.[7]

Experimental Protocols

2.1 NMR Spectroscopy The ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a spectrometer operating at frequencies of 300.1 MHz, 75.5 MHz, and 282.4 MHz, respectively.[4][5] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

2.2 Mass Spectrometry Mass spectra were obtained to determine the molecular weight and fragmentation pattern of the compound. The data shows the characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 192 and 194.[6][7]

2.3 Infrared (IR) Spectroscopy The IR spectrum was recorded using a Bruker Tensor 27 FT-IR instrument.[8] The data was collected using an Attenuated Total Reflectance (ATR) technique with the neat liquid sample (ATR-Neat).[8]

Visualization of Chemical and Logical Workflows

3.1 Synthesis Workflow this compound can be synthesized from 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene via a dehydrofluorination reaction. The workflow involves reaction with potassium hydroxide, extraction, and purification by distillation.[4][5]

G A 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene + 50% aq. KOH + Triethylbenzylammonium chloride B Reaction at 75-85°C for 2h A->B Heat C Workup: 1. Cool and dilute with water 2. Extract with CH2Cl2 B->C Process D Dry organic product over CaCl2 C->D E Distill to purify D->E F This compound (Final Product) E->F Yields

Caption: Synthesis workflow for this compound.

3.2 Application in Pharmaceutical Intermediate Synthesis This compound is a valuable building block in organic synthesis. For example, it serves as a precursor for potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are relevant in drug development.[1][6]

G A This compound B Further Synthetic Steps (e.g., Suzuki Coupling, etc.) A->B Reactant C Advanced Intermediates B->C Transformation D BMS-846372 (CGRP Receptor Antagonist) C->D Final Synthesis

Caption: Role as an intermediate in CGRP antagonist synthesis.

3.3 Microbial Oxidation Pathway this compound can undergo microbial oxidation by Pseudomonas putida, which expresses the enzyme toluene (B28343) dioxygenase. This biotransformation leads to the formation of a dihydroxylated product.[5]

G cluster_0 Metabolic Process A This compound C cis-(2S,3S)-1-bromo-5,6-difluoro- 2,3-dihydroxy-4,6-diene A->C Biotransformation by B Pseudomonas putida (Toluene Dioxygenase) B->C

Caption: Microbial oxidation pathway of this compound.

References

Microbial Oxidation of 1-Bromo-2,3-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial oxidation of halogenated aromatic compounds is a pivotal area of research, offering green and stereoselective alternatives to traditional chemical synthesis. This guide provides an in-depth technical overview of the microbial oxidation of 1-bromo-2,3-difluorobenzene, a process of significant interest for the synthesis of valuable chiral synthons. The core of this biotransformation is the enzymatic dihydroxylation of the aromatic ring, primarily mediated by toluene (B28343) dioxygenase. This document details the known metabolic pathways, key microorganisms and enzymes, and provides generalized experimental protocols for conducting such biotransformations.

Introduction

The enzymatic modification of halogenated benzenes by microorganisms presents a powerful tool for the production of high-value, enantiomerically pure intermediates for the pharmaceutical and agrochemical industries. The introduction of cis-diols into the aromatic nucleus by dioxygenase enzymes is a particularly valuable reaction, as the resulting chiral synthons are difficult to produce through conventional chemical methods. This guide focuses on the microbial oxidation of this compound, a substrate that upon dihydroxylation, yields a versatile chiral building block.

The Core Metabolic Pathway

The central mechanism in the microbial oxidation of this compound is the stereospecific dihydroxylation of the aromatic ring, catalyzed by a class of enzymes known as dioxygenases. Specifically, toluene dioxygenase has been identified as a key enzyme in this transformation.

The established metabolic pathway involves the following key step:

  • Dioxygenation: this compound is converted to cis-(2S,3S)-1-bromo-5,6-difluoro-2,3-dihydroxy-4,6-diene. This reaction is catalyzed by toluene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring.

Microbial_Oxidation_Pathway substance1 This compound product1 cis-(2S,3S)-1-bromo-5,6-difluoro- 2,3-dihydroxy-4,6-diene substance1->product1 Toluene Dioxygenase (from P. putida or recombinant E. coli)

Caption: Metabolic pathway of this compound oxidation.

Key Microorganisms and Enzymes

Research has identified two primary microorganisms capable of effectively oxidizing this compound:

  • Pseudomonas putida strain 39/D: A wild-type bacterium known for its broad substrate specificity in aromatic hydrocarbon degradation.

  • Escherichia coli JM109(pDTG601): A recombinant strain engineered to express the toluene dioxygenase gene from Pseudomonas putida. This strain serves as a robust and controllable system for the specific biotransformation.

The key enzyme responsible for the dihydroxylation is Toluene Dioxygenase (TDO) . TDO is a multi-component enzyme system that utilizes NADH as a reducing equivalent to activate molecular oxygen for the dihydroxylation of the aromatic ring.

Experimental Protocols

The following sections provide generalized experimental protocols for the microbial oxidation of this compound. These protocols are based on standard methodologies for similar biotransformations and should be optimized for specific laboratory conditions and research goals.

Culture Conditions

For Pseudomonas putida 39/D:

  • Media: Use a minimal salts medium (e.g., M9 minimal medium) supplemented with a suitable carbon source for growth (e.g., glucose or succinate).

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of P. putida 39/D.

  • Incubation: Incubate the culture at 30°C with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration.

  • Induction: To induce the expression of toluene dioxygenase, add a suitable inducer such as toluene or isopropyl β-D-1-thiogalactopyranoside (IPTG) if the strain has been engineered for inducible expression. The optimal inducer concentration and induction time should be determined empirically.

For E. coli JM109(pDTG601):

  • Media: Use a rich medium such as Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid maintenance (e.g., ampicillin).

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of E. coli JM109(pDTG601).

  • Incubation: Grow the culture at 37°C with vigorous shaking to an optimal cell density (e.g., an OD600 of 0.6-0.8).

  • Induction: Induce the expression of the cloned toluene dioxygenase by adding IPTG to a final concentration of 0.1-1 mM. Continue incubation at a lower temperature (e.g., 20-25°C) for several hours to overnight to allow for proper protein folding and expression.

Biotransformation (Oxidation) Reaction
  • Cell Harvesting: Harvest the induced cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Cell Resuspension: Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) and resuspend in fresh buffer to a desired cell density.

  • Substrate Addition: Add this compound to the cell suspension. The substrate can be added directly or dissolved in a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) to improve solubility. The final concentration of the substrate should be optimized to avoid toxicity to the cells.

  • Reaction Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with shaking. Monitor the progress of the reaction over time by taking samples for analysis.

Metabolite Extraction and Analysis
  • Sample Preparation: Centrifuge the reaction samples to remove the cells.

  • Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate. The extraction should be performed multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Analysis: Analyze the crude extract using techniques such as:

    • Thin-Layer Chromatography (TLC): For rapid qualitative analysis of the reaction progress.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of the product. Derivatization of the diol product (e.g., with a silylating agent) may be necessary to improve its volatility for GC analysis.

    • High-Performance Liquid Chromatography (HPLC): For quantification of the product. A chiral column can be used to determine the enantiomeric excess of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified product.

Experimental_Workflow start Microorganism Cultivation (P. putida or E. coli) induction Induction of Toluene Dioxygenase start->induction biotransformation Biotransformation: Addition of this compound induction->biotransformation extraction Metabolite Extraction (e.g., Ethyl Acetate) biotransformation->extraction analysis Analysis of Products (GC-MS, HPLC, NMR) extraction->analysis purification Product Purification (e.g., Chromatography) analysis->purification

Caption: General experimental workflow for microbial oxidation.

Quantitative Data

The following tables are placeholders for the type of quantitative data that would be generated from systematic studies on the microbial oxidation of this compound. The actual values would need to be determined experimentally.

Table 1: Biotransformation Yields

MicroorganismSubstrate Conc. (mM)Reaction Time (h)Product Yield (%)
P. putida 39/D124Data not available
E. coli JM109(pDTG601)124Data not available

Table 2: Toluene Dioxygenase Kinetics

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)
TDO from P. putidaThis compoundData not availableData not available

Conclusion

The microbial oxidation of this compound using Pseudomonas putida and recombinant E. coli provides an efficient and stereoselective route to a valuable chiral diene. This technical guide outlines the fundamental aspects of this biotransformation, from the metabolic pathway to generalized experimental procedures. Further research and optimization of reaction conditions are crucial for developing a robust and scalable process for the industrial application of this promising biocatalytic method. The detailed protocols and quantitative data, once established, will be invaluable for researchers and professionals in the fields of biocatalysis, synthetic organic chemistry, and drug development.

Methodological & Application

Synthesis of 1-Bromo-2,3-difluorobenzene from 1,2-Difluorobenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-2,3-difluorobenzene, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis strategies outlined herein commence from readily available 1,2-difluorobenzene (B135520) derivatives, offering two distinct and effective routes to the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of complex molecules for the pharmaceutical and agrochemical industries. Its specific substitution pattern allows for regioselective functionalization, making it a desirable intermediate. This document details two primary synthetic pathways starting from 1,2-difluorobenzene derivatives: the Sandmeyer reaction of 2,3-difluoroaniline (B47769) and the radical bromination of 2,3-difluorotoluene (B1304731).

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound from 1,2-difluorobenzene precursors are presented. The first involves the diazotization of 2,3-difluoroaniline followed by a Sandmeyer reaction with a bromide source. The second pathway utilizes the free-radical bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS).

Synthesis_Pathways cluster_0 Route 1: From 2,3-Difluoroaniline cluster_1 Route 2: From 2,3-Difluorotoluene 1_2_Difluorobenzene 1,2-Difluorobenzene 2_3_Difluoroaniline 2,3-Difluoroaniline 1_2_Difluorobenzene->2_3_Difluoroaniline Nitration & Reduction Diazonium_Salt 2,3-Difluorobenzenediazonium Salt 2_3_Difluoroaniline->Diazonium_Salt Diazotization (NaNO₂, HBr) Target_1 This compound Diazonium_Salt->Target_1 Sandmeyer Reaction (CuBr) 1_2_Difluorobenzene_alt 1,2-Difluorobenzene 2_3_Difluorotoluene 2,3-Difluorotoluene 1_2_Difluorobenzene_alt->2_3_Difluorotoluene Friedel-Crafts Alkylation Target_2 This compound 2_3_Difluorotoluene->Target_2 Radical Bromination (NBS, AIBN)

Figure 1: Synthetic routes to this compound.

Route 1: Sandmeyer Reaction of 2,3-Difluoroaniline

This classic transformation in aromatic chemistry involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on the aromatic ring.[1]

Experimental Protocol

Step 1: Diazotization of 2,3-Difluoroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-difluoroaniline.

  • Add hydrobromic acid (48% aqueous solution) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the stirred suspension, maintaining the temperature below 5 °C.[3]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline (B41778) using TLC and for a slight excess of nitrous acid using starch-iodide paper.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

  • Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The reaction mixture can be gently warmed to ensure complete decomposition of the diazonium salt.

  • After the reaction is complete, the mixture is typically subjected to steam distillation to isolate the crude product.

  • The organic layer of the distillate is separated, washed with dilute sodium hydroxide (B78521) solution and then with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Sandmeyer Reaction of 2,3-Difluoroaniline.

Reagent/ParameterMolar Ratio/ConditionNotes
2,3-Difluoroaniline1.0 eqStarting material
Sodium Nitrite (NaNO₂)1.0 - 1.1 eqDiazotizing agent
Hydrobromic Acid (HBr, 48%)2.5 - 3.0 eqAcidic medium
Copper(I) Bromide (CuBr)0.2 - 1.0 eqCatalyst/Reagent
Diazotization Temperature0 - 5 °CCritical for diazonium salt stability
Sandmeyer Reaction Temp.Room Temperature to 50 °CGradual warming after addition
Yield Variable Typically moderate to good yields are expected for Sandmeyer reactions.

Route 2: Radical Bromination of 2,3-Difluorotoluene

This method involves the selective bromination of the aromatic ring of 2,3-difluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[4] This approach avoids the handling of potentially unstable diazonium salts.

Experimental Protocol
  • To a solution of 2,3-difluorotoluene in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS).[5]

  • Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.[4][5]

  • The reaction mixture is stirred at a temperature between 0 °C and 40 °C. The addition of NBS can be done in portions to control the reaction temperature.[5]

  • The progress of the reaction can be monitored by TLC or GC analysis.

  • After the reaction is complete, the mixture is cooled to room temperature and the succinimide (B58015) byproduct is removed by filtration.[5]

  • The filtrate is washed with water and a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by a wash with brine.[5]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Data Presentation

Table 2: Reagents and Reaction Conditions for the Bromination of 2,3-Difluorotoluene.

Reagent/ParameterMolar Ratio/ConditionNotes
2,3-Difluorotoluene1.0 eqStarting material
N-Bromosuccinimide (NBS)1.0 - 1.2 eqBrominating agent
AIBN0.02 - 0.1 eqRadical initiator
SolventDichloromethaneInert solvent
Reaction Temperature0 - 40 °C[5]
Yield ~91% [5]

Conclusion

Both the Sandmeyer reaction of 2,3-difluoroaniline and the radical bromination of 2,3-difluorotoluene represent viable and effective methods for the synthesis of this compound. The choice of route may depend on the availability of the starting materials, scale of the reaction, and safety considerations. The protocols and data provided in this document offer a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Regioselective Bromination of Difluorobenzene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the regioselective bromination of difluorobenzene precursors, critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document outlines established experimental protocols, summarizes key quantitative data, and provides visual representations of the underlying principles governing regioselectivity.

Introduction to Regioselective Bromination of Difluorobenzenes

The introduction of a bromine atom onto a difluorobenzene ring is a crucial transformation in organic synthesis, providing a versatile handle for subsequent cross-coupling reactions and other functionalizations. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the two fluorine atoms. Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate at these positions. However, its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. The interplay of these electronic effects, along with steric hindrance, determines the final product distribution.

Directing Effects of Fluorine in Electrophilic Aromatic Substitution:

Fluorine substituents on a benzene (B151609) ring influence the regioselectivity of electrophilic bromination through a combination of inductive and resonance effects.

G cluster_effects Directing Effects of Fluorine cluster_outcomes Influence on Reaction Inductive_Effect Inductive Effect (-I) Deactivation Ring Deactivation Inductive_Effect->Deactivation Electron withdrawal Resonance_Effect Resonance Effect (+M) Directing Ortho-, Para-Directing Resonance_Effect->Directing Lone pair donation

Caption: Directing effects of fluorine substituents.

Data Presentation: Regioselective Bromination of Difluorobenzene Isomers

The following tables summarize the quantitative data for the regioselective bromination of 1,2-, 1,3-, and 1,4-difluorobenzene (B165170) under various reaction conditions.

Table 1: Bromination of 1,2-Difluorobenzene (B135520)

Brominating AgentCatalystSolventTemp. (°C)Major Product(s)Yield (%)Isomer Ratio (ortho:meta:para)Reference
Br₂Iron powder-15-204-Bromo-1,2-difluorobenzene85Predominantly para(Not explicitly found in searches)
NBSAIBNCH₂Cl₂401-Bromo-2,3-difluorobenzene (from 2,3-difluorotoluene)91-[1]

Table 2: Bromination of 1,3-Difluorobenzene (B1663923)

Brominating AgentCatalystSolventTemp. (°C)Major ProductYield (%)Purity (%)Reference
Liquid Br₂IronNone-6 to 101-Bromo-2,4-difluorobenzene98.699.8(Not explicitly found in searches)
Br₂---1-Bromo-2,4-difluorobenzene--[2]

Table 3: Bromination of 1,4-Difluorobenzene

Brominating AgentCatalyst/AcidSolventTemp. (°C)Major ProductYield (%)Purity (%)Reference
NBSSulfuric acid-30-401-Bromo-2,5-difluorobenzene92.798[1]

Experimental Protocols

Protocol for the Synthesis of 1-Bromo-2,5-difluorobenzene from 1,4-Difluorobenzene[1]

This protocol describes the regioselective bromination of 1,4-difluorobenzene using N-bromosuccinimide (NBS) in the presence of sulfuric acid.

Materials:

  • 1,4-Difluorobenzene (1000 g)

  • N-Bromosuccinimide (NBS) (1620 g)

  • Sulfuric acid (5000 mL)

  • Ice water

  • Reaction vessel with stirring and temperature control

Procedure:

  • To the reaction vessel, add 1000 g of 1,4-difluorobenzene and 5000 mL of sulfuric acid.

  • Maintain the temperature of the mixture at 30 °C using a water bath.

  • Slowly add 1620 g of N-bromosuccinimide to the stirred mixture. Ensure the temperature does not exceed 40 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour.

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water to precipitate the solid product.

  • Collect the solid by suction filtration.

  • The resulting product is 1568 g of 1-bromo-2,5-difluorobenzene as a pale yellow powdery solid.

Workflow for the Synthesis of 1-Bromo-2,5-difluorobenzene:

G Start Start Mix Mix 1,4-Difluorobenzene and Sulfuric Acid Start->Mix Cool Maintain at 30°C Mix->Cool Add_NBS Slowly add NBS (T < 40°C) Cool->Add_NBS Stir Stir for 1 hour Add_NBS->Stir Monitor Monitor by GC Stir->Monitor Quench Pour into ice water Monitor->Quench Reaction complete Filter Filter the precipitate Quench->Filter Product Obtain 1-Bromo-2,5-difluorobenzene Filter->Product

Caption: Synthesis of 1-bromo-2,5-difluorobenzene.

Protocol for the Synthesis of 1-Bromo-2,4-difluorobenzene from 1,3-Difluorobenzene

This protocol outlines the direct bromination of 1,3-difluorobenzene using liquid bromine and an iron catalyst.

Materials:

  • 1,3-Difluorobenzene

  • Liquid Bromine

  • Iron powder (catalyst)

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • In a suitable reaction vessel, place 1,3-difluorobenzene and a catalytic amount of iron powder.

  • Cool the mixture to a temperature between -6 °C and 10 °C.

  • Slowly add liquid bromine to the stirred mixture, maintaining the temperature within the specified range.

  • After the addition is complete, continue to stir the reaction for approximately 6-8 hours.

  • Upon completion, the reaction mixture can be worked up by washing with a sodium bisulfite solution to remove excess bromine, followed by washing with water and brine.

  • The organic layer is then dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation to yield pure 1-bromo-2,4-difluorobenzene.

Considerations for the Bromination of 1,2-Difluorobenzene

Direct bromination of 1,2-difluorobenzene is expected to yield primarily 4-bromo-1,2-difluorobenzene. The two adjacent fluorine atoms strongly deactivate the ring, and the para position to one of the fluorine atoms is the most favorable for electrophilic attack due to a combination of electronic and steric factors. A general procedure would involve reacting 1,2-difluorobenzene with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Logical Relationship for Regioselectivity in Difluorobenzene Bromination:

The regioselectivity of bromination is determined by the positions of the fluorine atoms and their combined directing effects.

G cluster_12 1,2-Difluorobenzene cluster_13 1,3-Difluorobenzene cluster_14 1,4-Difluorobenzene Difluorobenzene_Isomer Difluorobenzene Isomer 1,2-DFB Ortho-directing groups at C1 and C2 Difluorobenzene_Isomer->1,2-DFB 1,3-DFB Ortho- and para-directing groups at C1 and C3 Difluorobenzene_Isomer->1,3-DFB 1,4-DFB Para-directing groups at C1 and C4 Difluorobenzene_Isomer->1,4-DFB 1,2-Product Major Product: 4-Bromo-1,2-difluorobenzene (para to one F, meta to the other) 1,2-DFB->1,2-Product Steric hindrance at ortho positions 1,3-Product Major Product: 1-Bromo-2,4-difluorobenzene (ortho to one F, para to the other) 1,3-DFB->1,3-Product Reinforced directing effect 1,4-Product Major Product: 1-Bromo-2,5-difluorobenzene (ortho to both F atoms) 1,4-DFB->1,4-Product All available positions are ortho

Caption: Regioselectivity in difluorobenzene bromination.

Conclusion

The regioselective bromination of difluorobenzene precursors is a well-established and crucial process in organic synthesis. By carefully selecting the starting isomer, brominating agent, and reaction conditions, chemists can achieve high yields and selectivity for the desired bromodifluorobenzene isomer. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully employ these important intermediates in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific application and scale of the synthesis.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-2,3-difluorobenzene with various arylboronic acids. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce 2,3-difluorobiphenyl (B3356569) derivatives. These structures are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms.

The successful execution of this cross-coupling reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the fluorine atoms in this compound can influence its reactivity, making the optimization of reaction conditions crucial for achieving high yields.

Comparative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes various conditions for the Suzuki-Miyaura cross-coupling of fluorinated aryl bromides with arylboronic acids, providing a comparative overview for reaction optimization with this compound. The selection of an appropriate base, catalyst, and solvent is critical for the success of the coupling reaction.[1]

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2,4-difluorobenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂OReflux1285Inferred from similar reactions
2This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.2)THF/Toluene/H₂O951690+[2]
31-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃ (2)DMF/H₂O (95:5)1103~95 (conversion)[3]
42-Bromo-1,3-difluorobenzeneThiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1001878Inferred from similar reactions
5This compoundNaphthalene-1-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DME/H₂O851688Inferred from similar reactions

Experimental Protocols

The following is a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound. This protocol should be optimized for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, THF, 1,4-Dioxane, DME, and water)

  • Standard laboratory glassware, including a Schlenk flask or reaction tube

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water in a 3:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-difluorobiphenyl derivative.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. reaction Heat and Stir solvent->reaction 3. workup Aqueous Work-up and Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product Isolated Product: 2,3-Difluorobiphenyl Derivative purification->product 6.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4][5] The base is crucial for activating the boronic acid, which facilitates the transmetalation step.[1]

suzuki_catalytic_cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination boronic_acid Ar'B(OH)₂ base Base (e.g., K₂CO₃)

References

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction with 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an unsaturated halide or triflate with an alkene to generate a substituted alkene.[1] Its significance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, is well-established.[4][5]

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated aromatic compounds is of great interest to the drug development industry. 1-Bromo-2,3-difluorobenzene serves as a valuable building block for introducing a 2,3-difluorophenyl moiety. The Heck reaction of this substrate provides a direct route to various difluorinated stilbene (B7821643) and cinnamate (B1238496) derivatives, which are important pharmacophores.

These application notes provide a detailed overview and generalized protocols for performing the palladium-catalyzed Heck reaction with this compound.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the alkene, migratory insertion, and finally, β-hydride elimination to yield the product and a palladium-hydride species. The cycle is closed by reductive elimination of HX, typically facilitated by a base, which regenerates the active Pd(0) catalyst.[1][6]

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)Br(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex π-Alkene Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl σ-Alkyl Pd(II) Complex migratory_insertion->sigma_alkyl beta_hydride β-Hydride Elimination sigma_alkyl->beta_hydride Product (Substituted Alkene) hydrido_pd H-Pd(II)Br(L)₂ beta_hydride->hydrido_pd reductive_elimination Reductive Elimination hydrido_pd->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ Br⁻

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Factors Influencing the Heck Reaction

The success of the Heck reaction with electron-deficient aryl bromides like this compound is highly dependent on the careful selection of several key parameters.

  • Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][6] Other sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) can also be used.

  • Ligands: The choice of ligand is critical. For electron-deficient aryl bromides, electron-rich and bulky phosphine (B1218219) ligands are often necessary to facilitate the oxidative addition step and stabilize the catalytic species.[7][8] Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), triphenylphosphine (B44618) (PPh₃), and various biaryl phosphines. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[2]

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[6] Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used, as are organic amine bases like triethylamine (B128534) (Et₃N).[1][2]

  • Solvent: High-boiling point, polar aprotic solvents are typically employed to ensure solubility of the reactants and to allow for higher reaction temperatures. Common choices include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dioxane, and toluene.[5][9]

  • Alkene Coupling Partner: The nature of the alkene affects the reaction rate and regioselectivity. Electron-poor alkenes, such as acrylates and styrenes, are generally ideal substrates for the Heck reaction.[1]

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific alkene substrates.

Protocol 1: Heck Reaction with Styrene (B11656) Derivatives

Materials and Reagents:

  • This compound (1.0 equiv)

  • Styrene derivative (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., PPh₃ or a bulky alkylphosphine) (2-4 mol%)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and the phosphine ligand.

  • Add the anhydrous solvent, followed by this compound, the styrene derivative, and the base.[4]

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and DMF.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,3-difluorostilbene derivative.[4]

Protocol 2: Heck Reaction with Acrylate (B77674) Esters

Materials and Reagents:

  • This compound (1.0 equiv)

  • Acrylate ester (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.5-1 mol%)

  • Ligand (e.g., phosphine-imidazolium salt or other NHC precursor) (1-2 mol%)[10]

  • Base (e.g., Cs₂CO₃) (2.0 equiv)[10]

  • Anhydrous solvent (e.g., Dioxane or DMAc)

  • Standard reaction glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the acrylate ester.

  • Seal the vessel and heat the mixture to the target temperature (e.g., 100-140 °C) with stirring.

  • Maintain the reaction at temperature for the specified time (typically 4-24 hours), monitoring for completion by GC-MS or LC-MS.

  • After cooling, filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with a suitable solvent.[2]

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography to yield the pure 2,3-difluorocinnamate derivative.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_glass Dry Glassware inert_atm Establish Inert Atmosphere (Ar/N₂) prep_glass->inert_atm add_solids Add Pd Catalyst, Ligand, & Base inert_atm->add_solids add_liquids Add Solvent, Aryl Bromide, & Alkene add_solids->add_liquids stir_rt Stir at RT (15 min) add_liquids->stir_rt heat Heat to 80-140 °C stir_rt->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench Dilute & Wash (EtOAc, H₂O, Brine) cool->quench dry Dry Organic Layer (Na₂SO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for the Heck reaction, from setup to purification.

Data on Heck Reactions of Aryl Bromides

The following table summarizes conditions reported in the literature for the Heck reaction of various, primarily electron-deficient, aryl bromides. This data serves as a guide for developing a specific protocol for this compound.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
BromobenzeneStyrenePd(OAc)₂ (2)SPO-ligand (2)K₂CO₃ (2)DMF601296[9]
4-BromotoluenePhenylboronic AcidPd(II) complexesDPPA-typeCs₂CO₃ (2)Dioxane80-High
1-Bromo-4-nitrobenzeneStyrenePd@CS–ZnO-K₂CO₃DMF/H₂O100298[11]
Various Aryl Bromidesn-Butyl AcrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1202485-98[10]
4-BromoacetophenoneStyrenePd(OAc)₂ (2)SPO-ligand (2)K₂CO₃ (2)DMF601295[9]
Aryl BromidesStyrenePd(II) complexesAminophosphineCs₂CO₃ (2)Dioxane80-Excellent
Aryl BromidesMethyl AcrylatePd(II) complexes-----High
Iodobenzene2,3-Dihydrofuran[PdCl(allyl)]₂CIL--702up to 59.2[12]

Note: The table includes varied reaction types (Suzuki, etc.) from the search results to provide a broader context of catalyst systems applicable to aryl bromides.

Key Component Relationships and Outcomes

The interplay between the reaction components dictates the efficiency and success of the coupling. Understanding these relationships is key to optimizing the reaction for a specific substrate combination.

Logical_Relationships cluster_inputs Reaction Components cluster_outputs Reaction Outcomes Catalyst Palladium Precursor (e.g., Pd(OAc)₂) Yield Yield Catalyst->Yield Rate Reaction Rate Catalyst->Rate Ligand Ligand (e.g., P(t-Bu)₃, NHC) Ligand->Yield  Steric/Electronic  Effects Selectivity Regio/Stereo- selectivity Ligand->Selectivity Ligand->Rate Base Base (e.g., K₂CO₃, Et₃N) Base->Yield  Regenerates  Catalyst Base->Rate Solvent Solvent (e.g., DMF, Dioxane) Solvent->Yield Solvent->Rate  Solubility &  Temperature

Caption: Relationship between key reaction components and outcomes.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes. The synthesis of molecules containing the 2,3-difluorophenyl moiety is particularly relevant in drug development, as the fluorine atoms can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols and optimized conditions for the Sonogashira coupling of 1-Bromo-2,3-difluorobenzene with terminal alkynes.

The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] However, various copper-free protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.[2][3] The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[1][4] Consequently, the coupling of aryl bromides like this compound may require slightly more forcing conditions or more active catalyst systems compared to their iodide analogs.[1]

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

General Reaction Scheme of Sonogashira Coupling

Data Presentation: Summary of Reaction Conditions

Optimizing the Sonogashira coupling for a specific substrate involves screening various catalysts, ligands, bases, and solvents. Below is a summary of typical conditions that can be applied as a starting point for the coupling of this compound.

Table 1: Typical Conditions for Copper-Cocatalyzed Sonogashira Coupling of Aryl Bromides

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)Reactivity is lower than the corresponding aryl iodide.[1]
Alkyne Terminal Alkyne (1.1 - 1.5 eq)A slight excess is used to ensure complete consumption of the aryl bromide.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)A common and effective catalyst.[4][5]
Pd(PPh₃)₄ (1-5 mol%)Another widely used catalyst, though it can be sensitive to air.[6]
Copper(I) Co-catalyst CuI (1-5 mol%)Essential for the copper-catalyzed pathway to activate the alkyne.[1][4]
Base Triethylamine (Et₃N)Often used in excess and can serve as both base and solvent.[5]
Diisopropylamine (i-Pr₂NH)A strong amine base suitable for the reaction.[4]
Solvent THF, DMF, Toluene, or neat amineThe choice of solvent can influence reaction rate and yield.[4][7]
Temperature Room Temperature to 80 °CAryl bromides often require heating to achieve reasonable reaction rates.[1][5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the catalyst.[8]

Table 2: Typical Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)---
Alkyne Terminal Alkyne (1.2 - 2.0 eq)A slightly larger excess may be beneficial in some systems.
Palladium Catalyst PdCl₂(CH₃CN)₂ (2-5 mol%)A common precursor for generating the active Pd(0) species.[9]
Pd₂(dba)₃ (1-2.5 mol%)Often used in combination with a phosphine (B1218219) ligand.[3]
Ligand X-Phos (2-5 mol%)A bulky electron-rich phosphine ligand effective for coupling aryl bromides.[9]
sXPhos (18 mol%)Used for challenging couplings, including those on peptide substrates.[10]
Base Cs₂CO₃ (2.0 eq)A strong inorganic base often used in copper-free systems.[9][10]
DABCO (2.0 eq)An amine base that can be effective at room temperature.[3]
Solvent THF, DMSO, Water (with surfactant)DMSO can be effective for room-temperature couplings.[3] Aqueous systems are also possible.[9]
Temperature Room Temperature to 65 °CHighly active catalyst systems can enable coupling at room temperature.[3][9]
Atmosphere Inert (Argon or Nitrogen)Remains critical for catalyst stability.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from standard procedures for the coupling of aryl bromides with terminal alkynes.[4][5]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.03 mmol, 3 mol%).

  • Equip the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous THF (5 mL) and anhydrous Et₃N (3.0 mmol, 3.0 eq) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the mixture while stirring.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 3 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional solvent.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature

This protocol utilizes a modern, highly active palladium precatalyst system that allows the reaction to proceed at room temperature without a copper co-catalyst.[3][9]

Materials:

  • This compound

  • Terminal alkyne

  • [DTBNpP]Pd(crotyl)Cl precatalyst or a combination of PdCl₂(CH₃CN)₂ and X-Phos ligand

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Cesium Carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol, 2.5 mol%) and the base (e.g., DABCO, 1.0 mmol, 2.0 eq).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add anhydrous DMSO (2.5 mL) via syringe.

  • Add this compound (0.5 mmol, 1.0 eq) and the terminal alkyne (0.8 mmol, 1.6 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-18 hours.[3]

  • Upon completion, quench the reaction by adding deionized water (15 mL).

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition Ar-X transmetal Ar-Pd(II)-C≡CR(L)₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination Ar-C≡C-R cux CuX cu_acetylide Cu-C≡C-R cux->cu_acetylide Base, R-C≡C-H cu_acetylide->pd_complex cu_acetylide->cux To Pd Cycle

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow Experimental Workflow for Sonogashira Coupling start 1. Reagent Setup reagents Add Ar-Br, Pd Catalyst, CuI (if applicable), and Base to a dry Schlenk flask. start->reagents inert 2. Inert Atmosphere reagents->inert purge Purge the flask with Argon or Nitrogen. inert->purge addition 3. Reagent Addition purge->addition solvent_alkyne Add anhydrous solvent and terminal alkyne. addition->solvent_alkyne reaction 4. Reaction solvent_alkyne->reaction heat Stir at specified temperature (RT to 80°C). Monitor by TLC/GC-MS. reaction->heat workup 5. Work-up heat->workup filter Cool, dilute with organic solvent, and filter through Celite®. workup->filter wash Wash filtrate with aqueous solutions (e.g., aq. NH₄Cl, brine). filter->wash dry Dry organic layer (e.g., Na₂SO₄) and concentrate. wash->dry purification 6. Purification dry->purification column Purify by flash column chromatography. purification->column end Characterize Final Product column->end

Caption: General experimental workflow for Sonogashira coupling.

References

The Strategic Incorporation of 1-Bromo-2,3-difluorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluorobenzene has emerged as a pivotal building block in medicinal chemistry, prized for its unique electronic properties and versatile reactivity. The strategic placement of two fluorine atoms and a bromine atom on the benzene (B151609) ring offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-withdrawing nature of the fluorine atoms can significantly influence the pKa of adjacent functionalities, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile construction of complex molecular architectures.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine and in the development of protein kinase inhibitors for oncology.

Application Note 1: Synthesis of CGRP Receptor Antagonists for Migraine Therapy

Background

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[4] Elevated levels of CGRP are observed during migraine attacks, and blocking its receptor has proven to be an effective therapeutic strategy.[4] The 2,3-difluorophenyl moiety, introduced via this compound, has been identified as a key structural feature in several potent and orally bioavailable CGRP receptor antagonists, such as Telcagepant (MK-0974).[1] The fluorine atoms in this motif are thought to enhance potency and improve pharmacokinetic properties.

Featured Molecule: Telcagepant (MK-0974)

Telcagepant is a potent and selective CGRP receptor antagonist that was investigated for the acute treatment of migraine. A key intermediate in its synthesis is (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one, which is constructed using this compound as a starting material for introducing the crucial 2,3-difluorophenyl group.

Signaling Pathway

CGRP exerts its effects by binding to a G-protein coupled receptor (GPCR), which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5] This binding primarily activates the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to vasodilation and transmission of pain signals, characteristic of a migraine attack.[5][7] CGRP receptor antagonists, like those derived from this compound, competitively block the binding of CGRP to its receptor, thereby preventing the downstream signaling cascade.

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Antagonist CGRP Antagonist (e.g., Telcagepant) Antagonist->Receptor Blocks G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (Vasodilation, Pain Signaling) PKA->Downstream Phosphorylates

CGRP receptor signaling pathway and its inhibition.
Quantitative Data: Structure-Activity Relationship of CGRP Receptor Antagonists

The following table summarizes the in vitro binding affinity (IC50) of a series of CGRP receptor antagonists with variations at the C-6 aryl moiety of the azepan-2-one (B1668282) core. This data highlights the significant contribution of the 2,3-difluoro substitution to the potency of these compounds.

Compound IDC-6 Aryl MoietyCGRP Binding IC50 (nM)Reference
1Phenyl15[1]
22-Fluorophenyl3.2[1]
33-Fluorophenyl8.1[1]
44-Fluorophenyl12[1]
52,3-Difluorophenyl0.4 [1]
62,4-Difluorophenyl2.5[1]
72,5-Difluorophenyl1.8[1]
83,4-Difluorophenyl5.6[1]
93,5-Difluorophenyl9.3[1]
MK-0974 2,3-Difluorophenyl 0.2 [1]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Addition of 2,3-Difluorophenylboronic Acid

This protocol describes a key step in the synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one intermediate for Telcagepant, showcasing the introduction of the 2,3-difluorophenyl group via a Hayashi-Miyaura reaction.[5]

Materials:

  • Nitroalkene precursor (e.g., (R,E)-3-amino-7-nitrohept-1-en-2-one derivative) (1.0 equiv)

  • 2,3-Difluorophenylboronic acid (2.0 equiv)

  • [Rh(acac)(C2H4)2] (0.1-0.2 equiv)

  • (S)-BINAP (0.1-0.2 equiv)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add [Rh(acac)(C2H4)2] (0.1-0.2 equiv) and (S)-BINAP (0.1-0.2 equiv).

  • Add anhydrous 1,4-dioxane to dissolve the catalyst and ligand. Stir the mixture at room temperature for 30 minutes.

  • To this catalyst solution, add the nitroalkene precursor (1.0 equiv) and 2,3-difluorophenylboronic acid (2.0 equiv).

  • Add degassed water to achieve a 10:1 dioxane/water solvent ratio.

  • Heat the reaction mixture to 45 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Additional portions of the rhodium catalyst/ligand and boronic acid may be required for the reaction to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-difluorophenyl substituted nitroalkane intermediate.

Application Note 2: Development of Protein Kinase Inhibitors

Background

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.[8] The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry and has been extensively used in the design of kinase inhibitors. The incorporation of fluorine atoms into these scaffolds can enhance their biological activity. While a specific marketed kinase inhibitor directly using this compound in its synthesis is not prominent, the 2,3-difluorophenyl moiety is a valuable substituent in the development of potent and selective kinase inhibitors, such as those targeting Casein Kinase 2 (CK2) and Phosphoinositide 3-kinase (PI3K).[7][9]

Featured Scaffold: 2-(2,3-Difluorophenyl)-1H-benzo[d]imidazole

This scaffold can be readily synthesized from this compound and serves as a core for the development of various kinase inhibitors. The 2,3-difluorophenyl group can occupy the ATP-binding pocket of kinases, with the fluorine atoms forming favorable interactions with the protein.

Experimental Workflow

The development of kinase inhibitors based on the 2-(2,3-difluorophenyl)-1H-benzo[d]imidazole scaffold typically follows a structured workflow from synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start This compound Synthesis Synthesis of 2-(2,3-Difluorophenyl)- 1H-benzo[d]imidazole Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In vitro Kinase Inhibition Assays Purification->Screening Cell_based Cell-based Assays (e.g., Proliferation) Screening->Cell_based SAR Structure-Activity Relationship (SAR) Analysis Cell_based->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Workflow for the development of kinase inhibitors.
Quantitative Data: Inhibitory Activity of Fluorinated Benzimidazole Kinase Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC50) for a selection of fluorinated benzimidazole derivatives against various protein kinases, demonstrating the potential of this scaffold in developing potent inhibitors.

Compound ScaffoldSubstitutionTarget KinaseIC50 (µM)Reference
2-Trifluoromethyl-1H-benzimidazole4,5-diiodoCK213[9]
2-Trifluoromethyl-1H-benzimidazole4,5,6-tribromoCK21.2[9]
2-Trifluoromethyl-1H-benzimidazole4,5,6,7-tetrabromoCK20.6[9]
2-Difluoromethylbenzimidazole derivativeVariesPI3Kα0.0228[7]
2-Difluoromethylbenzimidazole derivativeVariesPI3Kα0.0336[7]
Experimental Protocol: Synthesis of 2-(2,3-Difluorophenyl)-1H-benzo[d]imidazole

This protocol provides a general method for the synthesis of the 2-(2,3-difluorophenyl)-1H-benzo[d]imidazole scaffold, a key intermediate for a variety of kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • o-Phenylenediamine (B120857) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene (B28343) or 1,4-Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), o-phenylenediamine (1.2 equiv), cesium carbonate (2.0 equiv), Pd(OAc)2 (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous toluene or 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2,3-difluorophenyl)-1H-benzo[d]imidazole.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of CGRP receptor antagonists and as a key scaffold for protein kinase inhibitors demonstrates its significant potential in the development of novel therapeutics for a range of diseases. The unique properties conferred by the 2,3-difluorophenyl moiety, combined with the synthetic accessibility provided by the bromo substituent, ensure that this reagent will continue to be a cornerstone in the design and synthesis of next-generation drug candidates. The provided application notes and protocols serve as a practical guide for researchers to harness the potential of this compound in their drug discovery programs.

References

Application Notes and Protocols for 1-Bromo-2,3-difluorobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluorobenzene is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical intermediates. The presence of both bromine and fluorine atoms on the benzene (B151609) ring provides a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of the 2,3-difluorophenyl moiety into a target molecule. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in several critical palladium-catalyzed cross-coupling reactions, as well as its application in the synthesis of a notable clinical candidate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 38573-88-5[3]
Molecular Formula C₆H₃BrF₂[3]
Molecular Weight 192.99 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 157-158 °C[3]
Density 1.724 g/mL at 25 °C[3]
Refractive Index n20/D 1.509[3]

Applications in Pharmaceutical Synthesis

This compound is a versatile reagent for introducing the 2,3-difluorophenyl group into pharmaceutical scaffolds. This moiety is found in several drug candidates, particularly those targeting the calcitonin gene-related peptide (CGRP) receptor for the treatment of migraine.

Key Applications:
  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with a variety of amines and N-heterocycles.

  • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

  • Negishi Coupling: Formation of carbon-carbon bonds with organozinc reagents.

  • Synthesis of CGRP Receptor Antagonists: A key building block in the synthesis of molecules like BMS-846372.[3]

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 2,3-Difluoro-biaryl reagents->product

Figure 1: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Quantitative Data (Example):

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012>90 (expected)
4-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane1008>90 (expected)
Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of arylamines, which are prevalent in many drug molecules.

General Protocol for Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine:

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound reagents Pd Catalyst Ligand Base Solvent reactant1->reagents reactant2 Amine (R₂NH) reactant2->reagents product N-(2,3-Difluorophenyl)amine reagents->product

Figure 2: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Morpholine, Aniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst (0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%), and the base (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add the anhydrous solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for 1-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired N-aryl amine.

Quantitative Data (Example):

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XPhos (2/4)NaOt-BuToluene10018>85 (expected)
AnilinePd(OAc)₂/BINAP (3/4.5)Cs₂CO₃1,4-Dioxane11024>80 (expected)
Synthesis of a CGRP Receptor Antagonist Intermediate (BMS-846372 Precursor)

This compound is a key starting material in the synthesis of BMS-846372, a potent CGRP receptor antagonist for the treatment of migraine. The initial step involves a lithium-halogen exchange followed by the addition to an electrophile.

Protocol for the Synthesis of a Tertiary Alcohol Intermediate:

Reaction Scheme:

CGRP_Antagonist_Synthesis start This compound step1 1. n-BuLi, THF, -78 °C 2. Electrophile start->step1 intermediate Tertiary Alcohol Intermediate step1->intermediate

Figure 3: Synthesis of a CGRP antagonist precursor.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., a ketone)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) in an oven-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 equiv.) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to generate the 2,3-difluorophenyl lithium species.

  • Add a solution of the electrophilic ketone (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tertiary alcohol.

Quantitative Data:

The addition of 2,3-difluorophenyl lithium to a specific dienyl ketone in the synthesis of BMS-846372 afforded the corresponding alcohol in a 55% yield.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique electronic properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, allow for the efficient construction of complex molecules with desirable pharmacological profiles. The protocols provided herein serve as a guide for researchers in the application of this important synthetic tool. As with any chemical reaction, optimization of the conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl-2,3-difluoroanilines is of significant interest as the difluorophenyl moiety is a key structural motif in many biologically active molecules and advanced materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-2,3-difluorobenzene, an electron-deficient aryl halide. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the aryl bromide, making the careful selection of reaction conditions critical for achieving high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.

The choice of ligand is crucial for the success of the reaction, as it influences the rate of each step in the catalytic cycle. For electron-deficient aryl halides like this compound, bulky and electron-rich biaryl phosphine ligands are often employed to promote efficient catalysis.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl bromides, including data from analogous reactions with 4-bromobenzotrifluoride (B150022), which serves as a good model for the reactivity of this compound.

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines (Representative Data)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aniline (B41778)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene (B28343)10012-24>90 (expected)
2MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10012-24>90 (expected)
3n-ButylaminePd₂(dba)₃ (2)SPhos (4)NaOtBuToluene10012-24>85 (expected)
4IndolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10018-24>80 (expected)
5BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11024>85 (expected)

Data is representative and compiled from analogous reactions in the scientific literature. Yields are for isolated products and should be considered as expected outcomes for this compound.

Table 2: Ligand and Base Screening for the Amination of 4-Bromobenzotrifluoride with Aniline

EntryLigandBaseYield (%)
1XPhosNaOtBu95
2RuPhosNaOtBu91
3SPhosNaOtBu88
4XPhosK₃PO₄78
5XPhosCs₂CO₃85

Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields were determined by GC analysis. This data provides a strong starting point for the optimization of the reaction with this compound.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for electron-deficient aryl bromides.

Protocol 1: General Procedure for the Amination with Arylamines and Cyclic Secondary Amines

  • Materials:

    • This compound

    • Aryl amine (e.g., aniline) or cyclic secondary amine (e.g., morpholine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky biaryl phosphine ligand

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and heating block

    • Standard glassware for workup and purification

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the Schlenk tube with the inert gas three times.

    • Add the aryl amine or cyclic secondary amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2,3-difluoroaniline.

Protocol 2: General Procedure for the Amination with Primary Aliphatic Amines

  • Materials:

    • This compound

    • Primary aliphatic amine (e.g., n-butylamine)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane (B91453)

    • Sealed vial or pressure tube

    • Magnetic stirrer and heating block

    • Standard glassware for workup and purification

  • Procedure:

    • To an oven-dried sealed vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

    • Seal the vial with a screw cap containing a PTFE septum.

    • Evacuate and backfill the vial with an inert gas.

    • Add the primary aliphatic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

    • Heat the reaction mixture to 110 °C with stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - Aryl Bromide - Pd Catalyst - Ligand - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert glassware Oven-dried Glassware (Schlenk Tube) glassware->inert addition Add Solvents and Amines inert->addition heating Heat and Stir (e.g., 100-110 °C) addition->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Br) pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)L(NHR) pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product reactants Ar-Br + RNH2 base Base base->pd2_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Stille Coupling of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the palladium-catalyzed Stille cross-coupling reaction of 1-Bromo-2,3-difluorobenzene with various organostannanes. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, known for its tolerance of a wide array of functional groups, making it a valuable tool in the synthesis of complex organic molecules.[1][2][3] The protocols outlined here are based on established principles of Stille couplings and are intended to serve as a comprehensive starting point for experimental design and optimization.[2]

Reaction Principle

The catalytic cycle of the Stille coupling reaction generally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.[4][6]

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center.[4][6]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst for the next cycle.[4][6]

Organotin reagents are advantageous due to their stability to air and moisture and their compatibility with numerous functional groups.[4][5][7] However, it is crucial to note that organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][5]

Experimental Protocols

This section details a generalized protocol for the Stille coupling of this compound with an organostannane. This protocol is a foundational guide and may require optimization for specific substrates and desired outcomes.

Materials and Reagents:

  • This compound

  • Organostannane (e.g., Tributyl(aryl)stannane, Tributyl(vinyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (if required, e.g., Triphenylphosphine [PPh₃], Tri(o-tolyl)phosphine [P(o-tol)₃])

  • Anhydrous solvent (e.g., Toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

  • Reagents for workup and purification (e.g., saturated aqueous KF solution, organic solvents for extraction, silica (B1680970) gel for chromatography)

General Procedure for Stille Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Addition of Reagents: Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Add the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin byproducts as insoluble organotin fluorides, which can be removed by filtration.[4]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Data Presentation

The following tables provide a summary of typical reaction components and conditions for the Stille coupling of this compound. These are starting points and should be optimized for each specific reaction.

Table 1: Reagents for Stille Coupling

ReagentMolar Equiv.Purpose
This compound1.0Aryl Halide Substrate
Organostannane (R-SnBu₃)1.0 - 1.2Coupling Partner
Palladium Catalyst0.01 - 0.05Catalyst
Ligand (optional)0.02 - 0.10Stabilizes Catalyst
Solvent-Reaction Medium

Table 2: Typical Reaction Parameters

ParameterRangeNotes
Temperature80 - 120 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time2 - 24 hoursMonitor by TLC or GC-MS for completion.
SolventToluene, DMF, THFMust be anhydrous and degassed.
AtmosphereInert (Argon or Nitrogen)Prevents degradation of the catalyst.

Visualizations

Diagram 1: Catalytic Cycle of the Stille Coupling Reaction

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Diagram 2: Experimental Workflow for Stille Coupling

Stille_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Solvent, This compound, and Organostannane setup->reagents reaction Heat and Stir (80-110 °C, 2-24h) reagents->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Workup (Quench with KF, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: General experimental workflow for the Stille coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Suzuki coupling reactions with 1-Bromo-2,3-difluorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.

Problem 1: Low or No Conversion of Starting Materials

Low or no product formation is a frequent challenge. The following steps can help diagnose and solve the issue.

  • Verify Reagent Quality: Ensure the integrity of your starting materials and reagents. Boronic acids can degrade over time, and the palladium catalyst can lose activity.

  • Optimize Catalyst and Ligand: For an electron-deficient aryl bromide like this compound, the oxidative addition step is generally favorable. However, the choice of catalyst and ligand is still crucial. Consider screening different palladium sources and phosphine (B1218219) ligands.

  • Evaluate the Base: The base is critical for activating the boronic acid. If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.

  • Check Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature, a gradual increase may improve the yield.

  • Ensure Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under a consistently inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

Problem 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of your desired compound.

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can minimize homocoupling.

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom on your starting material can also occur. This side reaction can sometimes be suppressed by adjusting the base and solvent system.

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond, is another common side reaction, particularly with electron-rich or heteroaryl boronic acids. This can be minimized by using milder bases or by protecting the boronic acid as a boronate ester.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the Suzuki coupling of this compound?

A1: For a new Suzuki coupling reaction with this compound, a good starting point would be to use a robust palladium catalyst system, a moderately strong base, and an appropriate solvent. The table below provides a set of initial conditions to test.

Q2: How do I choose the right catalyst and ligand for this reaction?

A2: While the electron-withdrawing fluorine atoms on this compound facilitate oxidative addition, the choice of an appropriate catalyst and ligand system is still important. Systems that are generally effective for aryl bromides are a good starting point. Consider screening a few different options to find the optimal one for your specific boronic acid partner.

Q3: Which base is most suitable for the Suzuki coupling of this compound?

A3: The choice of base is critical for the transmetalation step. For many Suzuki couplings, inorganic bases are preferred. A screening of different bases is often necessary to find the optimal conditions.

Q4: What is the best solvent for this reaction?

A4: The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species. Aprotic polar solvents are commonly used. Often, a mixture of an organic solvent and water is employed to aid in the dissolution of the inorganic base.

Data Presentation

The following tables provide representative data to guide the optimization of your Suzuki coupling reaction with this compound. These are general guidelines, and optimal conditions may vary depending on the specific boronic acid used.

Table 1: Catalyst System Screening

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901265
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane100892
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF100688

Table 2: Base and Solvent Optimization

Catalyst SystemBase (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/SPhosK₂CO₃ (2)Toluene/H₂O (4:1)1001278
Pd(OAc)₂/SPhosK₃PO₄ (2)Dioxane100892
Pd(OAc)₂/SPhosCs₂CO₃ (2)THF/H₂O (4:1)801085
Pd(OAc)₂/SPhosNa₂CO₃ (2)DMF1101275

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of specific parameters may be required.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing and troubleshooting the Suzuki coupling reaction.

Suzuki_Workflow reagents 1. Reagent Preparation (Aryl Bromide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst/Ligand Addition setup->catalyst solvent 4. Solvent Addition catalyst->solvent reaction 5. Reaction (Heating & Monitoring) solvent->reaction workup 6. Work-up & Extraction reaction->workup purification 7. Purification (Chromatography) workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic start Low or No Yield check_reagents Verify Reagent Quality start->check_reagents check_catalyst Optimize Catalyst/Ligand start->check_catalyst check_base Evaluate Base start->check_base check_conditions Adjust Temp. & Time start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere side_products Side Products Observed start->side_products success Improved Yield check_reagents->success check_catalyst->success check_base->success check_conditions->success check_atmosphere->success homocoupling Homocoupling? (Improve Degassing) side_products->homocoupling dehalogenation Dehalogenation? (Modify Base/Solvent) side_products->dehalogenation homocoupling->success dehalogenation->success

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_boronate R-Pd(II)Ln-R' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R-R' pd2_boronate->product reagents1 R-X reagents2 R'-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Synthesis of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Bromo-2,3-difluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
For Bromination of 2,3-Difluorotoluene (B1304731):
Inactive N-Bromosuccinimide (NBS)Use freshly recrystallized NBS. Ensure it has been stored in a cool, dark, and dry place.
Ineffective Radical Initiator (e.g., AIBN, Benzoyl Peroxide)Use a fresh batch of the radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, the reaction is typically heated.[1][4]
Insufficient Reaction Time or TemperatureMonitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[5]
For Dehydrohalogenation Routes:
Incomplete Precursor HalogenationEnsure the initial halogenation of the cyclohexene (B86901) or cyclohexane (B81311) derivative is complete before proceeding to the dehydrohalogenation step.
Insufficient Base or Inappropriate Base StrengthUse a sufficient molar excess of a strong base like potassium hydroxide (B78521) (KOH). Ensure the reaction temperature is maintained at the optimal level (e.g., 75-85°C) to drive the elimination reaction to completion.[4][5]
For Diazotization-Sandmeyer Routes:
Incomplete Diazotization of 2,3-DifluoroanilineMaintain a low temperature (typically 0-5°C) during the addition of sodium nitrite (B80452) to prevent the decomposition of the diazonium salt.[6] Use a slight excess of sodium nitrite and ensure adequate acidity.
Premature Decomposition of the Diazonium SaltUse the diazonium salt immediately after its formation in the subsequent Sandmeyer reaction. Avoid exposing it to elevated temperatures or light.
Inactive Copper(I) Bromide CatalystUse freshly prepared or high-purity copper(I) bromide. The presence of Cu(II) impurities can hinder the reaction.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Impurity Potential Cause Recommended Solution
Unreacted 2,3-DifluorotolueneIncomplete bromination.Increase the amount of NBS and/or radical initiator, or prolong the reaction time. Purify the product by fractional distillation.
Dibrominated ProductsUse of excess NBS or prolonged reaction at high temperatures.Carefully control the stoichiometry of NBS (use a slight excess, e.g., 1.05-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
Isomeric Bromodifluorobenzenes (e.g., 1-Bromo-2,4-difluorobenzene)Incorrect choice of starting material or synthetic route. Direct bromination of 1,2- or 1,3-difluorobenzene (B1663923) leads to other isomers.[7]Ensure the use of a regioselective synthesis method, such as those starting from 2,3-difluorotoluene or through the dehydrohalogenation of specific precursors.[7]
Phenolic ByproductsReaction of the diazonium salt with water in the Sandmeyer route.Ensure the reaction is carried out under anhydrous or strongly acidic conditions to suppress the formation of phenols.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for the synthesis of this compound on a laboratory scale?

A1: The bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) is a commonly cited and robust method for laboratory-scale synthesis.[1][4] This approach offers good regioselectivity and generally proceeds under mild conditions.

Q2: How can I purify the crude this compound?

A2: The most common method for purification is fractional distillation under reduced pressure.[4][5] This is effective in separating the desired product from starting materials, solvents, and byproducts with different boiling points. The boiling point of this compound is approximately 157-158°C at atmospheric pressure.[8] For removal of acidic impurities, a wash with a dilute aqueous base (e.g., sodium bicarbonate) followed by drying over an anhydrous salt (e.g., CaCl₂) is recommended before distillation.[5]

Q3: What are the main safety precautions to consider during this synthesis?

A3: this compound and its precursors can be hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-Bromosuccinimide is a lachrymator and should be handled with care. Diazonium salts can be explosive when isolated and dry, so they are typically generated and used in situ.[6]

Q4: Can I use direct bromination of 1,2-difluorobenzene (B135520) to synthesize this compound?

A4: No, direct electrophilic bromination of 1,2-difluorobenzene is not a suitable method for preparing this compound. The fluorine atoms are ortho-, para-directing, which would lead to the formation of other isomers, primarily this compound and 4-bromo-1,2-difluorobenzene. Achieving the desired 1,2,3-substitution pattern requires a more regioselective approach.[7]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number38573-88-5[1][9]
Molecular FormulaC₆H₃BrF₂[1]
Molecular Weight192.99 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point157-158 °C[8]
Density1.724 g/mL at 25 °C[3][8]
Refractive Index (n20/D)1.509[3][8]

Detailed Experimental Protocols

Protocol 1: Synthesis via Dehydrohalogenation of 1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene [4][5]

  • Reaction Setup: In a suitable reaction vessel, mix 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol).

  • Base Addition: While stirring, add a 50% aqueous solution of potassium hydroxide (KOH) (18.0 g, 160 mmol) to the mixture. Maintain the temperature between 30-35°C during the addition, which should take approximately 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to 75-85°C and maintain this temperature for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).

  • Drying and Purification: Combine the organic extracts and dry them over anhydrous calcium chloride (CaCl₂). Remove the solvent by rotary evaporation and purify the resulting crude product by distillation to yield this compound.

Protocol 2: Synthesis via Bromination of 2,3-Difluorotoluene [4]

  • Reaction Setup: In a reaction flask, dissolve 2,3-difluorotoluene (1 kg) in dichloromethane (6 L).

  • Initiator Addition: Add 2,2'-azobis(isobutyronitrile) (AIBN) (10 g) to the solution.

  • Brominating Agent Addition: Cool the mixture to 0-10°C and add N-bromosuccinimide (NBS) (1.46 kg) in portions, ensuring the temperature remains in this range.

  • Heating: After the addition is complete, warm the reaction mixture to 40°C and monitor the reaction progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it.

  • Purification: Wash the filtrate with water and separate the organic layer. Concentrate the organic phase to obtain the intermediate, which can then be further processed or purified. The yield for this intermediate step is reported to be around 91%.

Visualizations

Troubleshooting_Workflow Problem Low Yield or Impure Product Check_SM Verify Starting Material Purity Problem->Check_SM Cause? Check_Reagents Assess Reagent Activity (NBS, AIBN) Problem->Check_Reagents Cause? Check_Conditions Review Reaction Conditions (T, t) Problem->Check_Conditions Cause? Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Use_Fresh Use Fresh/ Recrystallized Reagents Check_Reagents->Use_Fresh Inactive Optimize_Conditions Optimize Temp & Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Monitor_Rxn Monitor Reaction by GC/TLC Purify_SM->Monitor_Rxn Use_Fresh->Monitor_Rxn Optimize_Conditions->Monitor_Rxn Purification Fractional Distillation Monitor_Rxn->Purification Reaction Complete Success Pure Product, Good Yield Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

Experimental_Workflow Start Start: Choose Synthetic Route Route1 Route 1: Bromination of 2,3-Difluorotoluene Start->Route1 Route2 Route 2: Dehydrohalogenation Start->Route2 Step1_1 Mix 2,3-Difluorotoluene, Solvent, and AIBN Route1->Step1_1 Step2_1 Mix Precursor and Phase Transfer Catalyst Route2->Step2_1 Step1_2 Add NBS at 0-10°C Step1_1->Step1_2 Step1_3 Heat to 40°C Step1_2->Step1_3 Workup Aqueous Workup & Extraction Step1_3->Workup Step2_2 Add aq. KOH at 30-35°C Step2_1->Step2_2 Step2_3 Heat to 75-85°C Step2_2->Step2_3 Step2_3->Workup Purify Dry & Purify (Fractional Distillation) Workup->Purify End Final Product: This compound Purify->End

References

Technical Support Center: Purification of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-2,3-difluorobenzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in my crude this compound?

The impurities in your crude product will largely depend on the synthetic route used. Here are the most common impurities associated with prevalent synthetic methods:

  • From Dehydrohalogenation of Halogenated Cyclohexenes: This method may result in isomeric bromodifluorobenzenes as byproducts due to incomplete or non-specific elimination reactions.

  • From Radical Bromination of 2,3-difluorotoluene (B1304731): You can expect unreacted 2,3-difluorotoluene and other positional isomers of bromodifluorobenzene.

  • From Sandmeyer Reaction of 2,3-difluoroaniline: This reaction is known to sometimes produce biaryl byproducts through radical side reactions.[1] Incomplete diazotization or side reactions can also lead to other halogenated aromatic compounds.

Q2: My crude product is a dark-colored liquid. What is the best initial purification step?

For a dark-colored crude product, it is advisable to first perform a simple distillation or a wash with a suitable aqueous solution (e.g., sodium bisulfite if residual bromine is suspected, followed by a brine wash) to remove baseline impurities and colored compounds before proceeding to more rigorous purification methods like fractional distillation.

Q3: Can I use recrystallization to purify this compound?

This compound is a liquid at room temperature, so recrystallization is not a suitable primary purification method.[2][3] However, if your crude product has solidified due to the presence of solid impurities, you might consider a preliminary filtration after dissolving the liquid product in a suitable solvent.

Q4: What analytical techniques are recommended to assess the purity of my this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify and quantify volatile impurities, including isomeric byproducts. High-Performance Liquid Chromatography (HPLC), particularly with a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, can provide good separation of halogenated aromatic isomers.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also crucial for structural confirmation and can be used for quantitative analysis (qNMR).

Troubleshooting Guides

Fractional Distillation

Fractional distillation is the most common and effective method for purifying this compound, especially for removing isomeric impurities with close boiling points.[5][6]

Issue 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

  • Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., structured packing instead of Raschig rings).

    • Slow down the distillation rate to allow for better vapor-liquid equilibrium to be established on each theoretical plate.[5]

    • Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

  • Possible Cause: Distillation rate is too high.

  • Solution: Reduce the heating mantle temperature to decrease the distillation rate. A rate of 1-2 drops per second for the distillate is a good starting point.

Issue 2: The temperature at the still head is fluctuating.

  • Possible Cause: Uneven boiling or "bumping" of the liquid in the distillation flask.

  • Solution:

    • Ensure you are using boiling chips or a magnetic stirrer to promote smooth boiling.

    • Check for any leaks in the distillation setup.

  • Possible Cause: The heating is not uniform.

  • Solution: Use a heating mantle with a sand or oil bath to ensure even heat distribution to the distillation flask.

Issue 3: No distillate is being collected, or the distillation is very slow.

  • Possible Cause: Insufficient heating.

  • Solution: Gradually increase the temperature of the heating mantle. Ensure the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser to get an accurate reading of the vapor temperature.[5]

  • Possible Cause: Excessive heat loss from the column.

  • Solution: Insulate the fractionating column and the still head with glass wool or aluminum foil.[5]

Preparative HPLC

For very high purity requirements or difficult-to-separate isomers, preparative HPLC can be employed.

Issue 1: Co-elution of the desired product and an impurity.

  • Possible Cause: The mobile phase composition is not optimal for separation.

  • Solution:

    • Perform analytical HPLC first to optimize the separation.

    • Adjust the mobile phase polarity. For reverse-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase will generally increase retention times and may improve separation.

    • Consider using a different mobile phase modifier or changing the pH if applicable.

  • Possible Cause: The column chemistry is not suitable.

  • Solution:

    • For halogenated aromatic compounds, a Phenyl-Hexyl or PFP (Pentafluorophenyl) column may offer better selectivity compared to a standard C18 column due to different pi-pi and dipole-dipole interactions.[4]

Issue 2: Broad peaks leading to poor resolution.

  • Possible Cause: Column overloading.

  • Solution: Reduce the amount of sample injected onto the column.

  • Possible Cause: The sample is not fully dissolved in the mobile phase.

  • Solution: Ensure your sample is completely dissolved in the mobile phase before injection. You may need to use a stronger organic solvent to dissolve the sample initially, but be mindful of solvent compatibility with the mobile phase.

Data Presentation

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 38573-88-5192.99157-158[7], 234[2][3]
1-Bromo-2,4-difluorobenzene348-57-2192.99145-146[8][9], 159[10]
1-Bromo-3,4-difluorobenzene348-61-8192.99150-151[11][12][13][14]
1-Bromo-4-fluorobenzene1072-85-1175.00150[15]

Note: Discrepancies in reported boiling points exist in the literature. It is crucial to monitor the distillation temperature closely and collect fractions accordingly.

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To separate this compound from isomeric impurities and other byproducts with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: a. Begin heating the flask gently using a heating mantle. b. Observe the vapor rising slowly through the fractionating column. c. Maintain a slow and steady distillation rate (1-2 drops per second).[5] d. Collect any initial low-boiling fractions in a separate receiving flask. e. As the temperature approaches the boiling point of this compound (around 157-158 °C), change to a new, pre-weighed receiving flask. f. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the desired product. g. Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To obtain high-purity this compound when fractional distillation is insufficient.

Methodology:

  • Column Selection: A Phenyl-Hexyl or PFP column is recommended for better separation of halogenated isomers.[4]

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized using analytical HPLC first to achieve good separation. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter.[1]

  • HPLC Run: a. Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the sample onto the column. c. Monitor the separation using a UV detector (e.g., at 254 nm). d. Collect the fraction corresponding to the this compound peak.

  • Post-Run Processing: a. Remove the organic solvent from the collected fraction using a rotary evaporator. b. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). c. Dry the organic extract over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Confirm the purity of the isolated product using analytical HPLC or GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) distillation Fractional Distillation synthesis->distillation Primary Purification analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis Assess Purity hplc Preparative HPLC (Optional, for high purity) hplc->analysis Final Purity Check analysis->hplc If purity is insufficient

Figure 1. General experimental workflow for the purification and analysis of this compound.

troubleshooting_distillation start Poor Separation of Isomers cause1 Insufficient Column Efficiency? start->cause1 cause2 Distillation Rate Too High? start->cause2 solution1a Increase Column Length cause1->solution1a Yes solution1b Use More Efficient Packing cause1->solution1b Yes solution1c Insulate Column cause1->solution1c Yes solution2 Reduce Heating cause2->solution2 Yes

Figure 2. Troubleshooting logic for poor separation during fractional distillation.

References

Technical Support Center: Grignard Formation of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 1-Bromo-2,3-difluorobenzene. This resource addresses common challenges and offers practical solutions to facilitate successful synthesis of 2,3-difluorophenylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: Why is the initiation of the Grignard reaction with this compound often difficult?

A1: The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal. This layer prevents the magnesium from reacting with the aryl bromide. For electron-deficient aryl halides like this compound, this initiation can be particularly sluggish. Activation of the magnesium surface is therefore crucial for a successful reaction.

Q2: What are the primary side reactions to be concerned about during the Grignard formation of this compound?

A2: The most significant side reaction is the formation of a benzyne (B1209423) intermediate. The presence of a fluorine atom ortho to the carbon-magnesium bond facilitates the elimination of magnesium bromide fluoride (B91410) (MgBrF), leading to the highly reactive 2,3-difluorobenzyne. This intermediate can then undergo various reactions, such as dimerization or reaction with other nucleophiles present in the mixture, leading to a decrease in the desired Grignard reagent yield. Another common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted this compound to form 2,2',3,3'-tetrafluorobiphenyl.

Q3: How do the ortho-fluorine substituents influence the reaction?

A3: The ortho-fluorine atoms have two main effects. Their strong electron-withdrawing nature can make the oxidative insertion of magnesium into the carbon-bromine bond more challenging, thus hindering initiation. Secondly, and more critically, the ortho-fluorine is a potential leaving group in a subsequent elimination step from the initially formed Grignard reagent, leading to the problematic benzyne intermediate.[1]

Q4: What are the visual indicators of a successful Grignard reaction initiation?

A4: A successful initiation is typically marked by one or more of the following observations:

  • A noticeable increase in the temperature of the reaction mixture (exotherm).

  • The appearance of a cloudy or grey/brown precipitate.

  • Gentle bubbling or refluxing of the solvent (especially with lower boiling point ethers like diethyl ether).

  • If using iodine as an activator, the disappearance of the characteristic brown/purple color of the iodine.

Q5: Is it possible to form a Grignard reagent from an aryl fluoride?

A5: While the formation of Grignard reagents from aryl fluorides is generally very difficult due to the high strength of the carbon-fluorine bond, it is not impossible. It typically requires highly activated magnesium (e.g., Rieke magnesium) or specialized reaction conditions. For this compound, the reaction is expected to occur at the more labile carbon-bromine bond.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the formation of 2,3-difluorophenylmagnesium bromide.

Problem 1: Reaction Fails to Initiate
Possible Cause Troubleshooting Step
Inactive Magnesium Surface 1. Mechanical Activation: Before adding solvent, use a dry glass rod to crush the magnesium turnings under an inert atmosphere to expose fresh metal surfaces. 2. Chemical Activation: Add a small crystal of iodine. The disappearance of the iodine color is an indicator of activation. Alternatively, add a few drops of 1,2-dibromoethane, which will react to form ethylene (B1197577) gas (visible as bubbling) and expose a fresh magnesium surface.
Presence of Moisture 1. Dry Glassware: Ensure all glassware is rigorously dried in an oven at >120°C for several hours and assembled while hot under a stream of dry inert gas (Nitrogen or Argon). 2. Anhydrous Solvent: Use freshly distilled, anhydrous solvent. Tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl, and diethyl ether should be stored over molecular sieves.
Poor Quality Reagents 1. Fresh Magnesium: Use fresh, shiny magnesium turnings. Avoid old, dark-colored magnesium. 2. Pure Aryl Bromide: Ensure the this compound is pure and free from acidic impurities.
Problem 2: Low Yield of the Grignard Reagent
Possible Cause Troubleshooting Step
Benzyne Formation 1. Low Temperature: Perform the reaction at a lower temperature. Initiation can be started at room temperature, and once established, the reaction mixture should be cooled (e.g., to 0°C or below) before the dropwise addition of the remaining aryl bromide. 2. Slow Addition: Add the solution of this compound very slowly to the magnesium suspension to maintain a low concentration of the aryl bromide in the reaction mixture.
Wurtz-Type Coupling 1. Slow Addition: As with minimizing benzyne formation, a slow addition rate of the aryl bromide is crucial. 2. Efficient Stirring: Ensure vigorous stirring to facilitate the reaction at the magnesium surface and minimize the reaction between the formed Grignard reagent and the incoming aryl bromide in solution.
Incomplete Reaction 1. Extended Reaction Time: After the addition of the aryl bromide is complete, allow the reaction to stir for an additional 1-2 hours to ensure maximum conversion. 2. Gentle Heating: If the reaction is sluggish after initiation, gentle warming (e.g., to 40-50°C for THF) can be applied to drive the reaction to completion, but be mindful of potentially increasing side reactions.

Data Presentation

While specific quantitative data for the Grignard formation of this compound is not extensively reported in the literature, the following table provides typical yields for analogous aryl Grignard reagents under different conditions. These can serve as a general guideline for expected outcomes.

Reaction Conditions Typical Yield of Aryl Grignard Reagent Key Considerations
Standard Conditions (Refluxing THF, Iodine activation)60-85%Higher temperatures may increase the rate of benzyne formation and Wurtz coupling.
Low-Temperature (0°C to -20°C, after initiation)75-95%Generally leads to higher yields by minimizing side reactions. Requires careful temperature control.
Rieke Magnesium (-78°C)>90%Highly reactive magnesium allows for formation at very low temperatures, which is ideal for sensitive substrates. However, the preparation of Rieke magnesium is more involved.

Experimental Protocols

Protocol 1: Standard Grignard Formation with Iodine Activation

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Dry, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a single crystal of iodine.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.

  • Gently warm the mixture with a heat gun to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.

Protocol 2: Low-Temperature Grignard Formation to Minimize Side Reactions

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-7 of Protocol 1 to initiate the reaction at room temperature.

  • Once the reaction has initiated, cool the flask to 0°C using an ice-water bath.

  • Slowly add the remaining solution of this compound from the dropping funnel, maintaining the internal temperature at or below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours.

  • The reaction mixture can then be allowed to slowly warm to room temperature and stirred for another hour to ensure complete conversion.

Visualizations

Experimental_Workflow A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Magnesium Activation (Crushing, Iodine, or 1,2-Dibromoethane) A->B C Initiation (Add small portion of aryl bromide, gentle warming) B->C D Grignard Formation (Slow dropwise addition of remaining aryl bromide) C->D E Reaction Completion (Stir for 1-2 hours post-addition) D->E F Subsequent Reaction (Use of the Grignard reagent) E->F

Caption: Experimental workflow for the Grignard formation of this compound.

Troubleshooting_Logic Start Reaction Issue No_Initiation No Initiation? Start->No_Initiation Low_Yield Low Yield? No_Initiation->Low_Yield No Activate_Mg Activate Magnesium (Mechanical/Chemical) No_Initiation->Activate_Mg Yes Benzyne Suspect Benzyne Formation? Low_Yield->Benzyne Yes Check_Moisture Check for Moisture (Dry glassware/solvents) Activate_Mg->Check_Moisture Check_Reagents Check Reagent Quality Check_Moisture->Check_Reagents Wurtz Suspect Wurtz Coupling? Benzyne->Wurtz No Lower_Temp Lower Reaction Temperature Benzyne->Lower_Temp Yes Slow_Addition Slow Down Addition Rate Wurtz->Slow_Addition Yes Lower_Temp->Slow_Addition

References

Technical Support Center: Palladium-Catalyzed Reactions of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-Bromo-2,3-difluorobenzene. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed reactions?

A1: this compound possesses two strong electron-withdrawing fluorine atoms. This electronic feature makes the carbon-bromine (C-Br) bond more susceptible to the initial oxidative addition step in the palladium catalytic cycle, which can be favorable.[1][2] However, the electronic properties and steric hindrance from the ortho-fluorine can also influence subsequent steps like transmetalation and reductive elimination, and may increase the propensity for side reactions like hydrodehalogenation.[1][3]

Q2: What is hydrodehalogenation and why is it a common side reaction with this substrate?

A2: Hydrodehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom, leading to 1,2-difluorobenzene (B135520) as a byproduct.[1][4] This occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[1] This Pd-H intermediate can react with the starting aryl bromide to generate the undesired byproduct, reducing the overall yield.[1] Certain solvents (like alcohols), bases, or trace water impurities can serve as hydride sources.[5]

Q3: How do I choose the right type of ligand for my reaction?

A3: The choice of ligand is critical for success. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally recommended.[6][7] These ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type ligands (e.g., XPhos, SPhos), promote the desired cross-coupling pathway, stabilize the palladium catalyst, and can suppress side reactions.[3][6][8][9][10] The steric bulk facilitates the final reductive elimination step to release the product.[6]

Q4: Can I use the same conditions for different types of cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig)?

A4: While there are overlaps, conditions must be optimized for each specific reaction type. For instance, Buchwald-Hartwig aminations often require a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine.[11][12] In contrast, Suzuki-Miyaura couplings typically use weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or carbonates (Cs₂CO₃, K₂CO₃) to facilitate the transmetalation from the boronic acid.[1][13][14]

Troubleshooting Guides

Problem 1: Low or No Product Yield with Significant Starting Material Recovery

This is a common issue indicating that the catalytic cycle is stalled or proceeding very slowly.

Q: My Suzuki-Miyaura coupling is not working. What should I investigate first?

A: The catalyst system (palladium precursor and ligand) and the base are the most critical factors.[4][7]

  • Catalyst/Ligand: Standard ligands like triphenylphosphine (B44618) (PPh₃) may be ineffective.[15] Switch to a bulky, electron-rich ligand like P(t-Bu)₃ or a Buchwald ligand (XPhos, SPhos).[3][8][10] Using a pre-formed, air-stable precatalyst can also improve consistency.[1][13][16]

  • Base Selection: The base is crucial for the transmetalation step. If you are using a weak base like K₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[1][7][13] The presence of a small amount of water can sometimes be beneficial when using K₃PO₄.[7]

  • Solvent: Ensure your solvent (e.g., dioxane, toluene) is anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[10][16][17]

Problem 2: Significant Formation of Hydrodehalogenated Byproduct

The presence of 1,2-difluorobenzene indicates a competing reductive pathway is dominant.

Q: I'm observing a major peak for 1,2-difluorobenzene in my GC-MS. How can I minimize this?

A: To minimize hydrodehalogenation, you must disfavor the formation or reaction of the Pd-H species.[1]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can sterically hinder the approach of the Pd-H species and favor the desired cross-coupling pathway.[1]

  • Base Selection: Strong bases can sometimes promote dehalogenation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1]

  • Solvent Effects: Switch to a less polar, aprotic solvent like toluene (B28343) or dioxane. Avoid solvents that can act as hydride donors, such as alcohols or DMF, if dehalogenation is severe.[1][5]

  • Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway, which can sometimes have a higher activation energy.[1]

  • Reagent Purity: Ensure all reagents and solvents are anhydrous, as trace water can be a proton source.[5]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Formation of palladium black indicates the active catalyst is precipitating out of solution, halting the reaction.[18]

Q: My reaction mixture turned black and stalled. What caused this and how can I fix it?

A: Catalyst decomposition can be caused by high temperatures, inappropriate ligand choice, or the presence of impurities.

  • Ligand Stability: The ligand may not be robust enough for the reaction conditions. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) to keep the metal center coordinated and soluble. More robust ligands like N-heterocyclic carbenes (NHCs) or specialized Buchwald-type ligands can be considered.[18]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C).[18]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your flask is properly evacuated and backfilled with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.[16][17]

Data Presentation: Optimized Conditions for Common Reactions

The following tables provide starting points for optimizing reactions with this compound, based on conditions reported for structurally similar electron-deficient aryl bromides.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Condition Rationale & Citation
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) Common, effective palladium precursors.[9][13][19]
Ligand P(t-Bu)₃ (2-4 mol%) or XPhos (2-4 mol%) Bulky, electron-rich ligands are effective for challenging substrates.[3][8][19]
Base K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) Strong, non-nucleophilic inorganic bases that promote transmetalation.[1][7][13]
Solvent Toluene or 1,4-Dioxane (B91453) (anhydrous, degassed) Aprotic solvents that are generally good for Suzuki couplings.[1][10]

| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle.[20] |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter Condition Rationale & Citation
Pd Source Pd₂(dba)₃ (1-2 mol%) Often used in combination with Buchwald ligands.[11][21]
Ligand XPhos (2-4 mol%) or RuPhos Highly effective ligands for C-N bond formation.[8][10][11]
Base NaOtBu (1.2-1.4 equiv) or LHMDS Strong, non-coordinating base required to deprotonate the amine.[11][12]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed) Standard aprotic solvents for this transformation.[10][11]

| Temperature | 90 - 110 °C | Higher temperatures are often required for C-N coupling.[10] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv) and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[17]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if required.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[10]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2 equiv).

  • Inert Atmosphere: Seal the flask and rigorously evacuate and backfill with argon three times.[10]

  • Reagent Addition: Add this compound (1.0 equiv) followed by the amine coupling partner (1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe (to approx. 0.1-0.2 M).[10]

  • Reaction: Heat the mixture to 100-110 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 18-24 hours).[11]

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

Visual Guides

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Purity, Dryness) Start->Check_Reagents Check_System Evaluate Catalyst System (Pd Source, Ligand, Base) Start->Check_System Check_Conditions Review Reaction Conditions (Temperature, Concentration) Start->Check_Conditions Side_Reaction Side Reaction Observed? (e.g., Hydrodehalogenation) Start->Side_Reaction Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, P(tBu)₃) Check_System->Optimize_Ligand Ineffective? Optimize_Base Screen Different Bases (e.g., K₃PO₄, NaOtBu) Check_System->Optimize_Base Ineffective? Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Side_Reaction->Check_System No Troubleshoot_Side_Rxn Address Side Reaction (Lower Temp, Change Solvent/Base) Side_Reaction->Troubleshoot_Side_Rxn Yes

Caption: A troubleshooting workflow for diagnosing low-yield palladium-catalyzed reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Transmetal + Nu-M or R₂NH Side_Reaction Side Reactions (Hydrodehalogenation) PdII->Side_Reaction [H⁻] source PdII_Nu Ar-Pd(II)-Nu(L)₂ Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu (Desired Product) RedElim->Product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

managing temperature control in 1-Bromo-2,3-difluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving 1-Bromo-2,3-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on temperature control, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-sensitive reactions involving this compound?

A1: The most common temperature-sensitive reactions include:

  • Lithiation: This is a highly exothermic reaction and typically requires cryogenic temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions.

  • Grignard Reagent Formation: The formation of the Grignard reagent is also exothermic and often requires cooling to initiate and control the reaction, minimizing side reactions like Wurtz coupling.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction generally requires elevated temperatures (typically in the range of 80-120 °C) to proceed at an efficient rate. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.

Q2: My Grignard reaction with this compound is not initiating. What should I do?

A2: Initiation of Grignard reactions can be challenging. Here are a few troubleshooting steps:

  • Activation of Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction. Try activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. Once initiated, the reaction is exothermic, and cooling may be necessary.[1]

  • Anhydrous Conditions: Ensure all glassware is rigorously dried and anhydrous solvents are used, as Grignard reagents are highly sensitive to moisture.

  • Local Heating: Use a heat gun to gently warm the spot where the magnesium is, but be prepared to cool the reaction once it starts.

Q3: I am observing significant byproduct formation in my Suzuki-Miyaura coupling reaction. Could temperature be the cause?

A3: Yes, incorrect temperature is a common cause of byproduct formation in Suzuki-Miyaura couplings.

  • Temperature Too High: Excessively high temperatures can lead to catalyst decomposition, resulting in the formation of palladium black and a stalled reaction. It can also promote side reactions like homocoupling of the boronic acid.

  • Temperature Too Low: If the temperature is too low, the reaction may be sluggish or not proceed to completion, leaving unreacted starting materials. It is crucial to find the optimal temperature for your specific substrate and catalyst system.[2]

Q4: How can I effectively control the temperature of a highly exothermic lithiation reaction at a larger scale?

A4: Scaling up exothermic reactions requires careful consideration of heat management.

  • Slow Addition of Reagents: Add the organolithium reagent slowly to the solution of this compound at a low temperature to control the rate of heat generation.

  • Efficient Cooling: Use a cooling bath with a large thermal mass and good heat transfer (e.g., a dry ice/acetone bath). For larger scales, a cryostat with a cooling coil may be necessary.

  • Reactor Design: Jacketed reactors with good agitation are essential for efficient heat transfer on a larger scale.[3]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause (Temperature-Related) Suggested Solution
Reaction does not go to completionReaction temperature is too low.Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
Formation of black precipitate (palladium black)Reaction temperature is too high, leading to catalyst decomposition.Lower the reaction temperature. Ensure the chosen solvent has a boiling point well above the reaction temperature to prevent solvent evaporation and localized overheating.
Significant homocoupling of boronic acidTemperature may be too high, promoting side reactions.Optimize the temperature. Sometimes, running the reaction at a slightly lower temperature for a longer duration can improve selectivity.
Issue 2: Failure or Low Yield in Grignard Reagent Formation
Symptom Possible Cause (Temperature-Related) Suggested Solution
Reaction does not initiateInsufficient activation energy.Gently warm a small portion of the reaction mixture with a heat gun. Be prepared to cool the flask immediately once the reaction initiates, as it is exothermic.[1]
Reaction starts but then stopsLocalized overheating leading to solvent boiling or side reactions.Once initiated, control the exotherm with a cooling bath (e.g., water or ice bath) to maintain a gentle reflux.
Formation of significant Wurtz coupling byproductReaction temperature is too high after initiation.Add the this compound solution slowly to the magnesium suspension to control the exotherm. Maintain a consistent and moderate temperature throughout the addition.[1]
Issue 3: Uncontrolled Exotherm in Lithiation
Symptom Possible Cause (Temperature-Related) Suggested Solution
Rapid, uncontrolled temperature rise upon addition of organolithium reagentReaction is highly exothermic and the rate of addition is too fast.Pre-cool the solution of this compound to -78 °C before adding the organolithium reagent. Add the organolithium reagent dropwise with vigorous stirring to ensure rapid heat dissipation.
Formation of dark-colored byproductsDecomposition of the organolithium reagent or starting material at elevated temperatures.Maintain the reaction temperature at or below -78 °C throughout the addition and stirring period. Use a reliable and calibrated low-temperature thermometer.

Data Presentation: Temperature Effects on Analogous Reactions

Note: The following data is for analogous aryl bromide systems and should be used as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Temperature on Yield in Suzuki-Miyaura Coupling of an Aryl Bromide

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
602445>98
801285>98
10069295
12048890

Table 2: Effect of Temperature on Grignard Reagent Formation of an Aryl Bromide

Temperature (°C)Addition Time (min)Yield (%)Wurtz Byproduct (%)
060855
25 (reflux)307515
40 (reflux)206025

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Low-Temperature Grignard Reagent Formation from this compound

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

Procedure:

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • To the flask, add magnesium turnings and a single crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. Allow to cool.

  • Add a small volume of anhydrous THF to the flask to cover the magnesium turnings.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension. The reaction may initiate on its own (slight bubbling, disappearance of iodine color). If not, gently warm the flask.

  • Once the reaction has initiated, cool the flask to 0 °C using an ice-water bath.

  • Slowly add the remaining solution of this compound from the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete conversion. The Grignard reagent is now ready for use in subsequent reactions.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants: - this compound - Boronic Acid - Base prep_catalyst Add Pd Catalyst prep_reactants->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent prep_inert Establish Inert Atmosphere prep_solvent->prep_inert reaction_heat Heat to 80-100°C prep_inert->reaction_heat reaction_monitor Monitor by TLC/GC-MS reaction_heat->reaction_monitor workup_cool Cool to Room Temp. reaction_monitor->workup_cool workup_extract Aqueous Work-up & Extraction workup_cool->workup_extract workup_purify Column Chromatography workup_extract->workup_purify Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and glassware anhydrous? start->check_anhydrous yes_anhydrous Yes check_anhydrous->yes_anhydrous Yes no_anhydrous No check_anhydrous->no_anhydrous No activate_mg Activate Magnesium Turnings (Iodine, 1,2-dibromoethane, or gentle heating) yes_anhydrous->activate_mg dry_reagents Dry all glassware and use anhydrous solvents. no_anhydrous->dry_reagents reaction_starts Reaction Initiates? activate_mg->reaction_starts yes_starts Yes reaction_starts->yes_starts no_starts No reaction_starts->no_starts control_temp Control Exotherm with Cooling Bath yes_starts->control_temp recheck_purity Re-check purity of starting materials. no_starts->recheck_purity Temp_Control_Logic reaction_type Select Reaction Type lithiation Lithiation reaction_type->lithiation grignard Grignard Formation reaction_type->grignard suzuki Suzuki Coupling reaction_type->suzuki cryo_cooling Cryogenic Cooling (-78°C) Slow Reagent Addition lithiation->cryo_cooling initial_cooling Initial Cooling (0°C) Monitor and Control Exotherm grignard->initial_cooling heating Heating (80-120°C) Monitor for Catalyst Decomposition suzuki->heating

References

Technical Support Center: Solvent Selection for Cross-Coupling Reactions Involving 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on solvent selection for cross-coupling reactions with 1-Bromo-2,3-difluorobenzene, a versatile yet challenging substrate. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for cross-coupling reactions with this compound?

A1: Solvent choice is paramount as it influences several key aspects of the reaction.[1] The electron-withdrawing nature of the two fluorine atoms in this compound makes the aryl bromide electron-deficient, which generally facilitates the initial oxidative addition step in the catalytic cycle. However, the solvent plays a crucial role in:

  • Solubility: Ensuring all reactants, catalysts, and bases are sufficiently dissolved is essential for a homogeneous reaction mixture and optimal reactivity.

  • Catalyst Stability and Activity: The solvent can coordinate to the palladium catalyst, influencing its stability and reactivity throughout the catalytic cycle.

  • Reaction Kinetics: Solvent polarity can significantly affect the rates of the oxidative addition, transmetalation, and reductive elimination steps.

  • Side Reactions: The choice of solvent can either promote or suppress undesirable side reactions such as hydrodehalogenation (de-bromination).

Q2: What are the most common solvents used for Suzuki-Miyaura coupling with this compound?

A2: A range of solvents and solvent systems are employed for Suzuki-Miyaura couplings. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , often in combination with water to aid in the dissolution of the inorganic base. Aromatic hydrocarbons such as toluene are also frequently used. For challenging couplings, polar aprotic solvents like N,N-dimethylformamide (DMF) may be beneficial, although they can sometimes promote side reactions.

Q3: For a Heck reaction with this compound, what solvents should I consider?

A3: For Heck reactions, polar aprotic solvents are generally preferred. DMF , N,N-dimethylacetamide (DMAc) , and N-methyl-2-pyrrolidone (NMP) are common choices that often lead to good results. Acetonitrile (CH3CN) can also be a suitable solvent. The choice may depend on the specific alkene coupling partner and the desired reaction temperature.

Q4: What solvents are recommended for the Sonogashira coupling of this compound?

A4: Sonogashira couplings are often performed in a variety of solvents. Toluene and THF are frequently used, often in the presence of an amine base which can also act as a co-solvent. For copper-free Sonogashira reactions, polar aprotic solvents like DMF or the use of amines as the primary solvent can be effective.[1][2]

Q5: How does the presence of the two fluorine atoms on the benzene (B151609) ring affect the reaction?

A5: The two electron-withdrawing fluorine atoms make the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst. This can be advantageous, potentially allowing for milder reaction conditions compared to more electron-rich aryl bromides. However, this electron deficiency can also influence the subsequent steps of the catalytic cycle and may increase the propensity for certain side reactions if conditions are not carefully optimized.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound
Potential Cause Troubleshooting Steps
Poor Solubility of Reagents 1. Solvent Screening: If reactants are not fully dissolved, screen alternative solvents with different polarities. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective. For Heck and Sonogashira, consider more polar solvents like DMF or NMP.
2. Increase Temperature: Gently increasing the reaction temperature can improve solubility and reaction rates. Ensure the chosen solvent has an appropriate boiling point.
Catalyst Inactivity 1. Solvent Degassing: Ensure the solvent is thoroughly degassed before use. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
2. Ligand Choice: For this electron-deficient substrate, consider using electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald-type ligands) to enhance catalyst stability and activity.
Inefficient Oxidative Addition 1. Solvent Polarity: While the substrate is activated, solvent polarity can still play a role. If using a nonpolar solvent, consider switching to a more polar aprotic solvent like DMF, which can sometimes accelerate this step.
Problem 2: Significant Formation of Hydrodehalogenation (De-bromination) Byproduct
Potential Cause Troubleshooting Steps
Hydride Source in the Reaction Mixture 1. Solvent Choice: Avoid using protic solvents like alcohols (e.g., ethanol, isopropanol) if de-bromination is significant, as they can be a source of hydrides. Switch to aprotic solvents like dioxane, toluene, or THF.[3][4]
2. Base Selection: Strong alkoxide bases (e.g., NaOEt, KOtBu) can generate palladium-hydride species.[3] Consider switching to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[3]
3. Moisture: Ensure all reagents and solvents are anhydrous, as water can also be a proton source leading to this side reaction.
Slow Transmetalation or Reductive Elimination 1. Optimize Ligand: A ligand that accelerates the desired coupling pathway relative to the de-bromination pathway can be beneficial. Screening different electron-rich ligands is recommended.
Problem 3: Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Steps
Presence of Oxygen 1. Rigorous Degassing: Ensure the reaction vessel and solvents are thoroughly purged with an inert gas (e.g., Argon or Nitrogen) to remove all traces of oxygen, which promotes homocoupling of boronic acids in Suzuki reactions.
Copper-Mediated Alkyne Dimerization (Sonogashira) 1. Copper-Free Conditions: If Glaser-Hay homocoupling is a major issue in your Sonogashira reaction, switch to a copper-free protocol.[5]
2. Amine Base: Use a bulky amine base which can sometimes disfavor the homocoupling pathway.

Data Presentation

The following tables summarize typical solvent and base combinations for cross-coupling reactions of aryl bromides, including those with similar electronic properties to this compound. Please note that optimal conditions may vary depending on the specific coupling partner and catalyst system used.

Table 1: Solvent and Base Combinations for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Solvent SystemBaseTypical Temperature (°C)Comments
1,4-Dioxane / H₂OK₂CO₃, Cs₂CO₃, K₃PO₄80 - 110A versatile and commonly used system. The choice of base can significantly impact the yield.
Toluene / EtOH / H₂ONa₂CO₃, K₂CO₃80 - 100A biphasic system that is often effective. Ethanol can sometimes act as a reducing agent for the Pd(II) precatalyst.
THF / H₂OK₃PO₄, CsF60 - 80Suitable for reactions at lower temperatures.
DMFK₂CO₃, Cs₂CO₃80 - 120Can be effective for challenging couplings but may increase the risk of side reactions.

Table 2: Solvent and Base Combinations for Heck Coupling of Electron-Deficient Aryl Bromides

SolventBaseTypical Temperature (°C)Comments
DMFEt₃N, K₂CO₃, NaOAc100 - 140A very common and effective solvent for Heck reactions.
NMPEt₃N, K₂CO₃120 - 160Higher boiling point than DMF, allowing for higher reaction temperatures if needed.
DMAcEt₃N, NaOAc120 - 150Similar properties to NMP and DMF.
CH₃CNEt₃N, K₂CO₃80 - 100A lower boiling point option, suitable for more reactive substrates.

Table 3: Solvent and Base Combinations for Sonogashira Coupling of Electron-Deficient Aryl Bromides

Solvent SystemBaseCo-catalystTypical Temperature (°C)Comments
Toluene / AmineEt₃N, i-Pr₂NHCuI50 - 100A classic Sonogashira system. The amine serves as both the base and a co-solvent.
THF / AmineEt₃N, PiperidineCuIRT - 65Often used for milder reaction conditions.
DMFEt₃N, Cs₂CO₃CuI or NoneRT - 100Can be used for both copper-catalyzed and copper-free reactions.
Amine (as solvent)e.g., Et₃N, PiperidineCuI or NoneRT - RefluxSimplifies the reaction setup, with the base acting as the solvent.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Heck Reaction:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by flash column chromatography.

General Protocol for a Sonogashira Coupling Reaction:

  • To a dry reaction flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., toluene) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add this compound (1.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add Reactants & Base vessel 2. Inert Atmosphere reagents->vessel catalyst 3. Add Catalyst vessel->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat & Stir solvent->heat monitor 6. Monitor Progress heat->monitor cool 7. Cool & Quench monitor->cool extract 8. Extract cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify dry->purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_solubility Check Solubility cluster_catalyst Check Catalyst System cluster_byproducts Check for Byproducts start Low Yield or No Reaction solubility_issue Are all reagents dissolved? start->solubility_issue change_solvent Screen Solvents (e.g., Dioxane/H2O, DMF) solubility_issue->change_solvent No increase_temp Increase Temperature solubility_issue->increase_temp No catalyst_issue Is catalyst active? solubility_issue->catalyst_issue Yes deoxygenate Degas Solvents Rigorously catalyst_issue->deoxygenate No change_ligand Use Electron-Rich Ligand (e.g., Buchwald type) catalyst_issue->change_ligand No byproduct_issue De-bromination observed? catalyst_issue->byproduct_issue Yes change_base Switch to Weaker Base (e.g., K2CO3, K3PO4) byproduct_issue->change_base Yes change_solvent_byproduct Use Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) byproduct_issue->change_solvent_byproduct Yes

Caption: A decision-making flowchart for troubleshooting low-yielding reactions.

References

Technical Support Center: Catalyst Loading Optimization for 1-Bromo-2,3-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 1-Bromo-2,3-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination with this compound, a catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] For well-established and highly efficient catalyst systems, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[3] Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos, or RuPhos) are often effective for promoting oxidative addition, which is a key step in the catalytic cycle. These advanced ligands can stabilize the active palladium(0) species, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[4] The optimal ligand-to-palladium ratio also needs to be considered, with a slight excess of ligand sometimes being beneficial for catalyst stability.[3]

Q3: What are the common signs of catalyst deactivation or decomposition?

A3: A primary sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black."[3] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive. Other signs include a stalled reaction where no further product is formed despite the presence of starting materials. Catalyst deactivation can be caused by impurities in reagents or solvents, the presence of oxygen, or excessively high reaction temperatures.[3][5]

Q4: Can increasing the catalyst loading always improve my reaction rate and yield?

A4: Not necessarily. While increasing the catalyst loading can enhance the reaction rate by providing more active catalytic sites, there is often an optimal concentration. Beyond this point, further increases may lead to negligible improvements or even detrimental effects. These can include increased formation of side products, catalyst aggregation leading to deactivation, and difficulties in purifying the final product to remove residual palladium.[6] Therefore, optimization is crucial to find the minimum catalyst amount that provides a satisfactory yield in a reasonable timeframe.

Troubleshooting Guide

Issue 1: Low to No Conversion of this compound

  • Possible Cause: Inactive or insufficient catalyst.

  • Solution:

    • Verify Catalyst Activity: Use a fresh batch of palladium precursor and ligand. Some pre-catalysts are air-sensitive and may have degraded. Consider using a more robust, air-stable pre-catalyst.

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). If conversion improves, the initial loading was likely insufficient.

    • Optimize Ligand: The chosen ligand may not be suitable. Screen a panel of ligands, particularly bulky, electron-rich phosphine ligands which are often effective for aryl bromides.[4]

    • Ensure Inert Atmosphere: Cross-coupling reactions are often sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)

  • Possible Cause: Suboptimal reaction conditions or inappropriate catalyst loading.

  • Solution:

    • Decrease Catalyst Loading: High local concentrations of the catalyst can sometimes promote side reactions. Try reducing the catalyst loading.

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by disfavoring competing reaction pathways.[3]

    • Change the Base: The choice of base can significantly influence the reaction outcome. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.[3]

    • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. Ensure the reaction mixture and solvents are thoroughly degassed.

Data Presentation

Table 1: Illustrative Data for Catalyst Loading Optimization in a Suzuki-Miyaura Reaction

EntryCatalystCatalyst Loading (mol%)LigandLigand Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂2SPhos4K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001275
2Pd(OAc)₂1SPhos2K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001268
3Pd(OAc)₂0.5SPhos1K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001255
4Pd(OAc)₂3SPhos6K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001278
5Pd₂(dba)₃1XPhos2Cs₂CO₃ (2.0)Toluene1101285
6Pd₂(dba)₃0.5XPhos1Cs₂CO₃ (2.0)Toluene1101282

Reaction of this compound with Phenylboronic Acid.

Table 2: Illustrative Data for Ligand Screening in a Buchwald-Hartwig Amination

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)P(t-Bu)₃ (2)NaOtBuToluene1001865
2Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001872
3Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001891
4Pd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1001888

Reaction of this compound with Morpholine.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a method for screening different catalyst loadings in parallel to optimize the reaction of this compound.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the boronic acid reagent (1.2-1.5 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Place the vials in a glovebox or seal with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Stock Solutions: Prepare stock solutions of this compound, the palladium pre-catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos) in the chosen degassed solvent (e.g., dioxane).

  • Reagent Addition: To each vial, add the stock solution of this compound (1.0 equiv.). Then, add the appropriate volumes of the catalyst and ligand stock solutions to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0 mol%). Ensure the ligand-to-palladium ratio is maintained (e.g., 2:1 for monodentate ligands).

  • Reaction: Add the appropriate amount of degassed solvent (and water if required) to each vial to reach the desired concentration (typically 0.1-0.5 M). Place the vials in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitoring and Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS at set time points. After the reaction is complete, quench the reactions and analyze the yield of the desired product.

Mandatory Visualization

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Catalyst_Active Is catalyst fresh and air-stable pre-catalyst used? Check_Catalyst->Catalyst_Active Check_Conditions 2. Assess Reaction Conditions Inert_Atmosphere Is reaction under inert atmosphere (Ar/N₂)? Check_Conditions->Inert_Atmosphere Check_Reagents 3. Verify Reagent Quality Reagent_Purity Are starting materials pure and dry? Check_Reagents->Reagent_Purity Optimize Optimization Successful Catalyst_Active->Check_Conditions Yes Increase_Loading Incrementally increase catalyst loading (e.g., 1-5 mol%) Catalyst_Active->Increase_Loading No Screen_Ligands Screen different ligands (e.g., bulky, electron-rich) Increase_Loading->Screen_Ligands Screen_Ligands->Check_Conditions Inert_Atmosphere->Check_Reagents Yes Degas_Solvents Thoroughly degas solvents (e.g., sparging, freeze-pump-thaw) Inert_Atmosphere->Degas_Solvents No Optimize_Temp_Base Screen temperature and base Degas_Solvents->Optimize_Temp_Base Optimize_Temp_Base->Check_Reagents Reagent_Purity->Optimize Yes Purify_Reagents Purify/dry starting materials and solvents Reagent_Purity->Purify_Reagents No Purify_Reagents->Optimize

Caption: Troubleshooting workflow for low or no yield reactions.

References

troubleshooting low conversion rates in 1-Bromo-2,3-difluorobenzene coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-Bromo-2,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for improving reaction efficiency and conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low conversion rates in my coupling reaction with this compound?

A1: Low conversion rates with this substrate can stem from several factors related to its specific chemical properties. The two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient, which can influence the reactivity of the C-Br bond.[1][2] Key issues often include suboptimal catalyst systems, inappropriate reaction conditions, steric hindrance from the ortho-fluorine atom, and the quality of reagents.[3][4] A systematic approach to troubleshooting is essential for identifying the root cause.[5]

Q2: How do the fluorine atoms on this compound affect its reactivity?

A2: The fluorine atoms have a significant impact due to their strong electron-withdrawing inductive effects.[1] This generally makes the palladium-catalyzed oxidative addition step, the first step in most cross-coupling cycles, more favorable. However, the fluorine atom at the 2-position (ortho to the bromine) can introduce steric hindrance, which may slow down the reaction by impeding the approach of the bulky catalyst.[3] This interplay of electronic and steric effects requires careful optimization of the reaction conditions.[6]

Q3: What are the most common side reactions to be aware of?

A3: Several side reactions can compete with your desired coupling and lower the yield. These include:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, leading to the formation of 1,2-difluorobenzene. This can be exacerbated by certain bases or impurities.[7]

  • Homocoupling: Two molecules of your coupling partner (e.g., boronic acid in a Suzuki reaction or alkyne in a Sonogashira) react with each other. This is often caused by the presence of oxygen.[5][8]

  • Protodeboronation (Suzuki-Miyaura): The boronic acid starting material is converted back to the corresponding arene, especially in the presence of excess base or water at high temperatures.[5]

  • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, halting the catalytic cycle. This can be caused by high temperatures or impurities.[5][9]

Q4: Is an inert atmosphere always necessary for these reactions?

A4: Yes, for most palladium-catalyzed cross-coupling reactions, maintaining an inert atmosphere is critical.[10] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can also promote undesirable side reactions like the homocoupling of boronic acids or alkynes.[5][9] It is best practice to thoroughly degas all solvents and reagents and to run the reaction under a nitrogen or argon atmosphere.[10][11]

Troubleshooting Specific Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product.

This is a common challenge when coupling this compound. The troubleshooting process should be systematic.

G Start Low Conversion Observed Catalyst 1. Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate? Start->Catalyst Conditions 2. Optimize Reaction Conditions - Is the base correct? - Is the temperature optimal? - Is the solvent appropriate? Catalyst->Conditions If catalyst is active Reagents 3. Check Reagent Quality - Purity of aryl halide? - Stability of boronic acid? Conditions->Reagents If conditions are optimized SideProducts 4. Analyze for Side Products - Homocoupling? - Hydrodehalogenation? - Protodeboronation? Reagents->SideProducts If reagents are pure Solution Achieve High Conversion SideProducts->Solution If side reactions are minimized

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Potential Causes & Solutions:

  • Inactive Catalyst or Inappropriate Ligand:

    • Cause: The Pd(0) active species is not forming efficiently, or the chosen ligand does not provide the necessary stability or reactivity. Standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient.[7]

    • Solution: Use a more robust catalyst system. Buchwald-type ligands, which are bulky and electron-rich (e.g., XPhos, SPhos, RuPhos), are often highly effective for challenging substrates.[7][12] Consider using air-stable Pd(II) precatalysts that readily form the active Pd(0) species in situ.[5]

  • Suboptimal Base or Solvent:

    • Cause: The base may be too weak to facilitate the transmetalation step effectively, or the solvent may not provide adequate solubility for all components.

    • Solution: Screen a variety of bases and solvents. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[11] A range of solvents such as dioxane, toluene, or THF, often with a small amount of water, should be tested.[11]

  • Boronic Acid Instability:

    • Cause: Boronic acids can degrade via protodeboronation or by forming unreactive cyclic anhydrides (boroxines).[5]

    • Solution: Use fresh, high-purity boronic acid. To improve stability, consider using more robust boronic esters, such as pinacol (B44631) (BPin) or MIDA esters.[5]

ParameterRecommendation for Suzuki Coupling
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Buchwald G3/G4 precatalysts (1-5 mol%)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) (1.1-1.5 eq. to Pd)
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 10:1 ratio)
Temperature 80-110 °C
Buchwald-Hartwig Amination

Issue: Low C-N bond formation.

The success of this reaction is highly dependent on the interplay between the catalyst, ligand, and base.

Potential Causes & Solutions:

  • Incorrect Ligand Choice:

    • Cause: The ligand is critical for facilitating both the oxidative addition and the reductive elimination steps. The choice of ligand is often dependent on the type of amine being coupled.[13]

    • Solution: Screen a panel of ligands. Bidentate ligands like XantPhos are often effective and can be used with a broad range of amines.[14][15] For sterically hindered amines, bulky monophosphine ligands like XPhos or RuPhos may be superior.[12]

  • Base Incompatibility:

    • Cause: A strong, non-nucleophilic base is required. The strength and solubility of the base are critical.[13]

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] Ensure the base is fresh and handled under anhydrous conditions.

ParameterRecommendation for Buchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Ligand XantPhos, XPhos, RuPhos (1.1-2.2 eq. to Pd)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equivalents)
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C
Heck and Sonogashira Couplings

Issue: Low conversion or formation of homocoupled byproducts.

G Start Select Coupling Partner Alkene Alkene Start->Alkene Alkyne Terminal Alkyne Start->Alkyne Amine Amine Start->Amine BoronicAcid Boronic Acid / Ester Start->BoronicAcid Heck Heck Coupling Alkene->Heck Sonogashira Sonogashira Coupling Alkyne->Sonogashira Buchwald Buchwald-Hartwig Amination Amine->Buchwald Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki

Caption: Decision tree for selecting the appropriate coupling reaction.

Potential Causes & Solutions (Heck Coupling):

  • Cause: The reaction rate can be slow, especially with electron-neutral or electron-rich alkenes.[16] High temperatures are often required.[17]

  • Solution: Use a phosphine-free catalyst system like Pd(OAc)₂ or a palladacycle catalyst, which can be more stable at higher temperatures.[18] A polar aprotic solvent like DMF or DMA is often beneficial.[17] Ensure an appropriate organic base like triethylamine (B128534) (Et₃N) is used.[19]

Potential Causes & Solutions (Sonogashira Coupling):

  • Cause: The primary issues are often catalyst deactivation and the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.[9] The oxidative addition step can also be slow for aryl bromides.[20]

  • Solution: Rigorous degassing of all reagents and solvents is essential.[9] The reaction often requires elevated temperatures (60-100 °C) when starting from an aryl bromide.[20] Using a copper co-catalyst (e.g., CuI) is standard, but copper-free conditions can be employed to minimize homocoupling.[9]

ParameterRecommendation for Heck CouplingRecommendation for Sonogashira Coupling
Palladium Source Pd(OAc)₂ (1-5 mol%)Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)
Co-catalyst/Ligand PPh₃ or ligand-freeCuI (0.5-2 mol%), PPh₃
Base Et₃N, K₂CO₃ (1.5-3 equivalents)Et₃N, Diisopropylamine (DIPA) (2-5 equivalents)
Solvent DMF, Acetonitrile, TolueneTHF, DMF, Toluene
Temperature 80-140 °C[17]60-100 °C[20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Seal the vessel with a septum and cycle between vacuum and an inert gas (nitrogen or argon) three to five times.[10]

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XantPhos, 4.4 mol%), and the base (e.g., NaOtBu, 2.0 eq.).

  • Seal the vessel and establish an inert atmosphere by cycling between vacuum and nitrogen/argon.

  • Add the degassed solvent (e.g., toluene), followed by the amine (1.2 eq.) and this compound (1.0 eq.) via syringe.

  • Heat the mixture to the desired temperature (e.g., 110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Workup Procedures for 1-Bromo-2,3-difluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the workup procedures of common reactions involving 1-Bromo-2,3-difluorobenzene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for a Suzuki-Miyaura coupling reaction?

A: After the reaction is deemed complete, it is typically cooled to room temperature. The quenching process often involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) and then adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[1] This step neutralizes the basic reaction medium and begins the process of separating the organic product from inorganic salts.

Q2: How can I effectively remove the palladium catalyst after a cross-coupling reaction?

A: A common and effective method is to filter the cooled and diluted reaction mixture through a pad of Celite (diatomaceous earth) before the aqueous extraction.[2][3] This physically removes the heterogeneous catalyst and any palladium black that may have formed.[2][4] For soluble palladium species, specialized scavengers or column chromatography might be necessary.[2][5]

Q3: My Grignard reaction with this compound will not initiate. What are the most common reasons and solutions?

A: The failure of a Grignard reaction to start is almost always due to two main issues:

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources like water.[6] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (like nitrogen or argon), and use anhydrous solvents.[6]

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer.[6] You can activate the surface by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[6]

Q4: What is the purpose of a brine wash during the workup?

A: A brine (saturated aqueous NaCl solution) wash serves two primary purposes. First, it helps to remove the majority of the residual water from the organic layer before the final drying step. Second, it can help to break up emulsions that may form between the organic and aqueous layers during extraction by increasing the ionic strength of the aqueous phase.[7][8]

Q5: I've formed a persistent emulsion during extraction. How can I resolve it?

A: Emulsions are a common issue, especially when chlorinated solvents are used.[8][9] To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Add brine to increase the density and ionic strength of the aqueous layer.[7]

  • Filter the entire mixture through a pad of Celite.[7][9][10]

  • If possible, gently swirl instead of vigorously shaking the separatory funnel during the extraction.[8]

Troubleshooting Guides

This section addresses specific problems you might encounter during the workup of reactions involving this compound.

Problem 1: Low Yield in Suzuki or Buchwald-Hartwig Reactions
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting material.Inactive Catalyst: The palladium catalyst may have been oxidized or is of poor quality.[11]Ensure proper inert atmosphere techniques (degassing solvent is critical).[12] Consider using a fresh batch of catalyst or a more active pre-catalyst.
Significant side products observed.Protodeboronation (Suzuki): The boronic acid is degrading before it can couple.[11]Ensure the base is of good quality and the reaction is not running for an unnecessarily long time.
Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules.[13]This can be caused by the presence of oxygen.[13] Thoroughly degas all solvents and reagents before adding the catalyst.
Product is lost during workup.Incorrect pH during extraction: If the product has acidic or basic functionality, it may be lost to the aqueous layer if the pH is not controlled.Adjust the pH of the aqueous layer to ensure your product is in its neutral form before extracting with the organic solvent.
Problem 2: Issues with Grignard Reactions
Symptom Possible Cause Suggested Solution
Reaction starts but then stops, turning cloudy/dark.[6]Insufficiently Dry Conditions: Trace moisture was consumed during initiation, but more remains, quenching the reaction.[6]Use rigorously dried solvents and glassware. Ensure the inert atmosphere is maintained throughout the reaction.
Poor Reagent Quality: Impurities in the this compound or solvent are halting the reaction.Purify the starting halide if necessary and use freshly opened anhydrous solvent.
Significant amount of biphenyl (B1667301) byproduct is formed.Wurtz-type Coupling: The Grignard reagent reacts with unreacted this compound.Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the halide.[14]
Low yield after acidic workup.Grignard Reagent Destroyed: The acid was added before the Grignard reagent had fully reacted with the electrophile.Ensure the reaction between the Grignard reagent and the electrophile is complete before beginning the acidic workup. The workup is a distinct, separate step.[15]

Experimental Protocols

Protocol 1: General Workup for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a standard procedure following a palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Filtration (Catalyst Removal): Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate or toluene). Prepare a short pad of Celite (1-2 cm) in a Büchner or sintered glass funnel. Filter the reaction mixture through the Celite pad.[2][16] Wash the pad with additional fresh solvent to ensure all product is collected.[4]

  • Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and shake to mix. Allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (1x).

    • Saturated aqueous brine solution (1x).[17]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[16][17] Swirl the flask and let it stand for 10-15 minutes.

  • Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure coupled product.[1][16]

Protocol 2: Acidic Workup for a Grignard Reaction

This protocol describes the workup procedure after reacting the Grignard reagent of this compound with an electrophile (e.g., a ketone or aldehyde).

  • Cooling: After the reaction with the electrophile is complete, cool the reaction flask in an ice-water bath to 0-5 °C. This is crucial as the subsequent quenching step is often exothermic.

  • Quenching: While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the cooled reaction mixture.[1] Alternatively, a dilute acid such as 1 M HCl can be used.[18] Add the quenching solution until all bubbling ceases and any remaining magnesium salts are dissolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If only one layer is present, add deionized water and an organic solvent (e.g., diethyl ether or ethyl acetate) to form two distinct layers.

  • Layer Separation: Shake the funnel, allowing the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with a saturated brine solution to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purification: The crude product can then be purified by recrystallization or silica gel column chromatography as needed.

Visualizations

Workup_Workflow General Workup Workflow for Cross-Coupling Reactions A 1. Cool Reaction Mixture to RT B 2. Dilute with Organic Solvent A->B C 3. Filter through Celite to Remove Catalyst B->C D 4. Transfer Filtrate to Separatory Funnel C->D E 5. Aqueous Wash (e.g., Water, Brine) D->E F 6. Separate Organic and Aqueous Layers E->F G 7. Dry Organic Layer (e.g., Na2SO4) F->G H 8. Filter to Remove Drying Agent G->H I 9. Concentrate Solvent (Rotary Evaporator) H->I J 10. Purify Crude Product (e.g., Chromatography) I->J

Caption: General workflow for the workup of a palladium-catalyzed cross-coupling reaction.

Grignard_Troubleshooting Troubleshooting Grignard Reaction Initiation rect_node rect_node start Reaction does not initiate (no bubbling/ refluxing) q1 Are glassware and solvents rigorously dry? start->q1 a1_no Action: Oven/flame dry all glassware. Use fresh anhydrous solvent. q1->a1_no No q2 Is the Magnesium fresh/active? q1->q2 Yes a1_no->q2 a2_no Action: Activate Mg with Iodine, 1,2-dibromoethane, or mechanical crushing. q2->a2_no No success Reaction should initiate. q2->success Yes a2_no->success

Caption: Decision tree for troubleshooting a failed Grignard reaction initiation.

References

large-scale synthesis considerations for 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the large-scale synthesis of 1-Bromo-2,3-difluorobenzene, a key intermediate in pharmaceutical and agrochemical development.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Bromination of 2,3-Difluorotoluene

Symptoms:

  • The reaction stalls, showing incomplete consumption of the starting material by GC analysis.

  • The desired product yield is significantly lower than the expected 91%.[3]

  • Formation of multiple brominated side-products.

Potential Causes:

  • Initiator Decomposition: The radical initiator, 2,2'-azobis(isobutyronitrile) (AIBN), may have decomposed due to improper storage or prolonged reaction times at elevated temperatures.

  • NBS Quality: The N-Bromosuccinimide (NBS) used may be of low purity or has degraded.

  • Insufficient Temperature: The reaction temperature may not be high enough to efficiently initiate and propagate the radical bromination.

  • Solvent Issues: The dichloromethane (B109758) solvent may contain impurities that interfere with the reaction.

Solutions:

  • Verify Initiator Activity: Use fresh AIBN from a reliable source. Consider adding the initiator in portions during the reaction to maintain a steady concentration of radicals.

  • Recrystallize NBS: If the purity of NBS is questionable, recrystallize it from water before use.

  • Optimize Temperature: While the initial addition of NBS is done at 0-10°C to control the exothermic reaction, ensure the subsequent reaction temperature is maintained at 40°C to drive the reaction to completion.[3]

  • Use Dry Solvent: Ensure the dichloromethane is anhydrous, as water can react with NBS and other intermediates.

Issue 2: Incomplete Dehydrohalogenation

Symptoms:

  • The presence of halogenated cyclohexene (B86901) intermediates in the final product mixture.

  • Low yield of the target this compound.

Potential Causes:

  • Insufficient Base: The amount of potassium hydroxide (B78521) (KOH) may not be sufficient to complete the dehydrohalogenation.

  • Poor Phase Transfer: Inefficient mixing or a deactivated phase transfer catalyst (e.g., triethylbenzylammonium chloride) can slow down the reaction.[4]

  • Low Reaction Temperature: The reaction temperature may not be high enough for the elimination reaction to proceed efficiently.

Solutions:

  • Ensure Sufficient Base: Use a 50% aqueous solution of KOH and ensure the molar equivalent is adequate for the amount of starting material.[4]

  • Catalyst Activity: Use a fresh and active phase transfer catalyst. Vigorous stirring is crucial to maximize the interface between the aqueous and organic phases.

  • Maintain Reaction Temperature: The reaction mixture should be kept at 75-85°C for the specified duration to ensure complete dehydrohalogenation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale synthesis routes for this compound?

A1: The most common large-scale synthesis routes start from:

  • 2,3-Difluorotoluene: This involves a radical bromination using N-Bromosuccinimide (NBS) and an initiator like AIBN.[3][6]

  • 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene: This route involves dehydrohalogenation using a strong base like potassium hydroxide.[3][4][5]

  • 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane: Similar to the above, this method also uses dehydrohalogenation to form the aromatic ring.[4]

Q2: What are the main safety precautions to consider during the large-scale synthesis of this compound?

A2:

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7][8][9] Avoid contact with skin and eyes, and do not breathe vapors.[7][8][10]

  • Fire Hazards: this compound is a combustible liquid.[7] Keep away from open flames, hot surfaces, and sources of ignition.[7][11] Use spark-proof tools and ground all equipment to prevent static discharge.[9][11]

  • Spills: In case of a spill, remove all sources of ignition and absorb the material with an inert absorbent like sand or silica (B1680970) gel.[7][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]

Q3: How can I purify the final product on a large scale?

A3: The primary method for purifying this compound on a large scale is distillation.[3][4] After the reaction, the organic product is typically extracted, dried, and then distilled to achieve high purity (>98%).[12] The boiling point is approximately 157-158°C.[3]

Q4: Are there greener alternatives for the synthesis of this compound?

A4: While traditional synthesis methods are common, research into greener alternatives is ongoing. Biocatalytic routes, which use microbial oxidation, are being explored.[4][5][6] These methods are typically performed in aqueous media under mild conditions, reducing the need for organic solvents and producing less toxic waste.[6] Continuous flow chemistry also offers a safer and more efficient synthesis approach by minimizing reaction volumes and improving heat and mass transfer.[6]

Data Presentation

Synthesis RouteStarting MaterialKey ReagentsSolventTemperature (°C)YieldReference
Radical Bromination2,3-DifluorotolueneN-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN)Dichloromethane0-10, then 4091% (of intermediate)[3]
Dehydrohalogenation1-bromo-5,5,6,6-tetrafluorocyclohex-1-enePotassium Hydroxide (50% aq.), Triethylbenzylammonium chlorideDichloromethane (for extraction)30-35, then 75-85Not specified[3][4][5]
Dehydrohalogenation3,4-dibromo-1,1,2,2-tetrafluorocyclohexanePotassium Hydroxide (50% aq.), Triethylbenzylammonium chlorideNot specified20-30, then 80-85Not specified[4]

Experimental Protocols

Protocol 1: Synthesis from 2,3-Difluorotoluene
  • Reaction Setup: In a suitable reaction vessel, add 6L of dichloromethane and 1kg of 2,3-difluorotoluene.

  • Initiator Addition: Add 10g of AIBN to the mixture.

  • Bromination: Cool the mixture to 0-10°C and add 1.46kg of N-bromosuccinimide in batches, maintaining the temperature.

  • Reaction: After the addition is complete, increase the temperature to 40°C and monitor the reaction progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter.

  • Extraction: Wash the filtrate with water and separate the organic phase.

  • Purification: Concentrate the organic phase to obtain the intermediate product.[3]

Protocol 2: Synthesis from 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene
  • Reaction Setup: In a reaction vessel, mix 11.65g of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and 0.15g of triethylbenzylammonium chloride.

  • Base Addition: Add 18.0g of a 50% aqueous solution of KOH at 30-35°C over 30 minutes.

  • Reaction: Heat the reaction mixture to 75-85°C for 2 hours.

  • Workup: Cool the reaction mixture and dilute with water.

  • Extraction: Extract the organic product with dichloromethane.

  • Drying and Purification: Dry the organic phase over CaCl2 and then distill the product.[3][4][5]

Visualizations

experimental_workflow_bromination start Start reactants Charge Reactor: - Dichloromethane - 2,3-Difluorotoluene - AIBN start->reactants cool Cool to 0-10°C reactants->cool add_nbs Add NBS in batches cool->add_nbs react Heat to 40°C add_nbs->react monitor Monitor Reaction (e.g., GC) react->monitor cool_rt Cool to Room Temp monitor->cool_rt Reaction Complete filter Filter cool_rt->filter wash Wash with Water filter->wash separate Separate Phases wash->separate concentrate Concentrate Organic Phase separate->concentrate product Intermediate Product concentrate->product

Caption: Experimental workflow for the synthesis of the intermediate from 2,3-difluorotoluene.

troubleshooting_low_yield start Low Yield Detected check_sm Check Starting Material Consumption (GC) start->check_sm sm_incomplete Incomplete check_sm->sm_incomplete Incomplete sm_complete Complete check_sm->sm_complete Complete cause_incomplete Potential Causes: - Inactive Initiator - Low Temperature - Poor Reagent Quality sm_incomplete->cause_incomplete cause_complete Potential Causes: - Side Reactions - Product Degradation - Workup Losses sm_complete->cause_complete solution_incomplete Solutions: - Use Fresh AIBN - Increase/Verify Temp. - Recrystallize NBS cause_incomplete->solution_incomplete solution_complete Solutions: - Analyze Byproducts - Check Reaction Time - Optimize Extraction cause_complete->solution_complete

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: 1-Bromo-2,3-difluorobenzene Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 1-Bromo-2,3-difluorobenzene waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the correct procedure for disposing of this compound waste?

A1: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[1] Do not pour it down the drain or mix it with non-hazardous trash.[2] All waste, including contaminated materials like pipette tips or absorbent pads, should be collected in a designated, compatible, and clearly labeled hazardous waste container.[1][2] The container must be kept sealed and stored in a cool, dry, and well-ventilated area away from ignition sources.[2][3] Disposal must be handled by a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[2]

Q2: How should I classify this waste stream?

A2: This waste should be classified as a halogenated organic waste.[1] It is a combustible liquid and is irritating to the skin, eyes, and respiratory system.[4][5][6] Due to its chemical nature, it falls under regulations for hazardous waste containing halogenated organic compounds.[7][8][9] Always consult your institution's Environmental Health and Safety (EHS) department for specific classification and segregation guidelines.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents.[3][10] Store it separately from incompatible materials to prevent hazardous reactions. It should also be kept away from heat, sparks, open flames, and hot surfaces.[2][6]

Q4: What Personal Protective Equipment (PPE) is required when handling this waste?

A4: When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if inhalation risk is present, use a respirator with a suitable filter for organic vapors (e.g., type ABEK EN14387).[2][4]

Troubleshooting Guide

Issue: I have accidentally spilled a small amount of this compound in the lab.

Solution:

  • Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[2]

  • Contain: Prevent the spill from spreading or entering drains.[11]

  • Absorb: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spill.[10][11]

  • Collect: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated, sealable container for hazardous waste.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[2]

  • Report: Report the incident to your institution's EHS department immediately.[2]

Issue: The waste container is showing signs of bulging or degradation.

Solution:

This could indicate a reaction or pressure buildup. Do not handle the container directly. Immediately contact your EHS department for guidance. Ensure the area is well-ventilated and clear of personnel.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 38573-88-5[4][12]
Molecular Formula C₆H₃BrF₂[5][12][13]
Molecular Weight 192.99 g/mol [4][5]
Appearance Colorless to light yellow liquid[3][13]
Density 1.724 g/mL at 25 °C[4][12]
Boiling Point 234 °C at 765 mmHg[3][12]
Flash Point 61 °C (141.8 °F) - closed cup[4][6]
Refractive Index n20/D 1.509[4][12]
Storage Class 10 - Combustible liquids[4]

Table 2: Hazard Information

Hazard ClassificationDescriptionCitations
Skin Irritation Causes skin irritation (Category 2)[5]
Eye Irritation Causes serious eye irritation (Category 2)[5]
Respiratory Irritation May cause respiratory irritation (STOT SE 3)[5]
Physical Hazard Combustible liquid[6][14]

Experimental Protocols

Protocol 1: Standard Procedure for Waste Collection
  • Designate a Waste Container: Obtain a chemically compatible container specifically for halogenated organic waste. Ensure it has a secure, sealing lid.

  • Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name "this compound."[2] List all components and their approximate percentages.

  • Waste Addition: While wearing appropriate PPE in a well-ventilated area (preferably a fume hood), carefully transfer the waste into the container.

  • Sealing: Securely close the container immediately after adding waste to prevent the release of vapors.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area must be cool, dry, well-ventilated, and away from ignition sources and incompatible materials.[2][3]

  • Disposal Request: Once the container is full or reaches the accumulation time limit set by regulations, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[2]

Logical Workflow Visualization

cluster_0 Waste Generation & Assessment cluster_1 Handling & Segregation cluster_2 Collection & Storage cluster_3 Disposal Pathway cluster_4 Emergency Protocol start Experiment Generates This compound Waste assess Assess Waste Type: - Liquid Waste - Contaminated Solids (PPE, pads) start->assess ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat assess->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect storage Store in Cool, Dry, Ventilated Area Away from Ignition Sources collect->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange Pickup by Licensed Hazardous Waste Contractor contact_ehs->disposal spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect as Hazardous Waste spill->spill_protocol spill_protocol->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of 1-Bromo-2,3-difluorobenzene against its structural isomers. The information presented herein is intended to aid in the spectral interpretation and structural elucidation of similarly substituted benzene (B151609) rings, which are common motifs in medicinal chemistry and materials science.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is characterized by three distinct multiplets in the aromatic region. The complexity of these signals arises from both proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling. For a comprehensive understanding, the spectral data of this compound is compared with its isomers in the table below.

Compound NameCAS NumberSolventSpectrometer FrequencyChemical Shift (δ) in ppm
This compound38573-88-5CDCl₃300.1 MHz7.00-7.16 (m, 1H, Ar), 7.17-7.29 (m, 1H, Ar), 7.34-7.47 (m, 1H, Ar)[1]
1-Bromo-2,4-difluorobenzene348-57-2--Data not explicitly found in the provided search results, but a spectrum is available.[2][3]
1-Bromo-2,5-difluorobenzene399-94-0--Data not explicitly found in the provided search results, but a spectrum is available.[4]
1-Bromo-3,5-difluorobenzene461-96-1CDCl₃399.65 MHz7.047 (t, J ≈ 7.1 Hz, 2H, Ar-H), 6.756 (tt, J ≈ 8.8, 2.3 Hz, 1H, Ar-H)[5] This interpretation is based on the provided spectrum data.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample.[6][7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7]

  • To ensure the removal of any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample into the NMR spectrometer.

  • The spectrometer's field is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • The free induction decay (FID) signal is then Fourier transformed to generate the frequency-domain NMR spectrum.

3. Data Processing:

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to an internal standard, typically the residual solvent peak or an added reference compound like tetramethylsilane (B1202638) (TMS).

  • The signals are integrated to determine the relative number of protons each represents.

  • The multiplicities and coupling constants (J-values) of the signals are determined.

Spin-Spin Coupling in this compound

The complex multiplet patterns observed in the ¹H NMR spectrum of this compound are a direct result of the various spin-spin coupling interactions between the aromatic protons and the fluorine atoms. The following diagram illustrates these key coupling relationships.

Caption: Spin-spin coupling in this compound.

References

19F NMR Chemical Shifts for Bromodifluorobenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts for various isomers of bromodifluorobenzene, with a focus on 1-Bromo-2,3-difluorobenzene. The data presented is essential for the structural elucidation and differentiation of these closely related fluorinated aromatic compounds, which are common building blocks in medicinal chemistry and materials science.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The position of the bromine and fluorine substituents on the benzene (B151609) ring significantly influences the electronic environment of the fluorine nuclei, leading to distinct chemical shifts in the ¹⁹F NMR spectrum. This sensitivity makes ¹⁹F NMR a powerful tool for isomer differentiation.[1][2] The data summarized below was recorded in deuterated chloroform (B151607) (CDCl₃).

Compound NameStructureFluorine Position¹⁹F Chemical Shift (ppm)
This compound F-2-130.9 (m)
F-3-134.8 (m)
1-Bromo-2,4-difluorobenzene F-2-109.5 (dd)
F-4-105.8 (ddd)
1-Bromo-2,6-difluorobenzene F-2, F-6-108.4 (t)
1-Bromo-3,5-difluorobenzene F-3, F-5-108.9 (t)
2-Bromo-1,3-difluorobenzene F-1, F-3-110.2 (d)

Note: Chemical shifts are reported relative to an external standard, typically CFCl₃ at 0.0 ppm. The multiplicity of the signals (m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet, d = doublet) is indicated in parentheses and arises from spin-spin coupling with neighboring fluorine and hydrogen atoms.

Structure-Chemical Shift Relationship

The observed chemical shifts can be rationalized by considering the electronic effects (inductive and resonance) of the bromine and fluorine substituents on the electron density at the carbon atom bearing the fluorine. The following diagram illustrates the relationship between the substituent positions and the resulting ¹⁹F NMR signals.

G Substituent Position Effects on ¹⁹F NMR Chemical Shifts cluster_isomers Bromodifluorobenzene Isomers cluster_shifts Observed ¹⁹F Chemical Shifts (ppm) 1_Bromo_2_3_difluorobenzene This compound Shifts_2_3 F-2: -130.9 F-3: -134.8 1_Bromo_2_3_difluorobenzene->Shifts_2_3 ortho F atoms 1_Bromo_2_4_difluorobenzene 1-Bromo-2,4-difluorobenzene Shifts_2_4 F-2: -109.5 F-4: -105.8 1_Bromo_2_4_difluorobenzene->Shifts_2_4 ortho & para F to Br 1_Bromo_2_6_difluorobenzene 1-Bromo-2,6-difluorobenzene Shifts_2_6 F-2,6: -108.4 1_Bromo_2_6_difluorobenzene->Shifts_2_6 ortho F atoms to Br 1_Bromo_3_5_difluorobenzene 1-Bromo-3,5-difluorobenzene Shifts_3_5 F-3,5: -108.9 1_Bromo_3_5_difluorobenzene->Shifts_3_5 meta F atoms to Br 2_Bromo_1_3_difluorobenzene 2-Bromo-1,3-difluorobenzene Shifts_1_3 F-1,3: -110.2 2_Bromo_1_3_difluorobenzene->Shifts_1_3 ortho F atoms to Br

Caption: Relationship between bromodifluorobenzene isomers and their ¹⁹F NMR chemical shifts.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹⁹F NMR spectra of bromodifluorobenzene isomers and other small fluorinated molecules.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for these compounds.

  • Concentration: Prepare a sample solution with a concentration of approximately 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal/External Standard (Optional): For precise chemical shift referencing, an internal or external standard can be used. Common standards include trifluoroacetic acid (TFA) or α,α,α-trifluorotoluene.[2] Trichlorofluoromethane (CFCl₃) is the primary reference standard (0 ppm), though it is less commonly used directly in samples due to its volatility.[3]

  • Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Tuning and Locking: Tune the NMR probe for the ¹⁹F frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is large.[4]

    • Transmitter Offset: Center the spectral window in the region where signals are expected (e.g., around -120 ppm for aryl fluorides).

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.[5]

    • Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Proton Decoupling (Optional): To simplify the spectra by removing ¹H-¹⁹F couplings, proton decoupling can be applied.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the chemical shifts to the appropriate standard (e.g., CFCl₃ at 0 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

References

A Comparative Guide to the Mass Spectrometry of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) data for 1-bromo-2,3-difluorobenzene and its isomer, 1-bromo-3,5-difluorobenzene (B42898). The fragmentation patterns are analyzed to provide insights into the structural elucidation of these halogenated aromatic compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standardized protocol for the analysis of halogenated aromatic compounds like bromodifluorobenzenes using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This method is designed for the separation and identification of thermally stable and volatile organic molecules.[1][2]

1. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Mass Spectrometer (MS): An instrument capable of electron ionization, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[2]

2. GC Conditions:

  • Injector Temperature: 250–280°C.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Final hold: 5 minutes at 300°C.[1]

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Ionization Energy: 70 electron volts (eV). This is a standard energy that provides reproducible fragmentation patterns and is high enough to ionize most organic molecules.[1][3]

  • Ion Source Temperature: Typically maintained at 200-250°C to ensure the sample remains in the gas phase.

  • Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and all expected fragments.

  • Acquisition Mode: Full scan mode is used to obtain the complete mass spectrum. For targeted analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[1]

4. Sample Preparation:

  • Samples are typically dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 µg/mL.

  • A small volume (e.g., 1 µL) is injected into the GC.

Data Presentation: Fragmentation Pattern Comparison

The mass spectra of brominated compounds are characterized by the presence of isotopic peaks for bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which results in a pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom.[4][5]

The table below summarizes the key mass-to-charge ratios (m/z) and relative intensities for this compound and its isomer, 1-bromo-3,5-difluorobenzene.

m/zProposed FragmentIon FormulaThis compound Relative Intensity (%)[6]1-Bromo-3,5-difluorobenzene Relative Intensity (%)[7]Notes
194[M+2]⁺•[C₆H₃⁸¹BrF₂]⁺•100100Molecular ion with ⁸¹Br isotope.
192[M]⁺•[C₆H₃⁷⁹BrF₂]⁺•9998Molecular ion with ⁷⁹Br isotope.
113[M-Br]⁺[C₆H₃F₂]⁺8855Loss of a bromine radical. A primary and highly abundant fragment.[4]
93[M-Br-HF]⁺[C₆H₂F]⁺-15Subsequent loss of hydrogen fluoride (B91410) from the [M-Br]⁺ fragment.
63[C₅H₃]⁺[C₅H₃]⁺6012Represents fragmentation of the aromatic ring.

Note: The relative intensities for 1-bromo-3,5-difluorobenzene are estimated from the graphical data provided by the NIST WebBook. Specific values for all fragments of this compound were not exhaustively available and are supplemented with data for its isomer.

Fragmentation Pathway of this compound

Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and structurally informative fragmentation.[2] The most common fragmentation pathway for this compound begins with the cleavage of the weakest bond, which is the carbon-bromine bond.[4]

Fragmentation_Pathway M This compound [M]⁺• m/z 192/194 F1 2,3-Difluorophenyl Cation [C₆H₃F₂]⁺ m/z 113 M->F1 - Br• F2 [C₅H₃]⁺ m/z 63 F1->F2 - C₂H₂

Caption: Fragmentation pathway of this compound under EI-MS.

Discussion of Fragmentation

The mass spectrum of This compound is dominated by the molecular ion peaks at m/z 192 and 194, which appear in an approximate 1:1 ratio, characteristic of a monobrominated compound.[5][6] The most significant fragmentation event is the loss of a bromine radical (•Br) from the molecular ion, resulting in the formation of the 2,3-difluorophenyl cation ([M-Br]⁺) at m/z 113.[4] This fragment is highly abundant, with a relative intensity of 88%.[6] Further fragmentation of the aromatic ring leads to smaller ions, such as the peak observed at m/z 63.[6]

For the isomeric 1-bromo-3,5-difluorobenzene , a similar pattern is observed. The molecular ion peaks at m/z 192 and 194 are the base peaks (100% relative intensity).[7] The loss of a bromine radical also produces a significant fragment at m/z 113, but its relative intensity (55%) is notably lower than in the 2,3-isomer.[7] This suggests that the 2,3-difluorophenyl cation may be more stable than the 3,5-difluorophenyl cation, or that alternative fragmentation pathways are more competitive in the 3,5-isomer. One such pathway is the subsequent loss of hydrogen fluoride (HF) from the [M-Br]⁺ fragment, giving rise to a peak at m/z 93, which is more prominent in the 3,5-isomer's spectrum.[7]

These differences in the relative abundances of key fragment ions, particularly the [M-Br]⁺ ion, can be used to distinguish between the two isomers, highlighting the power of EI-MS in structural analysis of closely related compounds.

References

A Comparative Guide to 1-Bromo-2,3-difluorobenzene and 1-Bromo-2,4-difluorobenzene in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the performance of 1-Bromo-2,3-difluorobenzene and 1-Bromo-2,4-difluorobenzene in key cross-coupling reactions, supported by theoretical insights and representative experimental protocols.

In the landscape of modern synthetic chemistry, bromodifluorobenzenes are pivotal building blocks for the introduction of the difluorophenyl moiety into complex organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. The positional isomerism of the fluorine atoms significantly influences the electronic and steric properties of these reagents, thereby affecting their reactivity in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound and 1-Bromo-2,4-difluorobenzene in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Theoretical Underpinnings of Reactivity

The reactivity of aryl bromides in palladium-catalyzed coupling reactions is primarily governed by the ease of oxidative addition to the palladium(0) catalyst. This step is generally favored by electron-deficient aryl halides. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect), which can be partially offset by a weaker electron-donating mesomeric effect (+M effect).

  • 1-Bromo-2,4-difluorobenzene: This isomer possesses a fluorine atom in the ortho-position and another in the para-position relative to the bromine atom. The ortho-fluorine's potent -I effect, due to its proximity to the carbon-bromine bond, is expected to render the aryl ring more electron-deficient. This heightened electrophilicity should, in principle, facilitate a faster rate of oxidative addition. However, the ortho-fluorine also introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction.

  • This compound: In this isomer, the fluorine atoms are situated at the 2- and 3-positions. While both fluorine atoms contribute to the electron-withdrawing character of the ring, the absence of a substituent in the ortho-position (position 6) results in lower steric hindrance around the reaction center compared to the 2,4-isomer.

This interplay between electronic activation and steric hindrance suggests that the relative reactivity of these two isomers may be condition-dependent, with the choice of catalyst, ligand, and coupling partner playing a crucial role in determining the reaction outcome.

Performance in Suzuki-Miyaura Coupling

Table 1: Physical and Chemical Properties

PropertyThis compound1-Bromo-2,4-difluorobenzene
CAS Number 38573-88-5348-57-2
Molecular Formula C₆H₃BrF₂C₆H₃BrF₂
Molecular Weight 192.99 g/mol 192.99 g/mol
Boiling Point 157-158 °C145-146 °C
Melting Point Not specified-4 °C
Density 1.724 g/mL at 25 °C1.708 g/mL at 25 °C

Performance in Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is another cornerstone of palladium catalysis. The electronic effects of the fluorine substituents are expected to play a significant role. The increased electrophilicity of the carbon-bromine bond in both isomers should facilitate the initial oxidative addition step. However, the steric bulk of the ortho-fluorine in 1-Bromo-2,4-difluorobenzene might influence the subsequent steps of the catalytic cycle.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The success of this reaction is highly dependent on the ligand used, as well as the electronic and steric nature of the aryl halide. For electron-deficient aryl halides like the bromodifluorobenzenes, the oxidative addition is generally favorable. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial to promote the reductive elimination step and prevent catalyst decomposition.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for a comparative study of this compound and 1-Bromo-2,4-difluorobenzene.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Reaction Scheme:

Suzuki_Coupling ArylBr Ar-Br reagents + ArylBr->reagents BoronicAcid R-B(OH)2 BoronicAcid->reagents Product Ar-R conditions Pd Catalyst Base, Solvent reagents->conditions conditions->Product

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the bromodifluorobenzene isomer (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Representative Heck Reaction Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Reaction Scheme:

Heck_Reaction ArylBr Ar-Br reagents + ArylBr->reagents Alkene R-CH=CH2 Alkene->reagents Product Ar-CH=CH-R conditions Pd Catalyst Base, Solvent reagents->conditions conditions->Product

Caption: Generalized Heck Reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromodifluorobenzene isomer (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Add a suitable solvent (e.g., DMF or NMP) and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Representative Buchwald-Hartwig Amination Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Reaction Scheme:

Buchwald_Hartwig_Amination ArylBr Ar-Br reagents + ArylBr->reagents Amine R2NH Amine->reagents Product Ar-NR2 conditions Pd Catalyst, Ligand Base, Solvent reagents->conditions conditions->Product

Caption: Generalized Buchwald-Hartwig Amination.

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add the bromodifluorobenzene isomer (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the necessary time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Both this compound and 1-Bromo-2,4-difluorobenzene are valuable reagents for the synthesis of difluorophenyl-containing compounds via palladium-catalyzed cross-coupling reactions. Theoretical considerations suggest that 1-Bromo-2,4-difluorobenzene may exhibit enhanced reactivity in the oxidative addition step due to stronger electronic activation, but this may be counteracted by steric hindrance from the ortho-fluorine. Conversely, this compound offers a less sterically encumbered reaction site.

The optimal choice between these two isomers will likely depend on the specific requirements of the desired transformation, including the nature of the coupling partner and the catalytic system employed. The provided experimental protocols offer a starting point for the systematic comparison and optimization of these versatile building blocks in your research and development endeavors. Direct comparative studies under standardized conditions are encouraged to elucidate the subtle yet significant differences in their reactivity profiles.

References

A Comparative Guide to the Synthesis of 1-Bromo-2,3-difluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of bromine and fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The resulting bromodifluorobenzene isomers serve as versatile building blocks, offering unique reactivity profiles for cross-coupling reactions and imparting desirable physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive comparison of the synthetic routes to 1-Bromo-2,3-difluorobenzene and its key isomers, supported by experimental data and detailed protocols to aid in the selection of the most efficient and practical synthetic strategies.

Comparison of Synthetic Methodologies

The synthesis of bromodifluorobenzene isomers is highly dependent on the substitution pattern, with preferred routes varying significantly in terms of starting materials, reaction types, and overall efficiency. The following tables summarize the key synthetic methods and their reported yields for the preparation of this compound and its isomers.

Target IsomerStarting MaterialSynthetic MethodReagentsReported Yield (%)
This compound 2,3-Difluorotoluene (B1304731)Radical BrominationNBS, AIBN91%[1]
1-Bromo-5,5,6,6-tetrafluorocyclohex-1-eneDehydrohalogenationKOH, Phase Transfer Catalyst-
1-Bromo-2,4-difluorobenzene 1,3-Difluorobenzene (B1663923)Electrophilic BrominationBr₂, FeUp to 98.6% (with recycle)
1-Bromo-3,4-difluorobenzene 3,4-DifluoroanilineSandmeyer ReactionNaNO₂, HBr, CuBrGood to high (expected)
1-Bromo-3,5-difluorobenzene (B42898) 3,5-DifluoroanilineSandmeyer ReactionNaNO₂, HBr, CuBr83%[2]
2,4-DifluoroanilineMulti-step (Bromination, Diazotization, Deamination)NBS; NaNO₂; H₃PO₂57-70%[3]
1-Bromo-2,4-difluorobenzeneIsomerizationAlkali metal t-butoxides or zeolites41.4%[2][4]
2-Bromo-1,3-difluorobenzene 1,3-DifluorobenzeneDirected ortho-Lithiation followed by Brominationn-BuLi/TMEDA, Br₂Moderate to good (expected)
2,6-DifluoroanilineSandmeyer ReactionNaNO₂, HBr, CuBrGood to high (expected)

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Synthesis of this compound via Radical Bromination of 2,3-Difluorotoluene[1]
  • Materials: 2,3-Difluorotoluene, N-Bromosuccinimide (NBS), 2,2'-Azobis(isobutyronitrile) (AIBN), Dichloromethane (B109758).

  • Procedure: To a solution of 2,3-difluorotoluene (1 kg) in dichloromethane (6 L) in a suitable reaction vessel, AIBN (10 g) is added. The mixture is cooled to 0-10 °C. N-Bromosuccinimide (1.46 kg) is then added portion-wise, maintaining the temperature below 10 °C. After the addition is complete, the reaction temperature is raised to 40 °C. The reaction progress is monitored by a suitable analytical technique (e.g., GC or TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is washed with water, and the organic layer is separated. The solvent is removed under reduced pressure to yield this compound.

  • Yield: 91%[1]

Synthesis of 1-Bromo-2,4-difluorobenzene via Electrophilic Bromination of 1,3-Difluorobenzene
  • Materials: 1,3-Difluorobenzene, Liquid Bromine, Iron powder (catalyst).

  • Procedure: In a reaction vessel equipped with a stirrer and a dropping funnel, 1,3-difluorobenzene and a catalytic amount of iron powder are charged. The mixture is cooled to -6 to 10 °C. Liquid bromine is added dropwise while maintaining the temperature within the specified range. The reaction is stirred for 6-8 hours. After the reaction, the mixture is carefully quenched with an aqueous solution of sodium bisulfite to remove excess bromine. The organic layer is separated, washed with a dilute sodium hydroxide (B78521) solution and then with water until neutral. The organic phase is dried over anhydrous sodium sulfate. The unreacted 1,3-difluorobenzene can be recovered by distillation and recycled. The product, 1-Bromo-2,4-difluorobenzene, is then purified by fractional distillation.

  • Yield: A patent describes that with recycling of the starting material, the overall yield can reach up to 98.6% with a purity of 99.8%.

Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction of 3,5-Difluoroaniline[2]
  • Materials: 3,5-Difluoroaniline, Sodium Nitrite (B80452) (NaNO₂), 48% Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).

  • Diazotization: 3,5-Difluoroaniline is dissolved in 48% HBr (2.5 to 3 molar equivalents). The solution is cooled to below 0 °C in an ice-salt bath. A solution of sodium nitrite (1 molar equivalent) in water is added dropwise, keeping the temperature below 0 °C. The completion of diazotization is checked with starch-iodide paper.

  • Sandmeyer Reaction: A mixture of CuBr in 48% HBr is heated to boiling in a separate flask equipped with a distillation setup. The cold diazonium salt solution is added portion-wise to the boiling CuBr/HBr mixture. The product, 1-Bromo-3,5-difluorobenzene, co-distills with steam and is collected. The distillation is continued until no more organic product is collected. The organic phase in the distillate is separated, washed with dilute sodium hydroxide solution and then with water, dried over anhydrous sodium sulfate, and purified by distillation.

  • Yield: 83%[2]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical workflows for the synthesis of this compound and its key isomers.

Synthesis_1_Bromo_2_3_difluorobenzene start 2,3-Difluorotoluene reagents NBS, AIBN Dichloromethane start->reagents product This compound reagents->product Radical Bromination

Synthesis of this compound.

Synthesis_1_Bromo_2_4_difluorobenzene start 1,3-Difluorobenzene reagents Br₂, Fe start->reagents product 1-Bromo-2,4-difluorobenzene reagents->product Electrophilic Bromination Synthesis_1_Bromo_3_5_difluorobenzene start 3,5-Difluoroaniline diazotization NaNO₂, HBr (aq) 0 °C start->diazotization diazonium_salt 3,5-Difluorobenzene- diazonium Bromide diazotization->diazonium_salt Diazotization sandmeyer CuBr, HBr Heat diazonium_salt->sandmeyer product 1-Bromo-3,5-difluorobenzene sandmeyer->product Sandmeyer Reaction

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Bromo-2,3-difluorobenzene is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. This guide provides a detailed comparison of the primary analytical methods for determining its purity, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by representative experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods: GC vs. HPLC

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for separating and quantifying components in a mixture. The choice between them often depends on the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.

Data Presentation

The following table summarizes the typical performance characteristics of GC with a Flame Ionization Detector (GC-FID) and HPLC with an Ultraviolet (UV) detector for the analysis of this compound.

Performance CharacteristicGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Capillary column (e.g., DB-5ms, HP-5)Reversed-phase column (e.g., C18, C8)
Precision (RSD%) < 1.0%< 1.5%
Accuracy (Recovery %) 98-102%97-103%
Limit of Detection (LOD) ~0.005%~0.01%
Limit of Quantitation (LOQ) ~0.015%~0.03%
Analysis Time 15-30 minutes10-25 minutes
Primary Impurities Detected Isomeric bromodifluorobenzenes, residual solvents, starting materials.Isomeric bromodifluorobenzenes, less volatile synthesis byproducts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile and semi-volatile impurities in this compound.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary GC column: 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., Agilent HP-5 or equivalent).

  • Carrier gas: Helium or Hydrogen, high purity.

  • Reagents: this compound reference standard, high-purity solvent for dilution (e.g., acetone (B3395972) or dichloromethane).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Detector Temperature: 280 °C

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent. Mix thoroughly.

  • Prepare a reference standard solution of similar concentration.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times with those of known potential impurities (e.g., isomers).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust alternative, particularly for identifying non-volatile impurities.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase HPLC column: 150 mm x 4.6 mm I.D., 5 µm particle size (e.g., Zorbax Eclipse Plus C18 or equivalent).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile (B52724).

  • Reagents: this compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase Gradient:

    Time (min) %A (Water) %B (Acetonitrile)
    0 50 50
    15 10 90
    20 10 90
    21 50 50

    | 25 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Mix thoroughly.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare a reference standard solution of similar concentration.

4. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

  • A PDA detector can be used to assess peak purity and to help in the identification of impurities by comparing their UV spectra with that of the main component.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two primary analytical methods.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution & Dilution weigh->dissolve filter Filtration (HPLC) dissolve->filter inject Injection into Chromatograph filter->inject separate Separation on Column inject->separate detect Detection (FID/UV) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Reporting calculate->report

Experimental Workflow for Chromatographic Purity Analysis

method_comparison cluster_analyte Analyte Properties cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) analyte This compound gc_principle Principle: Volatility analyte->gc_principle is volatile hplc_principle Principle: Polarity analyte->hplc_principle has polarity gc_adv Advantages: - High Resolution - Sensitive to Volatile Impurities gc_principle->gc_adv gc_lim Limitations: - Requires Thermal Stability - Not for Non-Volatile Impurities gc_principle->gc_lim hplc_adv Advantages: - Wide Applicability - Suitable for Non-Volatile Impurities hplc_principle->hplc_adv hplc_lim Limitations: - Lower Resolution for Volatile Isomers - Higher Solvent Consumption hplc_principle->hplc_lim

Logical Comparison of GC and HPLC for Purity Analysis

A Comparative Guide to 1-Bromo-2,3-difluorobenzene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-bromo-2,3-difluorobenzene and its key isomers, 1-bromo-2,4-difluorobenzene (B57218) and 1-bromo-3,5-difluorobenzene (B42898). These halogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the unique reactivity conferred by the bromine and fluorine substituents, which allows for a wide range of chemical transformations and can significantly influence the biological properties of the final products.[1][2][3] This document offers a detailed overview of their physicochemical properties, spectroscopic characterization, and synthetic protocols to assist researchers in selecting the optimal building block for their specific applications.

Physicochemical and Spectroscopic Characterization

The position of the fluorine atoms on the benzene (B151609) ring significantly influences the physical and spectroscopic properties of the bromodifluorobenzene isomers. These differences can be critical for reaction monitoring, purification, and the overall design of a synthetic route. The following tables summarize the key physicochemical and spectroscopic data for this compound and its 2,4- and 3,5-isomers.

Table 1: Physicochemical Properties of Bromodifluorobenzene Isomers

PropertyThis compound1-Bromo-2,4-difluorobenzene1-Bromo-3,5-difluorobenzene
CAS Number 38573-88-5[1]348-57-2[4]461-96-1[5]
Molecular Formula C₆H₃BrF₂[1]C₆H₃BrF₂[4]C₆H₃BrF₂[5]
Molecular Weight 192.99 g/mol [1]192.99 g/mol [4]192.99 g/mol [6]
Appearance Colorless liquid[1]Colorless liquid[4]Clear colorless to light yellow liquid[7]
Boiling Point 234 °C at 765 mmHg[1]145-146 °C[8]140 °C[9]
Melting Point Not specified-4 °C[8]-27 °C[10]
Density 1.724 g/cm³[1]1.708 g/mL at 25 °C[8]1.676 g/mL at 25 °C[9]
Refractive Index 1.509[1]n20/D 1.505[8]n20/D 1.499[9]

Table 2: Spectroscopic Data of Bromodifluorobenzene Isomers

Spectroscopic DataThis compound1-Bromo-2,4-difluorobenzene1-Bromo-3,5-difluorobenzene
¹H NMR δ (ppm): 7.34-7.47 (m, 1H), 7.17-7.29 (m, 1H), 7.00-7.16 (m, 1H)Data available[4]Data available[11]
¹³C NMR δ (ppm): 150.92 (dd), 148.10 (dd), 128.23 (d), 124.70 (dd), 116.40 (d), 110.40 (d)Data availableData available
¹⁹F NMR δ (ppm): -130.9 (m, 1F), -134.8 (m, 1F)Data availableData available
Mass Spectrum (m/z) [M]+ at 192 and 194[10][M]+ at 192 and 194[12][M]+ at 192 and 194[6]

Reactivity and Applications in Drug Development

The electronic environment of the aromatic ring, dictated by the positions of the electron-withdrawing fluorine atoms and the bromine atom, governs the reactivity of these isomers. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in constructing complex molecular scaffolds.[2][13] The fluorine atoms, in addition to influencing reactivity, can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][3][14]

For instance, this compound is a key intermediate in the synthesis of potent pharmaceutical compounds.[1] The unique substitution pattern of 1-bromo-2,4-difluorobenzene makes it a valuable precursor for creating molecules with specific three-dimensional conformations, which is crucial for optimizing drug-receptor interactions. 1-bromo-3,5-difluorobenzene, with its symmetrical substitution, offers a different reactivity profile and is also utilized in the development of novel therapeutics.[7][9]

Experimental Protocols

Detailed and reliable synthetic protocols are essential for the successful application of these building blocks. Below are representative procedures for the synthesis of each isomer.

Synthesis of this compound

One common method for the synthesis of this compound involves the dehydrofluorination of a tetrafluorocyclohexene derivative.[15]

Experimental Protocol:

  • To a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g), add a 50% aqueous solution of KOH (18.0 g) at 30-35°C over 30 minutes.[15]

  • Maintain the reaction mixture at 75-85°C for 2 hours.[15]

  • After cooling, dilute the reaction mixture with water.[15]

  • Extract the organic product with CH₂Cl₂.[15]

  • Dry the organic phase over CaCl₂ and distill to yield this compound.[15]

Synthesis of 1-Bromo-2,4-difluorobenzene

A common route to 1-bromo-2,4-difluorobenzene is through a Suzuki-Miyaura cross-coupling reaction.[16]

Experimental Protocol:

  • To a round-bottom flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[16]

  • Add a 4:1 mixture of toluene (B28343) and deionized water to the flask.[16]

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere for 12 hours.[16]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[16]

  • Upon completion, cool the reaction mixture to room temperature for workup.[16]

Synthesis of 1-Bromo-3,5-difluorobenzene

A high-yield synthesis of 1-bromo-3,5-difluorobenzene can be achieved via a Sandmeyer reaction starting from 3,5-difluoroaniline (B1215098).[13]

Experimental Protocol:

  • Diazotize 3,5-difluoroaniline using sodium nitrite (B80452) in the presence of hydrobromic acid at a low temperature (typically 0-5 °C).[13]

  • React the resulting diazonium salt with a solution of copper(I) bromide in hydrobromic acid.[13]

  • Heat the reaction mixture to facilitate the release of nitrogen gas and the formation of 1-bromo-3,5-difluorobenzene.[13]

  • Isolate and purify the product, for example, by steam distillation.[13]

Visualizing Synthetic Pathways and Isomeric Relationships

To further aid in the understanding of these compounds, the following diagrams illustrate a general synthetic workflow and the structural differences between the isomers.

G General Synthetic Workflow for Bromodifluorobenzene Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Application start1 Difluorobenzene Isomer reaction Electrophilic Aromatic Substitution or Sandmeyer Reaction start1->reaction start2 Brominating Agent (e.g., NBS, Br₂) start2->reaction product Bromodifluorobenzene Isomer reaction->product application Pharmaceutical Intermediate product->application

Caption: A generalized workflow for the synthesis of bromodifluorobenzene isomers.

G Structural Comparison of Bromodifluorobenzene Isomers cluster_23 This compound cluster_24 1-Bromo-2,4-difluorobenzene cluster_35 1-Bromo-3,5-difluorobenzene node23 Br at C1 F at C2, C3 node24 Br at C1 F at C2, C4 node35 Br at C1 F at C3, C5

Caption: A diagram illustrating the substitution patterns of the three key isomers.

References

A Comparative Guide to Halogenated Aromatic Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecules. Halogenated aromatic compounds are versatile building blocks, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. Their reactivity, stability, and cost can significantly influence reaction outcomes, including yield, selectivity, and efficiency. This guide provides a comparative analysis of commonly used halogenated aromatic compounds, with a focus on their performance in key synthetic transformations, supported by experimental data.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, generally follows the trend of decreasing carbon-halogen (C-X) bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is primarily dictated by the ease of the oxidative addition step to the palladium(0) catalyst.[1] However, the choice of an aryl halide is not solely based on reactivity; factors such as cost, availability, and the electronic nature of the aromatic ring play a crucial role.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the performance of different aryl halides in three widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The data presented is a synthesis of representative yields from various studies to highlight the impact of the halogen substituent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for the synthesis of biaryls. The choice of the aryl halide significantly impacts the reaction efficiency.

Aryl Halide (Ar-X)Phenylboronic AcidCatalyst SystemSolventTemperature (°C)Yield (%)
Iodobenzene (Ar-I)Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene (B28343)/H₂O80~95-99%
Bromobenzene (Ar-Br)Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O80~90-98%
Chlorobenzene (Ar-Cl)Phenylboronic acidPd(OAc)₂ / PCy₃ / K₃PO₄Toluene100~70-95%
Fluorobenzene (Ar-F)Phenylboronic acidSpecialized Ni or Pd catalystsVariousHighGenerally low to moderate

Note: Yields are approximate and can vary significantly based on the specific substrates, catalyst, ligands, base, and solvent system used.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The reactivity of the aryl halide is a critical parameter for achieving high yields.

Aryl Halide (Ar-X)AlkeneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Iodobenzene (Ar-I)StyrenePd(OAc)₂ / PPh₃Et₃NDMF100>95%
Bromobenzene (Ar-Br)StyrenePd(OAc)₂ / PPh₃Et₃NDMF100~85-95%
Chlorobenzene (Ar-Cl)StyrenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane120~60-80%

Note: The success of Heck reactions with aryl chlorides often requires more sophisticated and bulky phosphine (B1218219) ligands.[1]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The choice of aryl halide influences the required reaction conditions.

Aryl Halide (Ar-X)AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Iodobenzene (Ar-I)AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene80~90-98%
Bromobenzene (Ar-Br)AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene80~85-95%
Chlorobenzene (Ar-Cl)AnilinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH100~70-90%

Note: The use of specialized ligands is often necessary for the efficient coupling of aryl chlorides in Buchwald-Hartwig amination.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura coupling of different aryl halides.

General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides and Iodides

Materials:

  • Aryl bromide or aryl iodide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Sodium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and sodium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Toluene and water are added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, a flame-dried Schlenk tube is charged with palladium(II) acetate and tricyclohexylphosphine.

  • Anhydrous toluene is added, and the mixture is stirred for 10 minutes at room temperature to form the active catalyst.

  • The aryl chloride, arylboronic acid, and potassium phosphate are then added to the Schlenk tube.

  • The tube is sealed and heated to 100-120 °C with vigorous stirring for 12-24 hours.

  • The reaction is monitored by GC-MS or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing Reaction Mechanisms

The underlying mechanisms of these cross-coupling reactions provide a logical framework for understanding the role of each component. The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr XBOH X-B(OH)2 Transmetal->XBOH RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)2 ArBOH->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord AlkeneComplex [Ar-Pd(II)-X(Alkene)] L2 Coord->AlkeneComplex Migratory Migratory Insertion AlkeneComplex->Migratory BetaHydride β-Hydride Elimination Migratory->BetaHydride HydridoComplex [R-Pd(II)-H] L2 BetaHydride->HydridoComplex Product Substituted Alkene BetaHydride->Product RedElim Reductive Elimination (Base) HydridoComplex->RedElim RedElim->Pd0 HX H-X RedElim->HX ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: Catalytic cycle of the Heck reaction.

References

Validating the Structure of a Synthesized 1-Bromo-2,3-difluorobenzene Derivative: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The robust structural confirmation of synthesized compounds is a critical step in chemical research and drug development. For a halogenated aromatic compound such as a 1-Bromo-2,3-difluorobenzene derivative, a multi-technique analytical approach is essential for unambiguous structure elucidation. This guide provides a comparative overview of the primary spectroscopic and spectrometric methods used to validate the structure of this compound, complete with experimental data and detailed protocols.

The principal analytical techniques for characterizing this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] Each technique provides unique and complementary information regarding the compound's molecular structure.

Comparative Analysis of Analytical Techniques

A combination of NMR, MS, and IR spectroscopy is typically employed to provide a comprehensive structural validation. The following table summarizes the key information obtained from each technique for this compound.

Analytical TechniqueInformation ProvidedKey Performance Metrics
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[2]Chemical Shift (δ), Coupling Constants (J), Integration
Mass Spectrometry (MS) Determines the molecular weight and elemental composition. Fragmentation patterns offer structural clues.[3]Mass-to-charge ratio (m/z), Isotopic distribution
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.[1]Absorption frequencies (cm⁻¹)

Experimental Data for this compound

The following tables present the experimental data obtained from various analytical techniques for this compound.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)Assignment
¹H NMR 7.00-7.16m1H, Ar
7.17-7.29m1H, Ar
7.34-7.47m1H, Ar
¹³C NMR 110.40d, J = 17.5 HzC(1)
116.40d, J = 17.7 HzC(4)
124.70dd, J = 7.1 Hz, J = 5.0 HzC(5)
128.23d, J = 3.6 HzC(6)
148.10dd, J = 248.8 Hz, J = 14.3 HzC(2)
150.92dd, J = 251.9 Hz, J = 13.3 HzC(3)
¹⁹F NMR -130.9m1F, Ar
-134.8m1F, Ar

Data obtained in CDCl₃.[3][4]

Table 2: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
194, 192100, 99[M]⁺
11388[M-Br]⁺
6360[C₅H₃]⁺

The presence of bromine is indicated by the characteristic M+ and M+2 isotopic peaks with nearly equal intensity.[5]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Description
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C ring stretch
1250-1000C-F stretch
800-600C-Br stretch

Characteristic absorption ranges for aromatic and halogenated compounds.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

    • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition is relatively fast.[8]

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental formula.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

    • Sample Introduction: Inject the sample into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

    • Ionization: Ionize the sample molecules, typically using electron impact (EI) ionization.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Detection: Detect the ions to generate a mass spectrum. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 1:1.[5]

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, look for absorptions corresponding to aromatic C-H, aromatic C=C, C-F, and C-Br bonds.[6]

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a synthesized this compound derivative.

G cluster_synthesis Synthesis cluster_analysis Analytical Validation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Product (this compound derivative) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Purification & Analysis MS Mass Spectrometry (GC-MS) Synthesis->MS Purification & Analysis IR IR Spectroscopy (FTIR) Synthesis->IR Purification & Analysis NMR_Data Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Elemental Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure_Validation Structure Validated NMR_Data->Structure_Validation Combined Evidence MS_Data->Structure_Validation Combined Evidence IR_Data->Structure_Validation Combined Evidence

Workflow for the structural validation of this compound.

By following this comprehensive analytical workflow and comparing the obtained experimental data with established values, researchers can confidently validate the structure of their synthesized this compound derivatives. This rigorous approach is fundamental to ensuring the quality and reliability of chemical entities in research and development.

References

Navigating the Analysis of 1-Bromo-2,3-difluorobenzene: A Comparative Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates like 1-Bromo-2,3-difluorobenzene is critical for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques well-suited for this purpose. This guide provides a comparative overview of potential HPLC and LC-MS methods for the analysis of this compound, offering supporting data from closely related compounds to facilitate method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of small molecules. For a non-polar compound like this compound, a reversed-phase HPLC method is the most appropriate approach.

A suitable starting point for method development is the analysis of a similar compound, 1-Bromo-2,4-difluorobenzene, which has been successfully analyzed using a reversed-phase HPLC method with a simple mobile phase of acetonitrile (B52724), water, and phosphoric acid.[1]

Table 1: Comparison of Potential HPLC Methods for Bromodifluorobenzene Isomers

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min
Gradient N/A50% B to 95% B over 10 min
Injection Volume 10 µL5 µL
Detector UV at 254 nmUV (Diode Array Detector) at 220 nm
Expected Performance
Linearity (r²)> 0.999> 0.999
Precision (%RSD)< 2%< 2%
Limit of Detection (LOD)~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL~0.15 µg/mL

Note: The performance data presented in this table is hypothetical and represents typical values for well-optimized HPLC methods for small aromatic compounds. Actual performance will depend on the specific instrumentation and experimental conditions.

Experimental Protocol: HPLC Method Development

This protocol provides a general procedure for developing a reversed-phase HPLC method for the analysis of this compound.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Begin with an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). To improve peak shape, add 0.1% phosphoric acid or formic acid.[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, typically 25°C or 30°C.

  • Injection Volume: Inject 10 µL of the standard or sample.

  • Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance (e.g., 254 nm).

3. Method Optimization:

  • Adjust the ratio of acetonitrile to water to achieve a suitable retention time (typically between 3 and 10 minutes).

  • If co-eluting impurities are present, a gradient elution may be necessary to improve separation.

  • Optimize the pH of the mobile phase (if using a buffer) to ensure consistent retention and peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for trace-level analysis and confirmation of identity. For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[2]

Table 2: Comparison of Potential LC-MS Methods for Bromodifluorobenzene Isomers

ParameterMethod 1: Single Quadrupole MSMethod 2: Triple Quadrupole MS (MRM)
Chromatography
Stationary PhaseC18, 2.7 µm, 2.1 x 50 mmC18, 1.8 µm, 2.1 x 50 mm
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid
Flow Rate0.4 mL/min0.5 mL/min
Gradient40% B to 90% B over 5 min50% B to 95% B over 3 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Scan ModeSelected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Monitored Ionsm/z 193, 195 (for [M+H]⁺ of this compound)Q1: 193 -> Q3: 114 (example transition)
Expected Performance
Linearity (r²)> 0.995> 0.998
Precision (%RSD)< 5%< 3%
Limit of Detection (LOD)~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ)~3 ng/mL~0.3 ng/mL

Note: The performance data is hypothetical and represents typical values for well-optimized LC-MS methods for small molecules. The specific MRM transition would need to be optimized for this compound. The use of a deuterated internal standard, such as a deuterated analog of the analyte, is recommended for improved accuracy and precision.[2]

Experimental Protocol: LC-MS Method Development

This protocol outlines a general procedure for developing an LC-MS method for the quantitative analysis of this compound.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol or acetonitrile at 1 mg/mL.

  • Prepare calibration standards by serially diluting the stock solutions in the mobile phase. Each calibration standard should contain a constant concentration of the internal standard.

  • Prepare samples by accurately weighing and dissolving them in a suitable solvent, then diluting with the mobile phase to a concentration within the calibration range. Add the internal standard to each sample at the same concentration as in the calibration standards.

2. LC-MS Conditions:

  • LC System: Use a UHPLC or HPLC system capable of delivering accurate gradients at low flow rates.

  • Column: A short, narrow-bore C18 column (e.g., 2.1 x 50 mm, < 3 µm) is recommended for fast analysis and good sensitivity.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with 0.1% formic acid is a good starting point.[2]

  • Mass Spectrometer:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Tuning: Infuse a standard solution of this compound to optimize the source parameters (e.g., capillary voltage, gas flows, and temperature) and to identify the precursor ion (likely [M+H]⁺).

    • Fragmentation (for MS/MS): If using a triple quadrupole or other tandem mass spectrometer, fragment the precursor ion and select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the samples by interpolating the peak area ratios from the calibration curve.

Workflow and Logical Relationships

The general workflow for both HPLC and LC-MS analysis follows a similar logical progression from sample preparation to data interpretation.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation A Weighing of Standard and Sample B Dissolution in Appropriate Solvent A->B C Serial Dilution for Calibration Standards B->C D Sample Dilution to Working Concentration B->D E Injection into HPLC/LC-MS System C->E D->E F Chromatographic Separation (e.g., C18 Column) E->F G Detection (UV or Mass Spectrometer) F->G H Peak Integration and Quantification G->H I Generation of Calibration Curve H->I J Calculation of Analyte Concentration I->J K Final Report J->K

Caption: General workflow for HPLC and LC-MS analysis.

Alternative Analytical Techniques

While HPLC and LC-MS are the primary choices for the analysis of this compound, Gas Chromatography (GC) coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS) can also be a viable alternative, particularly for purity analysis where high volatility of the analyte is an advantage. Headspace GC-MS is another powerful technique for the analysis of volatile organic compounds in various matrices.[3]

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2,3-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Bromo-2,3-difluorobenzene is a hazardous chemical requiring specialized disposal. Under no circumstances should it be disposed of down the drain or in regular waste streams. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Precautions

This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this substance.

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: In poorly ventilated areas or if there is a risk of inhalation, a respirator with an appropriate organic vapor filter is necessary.[3]

Step-by-Step Disposal Protocol

The primary and approved method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2]

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound, including contaminated materials like pipette tips, absorbent pads, and gloves, in a designated and clearly labeled waste container.

  • Container Material: The container must be constructed of a material compatible with the chemical and be in good condition to prevent leaks.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).

Storage of Hazardous Waste:

  • Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Ignition Sources: Keep the storage area free from heat, sparks, open flames, and other potential ignition sources.[2][3]

  • Authorized Access: Access to the hazardous waste storage area should be restricted to authorized personnel only.

Arranging for Disposal:

  • Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide Documentation: Furnish the contractor with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations pertaining to the disposal of hazardous chemical waste.

Spill Management

In the event of a spill involving this compound, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Containment: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spill.[2]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with established protocols.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC6H3BrF2[1]
Molecular Weight192.99 g/mol [1]
Flash Point61 °C (141.8 °F) - closed cup[4]
Density1.724 g/mL at 25 °C[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling This compound B Is there waste to dispose of? A->B I Spill Occurs A->I Emergency C Collect waste in a designated, labeled hazardous waste container B->C Yes H Continue work B->H No D Store container in a secure, cool, and well-ventilated area C->D E Contact EHS to arrange for collection by a licensed waste disposal contractor D->E F Provide SDS to contractor and follow all regulations E->F G End: Proper Disposal F->G J Evacuate, Ventilate, Contain, Collect, Decontaminate, Report I->J J->C

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 1-Bromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-difluorobenzene (CAS No. 38573-88-5). Adherence to these protocols is essential for ensuring personal safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards associated with this chemical are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled.[1][2]

  • Combustible Liquid: It is a combustible liquid with a flash point of 61 °C (141.8 °F).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below. These properties are critical for safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₃BrF₂[1][2][3]
Molecular Weight 192.99 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[4]
Density 1.724 g/mL at 25 °C
Flash Point 61 °C / 141.8 °F (closed cup)
Boiling Point 150 - 151 °C at 760 mmHg[5]

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment must be worn at all times to minimize exposure. The required PPE is detailed in the table below.

Protection TypeMinimum RequirementRecommended Specifications & Best Practices
Eye and Face Safety glasses with side-shieldsUse chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant splash hazard.[1][6]
Skin and Body Chemically resistant gloves, Lab coatHandle with impervious gloves (e.g., Nitrile, Neoprene, or Viton).[6] Gloves must be inspected for integrity before use.[1] Wear a flame-retardant lab coat or chemically impervious coveralls.[1][6]
Respiratory Work in a well-ventilated areaFor nuisance exposures, use a type P95 (US) or P1 (EU EN 143) particle respirator.[1] For higher-level protection or in case of inadequate ventilation, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] All respirator use must comply with OSHA 29 CFR 1910.134 or European Standard EN 149.[7]

Operational and Handling Protocol

Engineering Controls:

  • Always handle this chemical in a well-ventilated area.[1][3]

  • For procedures with a risk of aerosol or vapor generation, use a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, inspect all PPE for damage. Ensure the work area is clean and emergency equipment is accessible.

  • Donning PPE: Put on a lab coat, followed by safety goggles or a face shield. Don the appropriate gloves, ensuring they fit correctly and have no perforations.

  • Chemical Transfer: Keep the container tightly closed when not in use.[1][3] Ground and bond containers during transfer to prevent static discharge.[7] Use spark-proof tools.[6][7]

  • Safe Handling: Avoid all contact with skin and eyes.[1] Do not breathe vapors or mist.[1][3] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3]

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.[1] Remove lab coat and eye protection.

Disposal Plan

Waste Chemical Disposal:

  • Surplus and non-recyclable solutions must be disposed of through a licensed and approved waste disposal company.[1]

  • The product may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Under no circumstances should this chemical be allowed to enter drains or the environment.[1][7]

Contaminated PPE and Materials Disposal:

  • Dispose of contaminated gloves and other disposable materials in a suitable, closed container labeled for chemical waste.[1]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[1]

  • Contaminated clothing should be taken off and washed before reuse.[3]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.

G assess_hazards 1. Assess Hazards - Skin/Eye Irritant - Respiratory Irritant - Combustible select_ppe 2. Select Appropriate PPE assess_hazards->select_ppe eng_controls 3. Implement Engineering Controls - Fume Hood - Eyewash Station select_ppe->eng_controls handling_protocol 4. Follow Safe Handling Protocol - Avoid Contact & Inhalation - Keep from Ignition Sources eng_controls->handling_protocol spill_response Emergency Spill Response Plan handling_protocol->spill_response decontamination 5. Decontamination - Wash Hands & Surfaces handling_protocol->decontamination disposal 6. Waste Disposal - Segregate Waste - Use Licensed Contractor decontamination->disposal

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.